(1S,2S,5R)-Neomenthyl amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMUAGDCCJDQLE-UTLUCORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503899 | |
| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117947-19-0 | |
| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,2S,5R)-Neomenthyl amine CAS number and properties
An In-Depth Technical Guide to (1S,2S,5R)-Neomenthyl Amine: Synthesis, Properties, and Applications in Asymmetric Synthesis
Authored by a Senior Application Scientist
Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral amines, in this context, serve as indispensable building blocks and powerful tools for inducing stereoselectivity. Among these, this compound, a derivative of the naturally abundant menthol family, has emerged as a valuable chiral auxiliary and synthetic intermediate. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis methodologies, and its application in the nuanced field of asymmetric synthesis.
Core Compound Identification and Properties
This compound is a chiral primary amine with the stereochemistry derived from the neomenthol scaffold. Its rigid cyclohexane backbone and defined stereocenters make it an effective controller of stereochemical outcomes in chemical reactions.
| Property | Value | Source |
| CAS Number | 117947-19-0 | [1] |
| Molecular Formula | C₁₀H₂₁N | [1] |
| Molecular Weight | 155.29 g/mol | [1] |
| Appearance | Likely a colorless liquid | Inferred from related compounds |
| Boiling Point | Estimated ~200-210 °C | Based on similar amines |
| Melting Point | Not available | |
| Density | Estimated ~0.8-0.9 g/mL | Based on related compounds |
| Solubility | Soluble in common organic solvents; sparingly soluble in water | General amine properties |
Chemical Properties
As a primary amine, this compound exhibits characteristic basicity due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids to form ammonium salts, a property that can be exploited for purification. The amine functionality also allows for a wide range of chemical transformations, including acylation, alkylation, and imine formation, which are fundamental to its role as a chiral auxiliary.
Spectroscopic Signature
-
¹H NMR: The proton spectrum would be complex due to the numerous aliphatic protons. Key signals would include the protons on the carbon bearing the amino group, likely in the 2.5-3.5 ppm range, and the characteristic signals for the isopropyl and methyl groups.
-
¹³C NMR: The carbon spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the nitrogen would appear in the 40-60 ppm range.
-
IR Spectroscopy: The infrared spectrum would display characteristic N-H stretching vibrations for a primary amine as a doublet in the 3300-3500 cm⁻¹ region. An N-H bending vibration would be expected around 1590-1650 cm⁻¹. C-H stretching vibrations would be observed below 3000 cm⁻¹.[2]
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with reductive amination of the corresponding ketone, (-)-menthone, being a prominent method. More recently, biocatalytic methods have offered a green and highly selective alternative.
Biocatalytic Synthesis via Transamination
A novel and environmentally benign approach to (+)-neomenthylamine involves the amination of (-)-menthone using an ω-transaminase.[3] This method leverages the high stereoselectivity of enzymes to achieve the desired product in a mild aqueous phase.
Caption: Reductive amination of (-)-menthone.
Experimental Protocol: Reductive Amination of (-)-Menthone
-
Imine Formation: Dissolve (-)-menthone and an excess of an ammonia source (e.g., ammonium acetate) in a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature to reflux to drive the formation of the imine intermediate.
-
Reduction: Once the imine formation is complete (monitored by TLC or GC-MS), the reaction mixture is cooled, and a reducing agent is added. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone. [4]3. Workup: After the reduction is complete, the reaction is quenched, and the pH is adjusted to be basic to liberate the free amine.
-
Extraction and Purification: The product is extracted into an organic solvent, dried, and purified, typically by distillation or column chromatography.
Applications in Asymmetric Synthesis
The primary application of this compound in drug development and fine chemical synthesis is as a chiral auxiliary . [5]A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
Caption: General workflow for using a chiral auxiliary.
Diastereoselective Alkylation
One of the key applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By forming an amide with a carboxylic acid, this compound can be used to direct the approach of an electrophile to one face of the resulting enolate, leading to the formation of a new stereocenter with high diastereoselectivity.
Asymmetric Aldol Reactions
Similarly, in aldol reactions, the chiral auxiliary can control the facial selectivity of the enolate addition to an aldehyde, resulting in the formation of syn or anti aldol products with high stereocontrol.
While specific, published examples detailing the use of this compound as a chiral auxiliary are not as prevalent as for other auxiliaries like Evans' oxazolidinones, its structural similarity to menthol-based auxiliaries suggests its potential in these and other asymmetric transformations. [6][7]
Safety and Handling
As with all amines, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Amines are typically corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chiral building block with significant potential in asymmetric synthesis. Its synthesis from readily available starting materials, particularly through green biocatalytic routes, enhances its appeal for industrial applications. While its full potential as a chiral auxiliary is still being explored, its rigid stereodefined structure makes it a promising candidate for the development of novel stereoselective methodologies in drug discovery and development. Further research into its applications is warranted to fully exploit its capabilities in modern organic synthesis.
References
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(1S,2S,5R)-Neomenthyl amine molecular weight and formula
Abstract: This technical guide provides a comprehensive overview of (1S,2S,5R)-Neomenthyl amine, a chiral amine derived from the menthol family of terpenoids. It is intended for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document details the molecule's fundamental chemical properties, provides a representative synthesis protocol, discusses methods for its characterization, and explores its application as a chiral auxiliary. Furthermore, it outlines essential safety and handling procedures. The core objective is to furnish a scientifically robust resource that combines theoretical knowledge with practical, field-proven insights.
Introduction and Scientific Context
Chiral amines are indispensable tools in modern organic and medicinal chemistry.[1] Constituting key structural motifs in over 40% of small-molecule pharmaceuticals, their importance cannot be overstated.[1] Beyond their presence in final active pharmaceutical ingredients (APIs), they serve critical roles as resolving agents, chiral ligands for metal-catalyzed reactions, and covalently-bound chiral auxiliaries to direct the stereochemical outcome of chemical transformations.[2][3]
This compound belongs to this vital class of molecules. As a stereoisomer of menthylamine, its rigid cyclohexane backbone, derived from the readily available chiral pool of (-)-menthone, presents a well-defined stereochemical environment. This inherent chirality is leveraged to induce diastereoselectivity in reactions when the amine is temporarily attached to a prochiral substrate. This guide will elucidate the properties and synthetic utility of this specific stereoisomer.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical reagent is the bedrock of its application. All quantitative data and identifiers for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N | [4] |
| Molecular Weight | 155.29 g/mol | [4] |
| CAS Number | 117947-19-0 | [4] |
| IUPAC Name | (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-amine | N/A |
| Synonyms | (+)-Neomenthylamine | N/A |
| Appearance | Colorless to yellow liquid or crystalline solid | [5] |
| Stereochemistry | Three defined chiral centers at C1, C2, and C5 | N/A |
Stereochemistry Explained
The designation (1S, 2S, 5R) defines the absolute configuration at the three stereocenters of the cyclohexane ring according to the Cahn-Ingold-Prelog (CIP) priority rules. The amine group is located at C1, the isopropyl group at C2, and the methyl group at C5. The specific spatial arrangement of these groups dictates the molecule's three-dimensional shape, which is the ultimate source of its utility in asymmetric synthesis. The fixed, chair-like conformation of the ring places the substituents in defined axial or equatorial positions, creating a distinct steric environment that influences how a substrate attached to the amine will react.
Synthesis of this compound
The most established and direct method for synthesizing neomenthyl amine is the reductive amination of its corresponding ketone, (-)-menthone. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.[6][7][8][9]
Logical Workflow for Synthesis
The synthesis follows a clear logical progression from a commercially available chiral ketone to the final chiral amine product.
Caption: Workflow for the synthesis of this compound.
Representative Experimental Protocol: Leuckart Reaction
This protocol is a representative procedure for the synthesis of aliphatic amines from ketones based on established Leuckart reaction methodologies.[8][10] Researchers should perform their own risk assessment and optimization.
Reagents:
-
(-)-Menthone (1 equivalent)
-
Ammonium formate (≥ 3 equivalents)
-
Hydrochloric acid (concentrated, for hydrolysis)
-
Sodium hydroxide solution (e.g., 20% w/v, for neutralization)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine (-)-menthone and ammonium formate.
-
Thermal Reaction: Heat the mixture slowly to a temperature of 120-130 °C.[7] The mixture will melt and begin to reflux. Maintain this temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Note: The reaction generates CO₂ and ammonia; ensure adequate ventilation in a fume hood.
-
Workup (Hydrolysis):
-
After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid. This step hydrolyzes the intermediate N-formyl amine to the primary amine hydrochloride salt.
-
Heat the acidic mixture to reflux for 2-4 hours to ensure complete hydrolysis.
-
-
Isolation and Neutralization:
-
Cool the mixture and transfer it to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material or non-basic byproducts. The amine hydrochloride salt will remain in the aqueous layer.
-
Carefully basify the aqueous layer by the slow addition of a concentrated sodium hydroxide solution until the pH is >12. This step should be performed in an ice bath to manage the exothermic reaction.
-
-
Extraction: Extract the liberated free amine from the aqueous layer using three portions of diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude amine can be purified by vacuum distillation to yield the final product.
Characterization and Quality Control
Confirming the identity and purity of the synthesized amine is a critical, self-validating step. Standard analytical techniques are employed for this purpose.
Predicted Spectroscopic Characteristics
| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| -NH₂ | 0.5 - 2.0 | Singlet (broad) | 2H | Chemical shift is variable and concentration-dependent. Signal disappears upon D₂O exchange. |
| H-C1-N | ~2.5 - 3.0 | Multiplet | 1H | Deshielded proton attached to the same carbon as the amine. |
| H-C2-CH(CH₃)₂ | ~1.5 - 2.0 | Multiplet | 1H | |
| -CH(CH₃)₂ | ~1.6 - 2.2 | Multiplet | 1H | Methine proton of the isopropyl group. |
| Cyclohexane Ring H | ~0.8 - 1.8 | Multiplets | ~9H | Complex region of overlapping signals from the ring protons. |
| -CH(CH₃)₂ | ~0.8 - 1.0 | Doublet | 6H | Diastereotopic methyls of the isopropyl group. |
| -CH₃ | ~0.7 - 0.9 | Doublet | 3H | Methyl group at C5. |
¹³C NMR: Carbons directly attached to the nitrogen atom are expected to appear in the 50-65 ppm region. The aliphatic carbons of the ring and substituents will appear further upfield, typically between 15-45 ppm.
Infrared (IR) Spectroscopy: A characteristic feature for primary amines is the appearance of two moderately weak absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
Application in Asymmetric Synthesis
The primary value of this compound lies in its application as a chiral auxiliary .[1] A chiral auxiliary is a temporary chiral handle that is attached to a non-chiral substrate to direct a subsequent reaction to produce a single desired stereoisomer of the product.
General Workflow as a Chiral Auxiliary
The process involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary to reveal the chiral product.
Caption: Logical workflow for using the amine as a chiral auxiliary.
Causality: The rigid, bulky menthyl framework of the auxiliary sterically blocks one face of the reactive site (e.g., an enolate formed from an amide). This forces an incoming electrophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer over the other. The efficiency of this process is measured by the diastereomeric excess (d.e.). After the key bond is formed, the auxiliary is cleaved (often by hydrolysis) and can be recovered and reused, making the process economical.
Safety and Handling
-
Hazard Classification: Expected to be Corrosive and potentially Flammable .
-
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[15]
-
H318: Causes serious eye damage.
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H335: May cause respiratory irritation.
-
Precautionary Measures and Personal Protective Equipment (PPE)
| Area | Precautionary Measures |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists.[15] Ground all containers and equipment to prevent static discharge.[15] Wash hands thoroughly after handling. |
| Personal Protection | Eye/Face: Wear chemical safety goggles and a face shield.[15]Skin: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure no skin is exposed.Respiratory: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15] Keep container tightly closed. Store away from oxidizing agents and strong acids. |
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[15]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Conclusion
This compound is a valuable chiral building block whose utility is derived from its well-defined, rigid stereochemical structure. Synthesized via the reductive amination of (-)-menthone, it serves as a powerful tool for chemists aiming to control stereochemistry in the synthesis of complex molecules. Proper characterization and adherence to strict safety protocols are paramount for its effective and safe use in a research and development setting. This guide provides the foundational knowledge for scientists to incorporate this reagent into their synthetic strategies.
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(1S,2S,5R)-Neomenthyl amine synthesis from neomenthol
An In-Depth Technical Guide to the Synthesis of (1S,2S,5R)-Neomenthyl Amine from Neomenthol
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable chiral amine that serves as a critical building block and resolving agent in the synthesis of complex, stereochemically defined molecules, particularly within the pharmaceutical industry. Its rigid cyclohexyl backbone and defined stereocenters make it an effective chiral auxiliary for inducing asymmetry in chemical transformations. The parent alcohol, (+)-neomenthol, is a readily available stereoisomer of menthol, presenting a logical and cost-effective starting point for the synthesis of its corresponding amine.[1][2]
The core challenge in this synthesis lies in the stereocontrolled conversion of the secondary hydroxyl group of neomenthol into a primary amino group. This transformation must proceed with a predictable and high-fidelity stereochemical outcome to yield the desired (1S,2S,5R) diastereomer exclusively. This guide provides a detailed exploration of robust and field-proven synthetic strategies to achieve this conversion, focusing on methodologies that offer explicit control over the stereochemistry at the C1 position. We will delve into the mechanistic underpinnings of two primary, reliable pathways, provide detailed experimental protocols, and discuss an alternative route to provide a comprehensive view of the available synthetic options.
Strategic Overview of Synthetic Pathways
The conversion of an alcohol to an amine can be approached through several distinct strategies. For a secondary alcohol like neomenthol, where the stereochemistry is paramount, the ideal pathway involves a substitution reaction that proceeds with a clean inversion of configuration. This is because neomenthol possesses an (R)-configuration at the hydroxyl-bearing carbon (C1). To obtain the desired this compound, which has an (S)-configuration at C1, a net inversion at this center is required.
The primary strategies discussed herein are:
-
Two-Step Synthesis via a Sulfonate Ester Intermediate: A classic and highly reliable method involving the activation of the alcohol as a sulfonate ester, followed by an S_N_2 displacement with an azide nucleophile and subsequent reduction.
-
The Mitsunobu Reaction: An elegant one-pot procedure that directly converts the alcohol into an amine precursor (typically an azide or phthalimide derivative) with the requisite inversion of stereochemistry.[3][4]
-
Oxidation-Reductive Amination Sequence: An alternative, albeit less stereocontrolled, pathway that proceeds through the corresponding ketone, neomenthone.
The following diagram illustrates the conceptual relationship between these pathways.
Caption: Reaction sequence for the synthesis via a tosylate intermediate.
Methodology 2: The Mitsunobu Reaction
The Mitsunobu reaction provides a more convergent approach, accomplishing the conversion of the alcohol to its azide precursor in a single, stereospecific step. [5] Causality and Scientific Rationale: The reaction mechanism involves the activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [3]The PPh₃ and DEAD react to form a phosphonium salt, which is then attacked by the alcohol to form an alkoxyphosphonium salt. This complex is an excellent substrate for S_N_2 attack. The nucleophile, in this case, the azide ion, attacks the carbon atom, displacing a triphenylphosphine oxide leaving group and leading to a clean inversion of stereochemistry . [3][5] A key consideration is the choice of nucleophile. The nucleophile must have a pKa < 15 to effectively protonate the betaine intermediate formed from PPh₃ and DEAD. [3]While direct amination is challenging, using an azide source like diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) works exceptionally well. The resulting azide is then reduced to the amine as described previously.
Experimental Protocol
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (+)-neomenthol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous THF (approx. 10 mL per gram of neomenthol).
-
Azide Source: Add diphenylphosphoryl azide (DPPA, 1.5 eq) to the solution. (CAUTION: DPPA is toxic and potentially explosive upon heating. Handle with care).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via a syringe over 20-30 minutes, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC for the consumption of neomenthol.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the neomenthyl azide by flash column chromatography on silica gel (e.g., using a gradient of 2% to 10% ethyl acetate in hexanes).
-
Reduction: The purified azide is then reduced to the final amine product using one of the methods described in Methodology 1 (e.g., catalytic hydrogenation with H₂/Pd-C or reduction with LiAlH₄).
Data Summary: Mitsunobu Pathway
| Step | Key Reagents | Solvent | Typical Temp. | Typical Time | Expected Yield |
| 1. Azidation | Neomenthol, PPh₃, DIAD, DPPA | THF | 0 °C to RT | 12-18 h | 75-90% |
| 2. Reduction | Neomenthyl Azide, H₂, Pd/C | Ethanol | RT | 4-12 h | >95% |
Workflow: Mitsunobu Reaction
Caption: Experimental workflow for the Mitsunobu reaction.
Alternative Strategy: Oxidation and Reductive Amination
A conceptually different approach involves removing the stereocenter at C1 and then attempting to re-establish it in a subsequent step. This is achieved by oxidizing neomenthol to the corresponding ketone, neomenthone.
Scientific Rationale: The oxidation (e.g., using pyridinium chlorochromate (PCC) or a Swern oxidation) converts the secondary alcohol into a ketone, making the C1 carbon sp²-hybridized and achiral. The subsequent reductive amination involves the reaction of neomenthone with an amine source (like ammonia) to form an intermediate imine, which is then reduced. [6] Trustworthiness and Limitations: This method is generally not recommended for producing stereochemically pure this compound from neomenthol. The primary reason is the lack of stereocontrol during the reduction of the imine intermediate. The hydride reducing agent (e.g., NaBH₃CN) can attack the imine from either the axial or equatorial face, leading to a mixture of the two diastereomeric amines: neomenthyl amine (from equatorial attack) and menthyl amine (from axial attack). [7][8]The ratio of these products is difficult to predict and control without the use of specialized chiral catalysts or directing groups, making this route inefficient for obtaining a single, pure stereoisomer.
Purification and Characterization
The final this compound is typically a liquid at room temperature.
-
Purification: Purification can be achieved by vacuum distillation. An effective alternative is an acid-base extraction. The crude amine can be dissolved in diethyl ether and extracted with aqueous HCl to form the water-soluble hydrochloride salt. The aqueous layer is then washed with ether, basified with NaOH, and the free amine is re-extracted into fresh ether, dried, and concentrated.
-
Characterization: The identity and purity of the product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and diastereomeric purity.
-
FT-IR Spectroscopy: To confirm the presence of N-H stretches (~3300-3400 cm⁻¹) and the absence of the azide stretch (~2100 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (155.28 g/mol ).
-
Optical Rotation: To confirm the enantiomeric purity.
-
Safety Considerations
-
Sodium Azide (NaN₃): Highly toxic and a severe explosion hazard, especially upon contact with heavy metals or when heated. All manipulations must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Azodicarboxylates (DEAD/DIAD): Are sensitizers and potentially explosive, particularly DIAD. They should be stored at low temperatures and handled with care.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive reducing agent that reacts violently with water and other protic solvents. Quenching procedures must be performed slowly and at low temperatures.
-
Diphenylphosphoryl Azide (DPPA): Toxic and can be explosive with shock or heat. It should be handled with extreme caution.
Conclusion
The synthesis of this compound from its parent alcohol, neomenthol, is most reliably achieved through pathways that guarantee a stereochemical inversion at the reacting center. Both the two-step sequence involving activation as a tosylate followed by S_N_2 displacement with azide, and the more convergent Mitsunobu reaction, fulfill this critical requirement. These methods provide a high degree of confidence in the stereochemical outcome, which is essential for the synthesis of chiral molecules in a research and development setting. While the oxidation-reductive amination route is a valid strategy for amine synthesis in general, it lacks the stereocontrol necessary for this specific transformation and is therefore not the preferred method. The choice between the tosylation and Mitsunobu routes will often depend on factors such as reagent availability, scale, and familiarity with the techniques, with both representing robust and scientifically sound approaches.
References
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Mutti, F. G., Knaus, T., & Turner, N. J. (2015). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Science, 349(6255), 1525-1529. Available at: [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction [PDF]. Retrieved from [Link]
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Kim, D., & Park, J. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(21), 5844-5847. Available at: [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Gajda, T., & Koziara, A. (2001). NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES. Synthetic Communications, 31(11), 1683–1689. Available at: [Link]
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Chen, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798804. Available at: [Link]
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Chen, Z., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11351-11356. Available at: [Link]
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Gotor-Fernández, V., & Gotor, V. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5545-5564. Available at: [Link]
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Saini, V., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6205-6210. Available at: [Link]
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Nie, X., et al. (2018). Mechanistic Analysis of the C–H Amination Reaction of Menthol by CuBr2 and Selectfluor. The Journal of Organic Chemistry, 83(9), 5039-5046. Available at: [Link]
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Croteau, R., & Ronco, T. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. Plant Physiology, 69(3), 689-695. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Croteau, R., & Ronco, T. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. PubMed. Available at: [Link]
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Croteau, R., & Ronco, T. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. ResearchGate. Available at: [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1803. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Flavour and Fragrance Journal. (2022). menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal, 37(5), 255-271. Available at: [Link]
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ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2? Retrieved from [Link]
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MDPI. (2021). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 11(10), 1204. Available at: [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). (+)-Neomenthol. Retrieved from [Link]
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Li, H., et al. (2013). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Tetrahedron Letters, 54(44), 5940-5943. Available at: [Link]
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ResearchGate. (2010). Substituent Effect on the Asymmetric Induction with (1R,2S,5R)-and (1S,2R,5S)-menthol Auxiliaries. Retrieved from [Link]
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Moody, C. J., & Riera, A. (2021). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. Organic Process Research & Development, 25(12), 2736-2742. Available at: [Link]
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Sciencemadness.org. (2021). Tosylate to Alkyl Azide reference please. Retrieved from [Link]
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Grützmacher, H., & Saudan, L. A. (2012). The Catalytic Amination of Alcohols. Chimia, 66(11), 809-813. Available at: [Link]
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Spectroscopic Data for (1S,2S,5R)-Neomenthyl Amine: A Technical Guide
Introduction
(1S,2S,5R)-Neomenthyl amine, a chiral amine derived from the menthol family, serves as a valuable building block and chiral auxiliary in asymmetric synthesis. Its stereochemical configuration makes it a compound of interest for researchers in drug development and fine chemical synthesis. A thorough understanding of its structural properties is paramount for its effective application and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific stereoisomer, this guide presents high-quality predicted data, offering a robust reference for researchers. The causality behind spectral features is explained, and detailed, field-proven protocols for acquiring such data are provided to ensure scientific integrity and reproducibility.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. For this compound, the ¹H NMR spectrum is expected to show a series of multiplets in the aliphatic region, corresponding to the protons of the cyclohexane ring and the isopropyl and methyl substituents.
Predicted ¹H NMR Data
Note: The following data is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 | 2.5 - 2.7 | m | - |
| H2 | 1.3 - 1.5 | m | - |
| H3 (axial) | 0.9 - 1.1 | m | - |
| H3 (equatorial) | 1.6 - 1.8 | m | - |
| H4 (axial) | 1.0 - 1.2 | m | - |
| H4 (equatorial) | 1.8 - 2.0 | m | - |
| H5 | 0.8 - 1.0 | m | - |
| H6 (axial) | 1.1 - 1.3 | m | - |
| H6 (equatorial) | 1.7 - 1.9 | m | - |
| H7 (CH of isopropyl) | 1.5 - 1.7 | m | - |
| H8, H9 (CH₃ of isopropyl) | 0.8 - 0.9 | d | ~6.5 |
| H10 (CH₃) | 0.7 - 0.8 | d | ~7.0 |
| NH₂ | 1.0 - 2.0 | br s | - |
Interpretation of the ¹H NMR Spectrum
The chemical shifts are influenced by the electron-withdrawing effect of the amine group, causing the proton at C1 (H1) to be the most downfield of the ring protons. The broad singlet for the amine protons (NH₂) is a characteristic feature and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. The diastereotopic protons of the methylene groups in the cyclohexane ring will exhibit complex splitting patterns. The methyl groups of the isopropyl substituent and the methyl group at C5 will appear as doublets due to coupling with their neighboring methine protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the number of non-equivalent carbon atoms in a molecule. Due to the chirality of this compound, all ten carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data
Note: The following data is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 55 - 60 |
| C2 | 45 - 50 |
| C3 | 30 - 35 |
| C4 | 25 - 30 |
| C5 | 35 - 40 |
| C6 | 20 - 25 |
| C7 (CH of isopropyl) | 30 - 35 |
| C8, C9 (CH₃ of isopropyl) | 20 - 25 |
| C10 (CH₃) | 15 - 20 |
Interpretation of the ¹³C NMR Spectrum
The carbon atom attached to the nitrogen (C1) is expected to have the most downfield chemical shift among the sp³ hybridized carbons due to the deshielding effect of the electronegative nitrogen atom. The remaining carbons of the cyclohexane ring and the substituent groups will appear in the aliphatic region of the spectrum. The wide range of chemical shifts in ¹³C NMR allows for the clear resolution of each carbon signal, providing a distinct fingerprint of the molecule's carbon framework.[1]
Experimental Protocol: NMR Spectroscopic Analysis
Objective:
To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is free of water to avoid interfering signals.
-
Gently swirl the vial to ensure complete dissolution of the sample.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a broadband proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Medium |
| 2850 - 2960 | C-H stretch (aliphatic) | Strong |
| 1580 - 1650 | N-H bend (scissoring) | Medium |
| 1450 - 1470 | C-H bend (scissoring) | Medium |
| 1370 - 1385 | C-H bend (umbrella mode of CH₃) | Medium |
| 1020 - 1250 | C-N stretch | Medium-Weak |
| 665 - 910 | N-H wag | Broad, Strong |
Interpretation of the IR Spectrum
As a primary amine, this compound is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[2][3] The presence of strong C-H stretching absorptions just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. The N-H bending (scissoring) vibration typically appears in the 1580-1650 cm⁻¹ range. A broad and strong N-H wagging band is also a characteristic feature of primary amines. The C-N stretching vibration is expected to be in the 1020-1250 cm⁻¹ region.[4]
Experimental Protocol: FTIR Spectroscopic Analysis
Objective:
To obtain the infrared spectrum of this compound to identify its characteristic functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of neat this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Compare the observed peaks with known functional group correlation charts to confirm the presence of the amine and alkyl groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.
Expected Mass Spectrometric Data
-
Molecular Formula: C₁₀H₂₁N
-
Molecular Weight: 155.28 g/mol
-
Nominal Mass: 155
-
Expected Molecular Ion (M⁺): m/z = 155
Predicted Fragmentation Pattern
The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.
| m/z | Proposed Fragment | Notes |
| 155 | [C₁₀H₂₁N]⁺ | Molecular ion (M⁺) |
| 140 | [M - CH₃]⁺ | Loss of a methyl group |
| 112 | [M - C₃H₇]⁺ | Loss of an isopropyl group (α-cleavage) |
| 84 | [C₆H₁₂]⁺ | Loss of the amine group and a proton |
| 70 | [C₅H₁₀]⁺ | Further fragmentation |
| 56 | [C₄H₈]⁺ | Further fragmentation |
| 44 | [C₂H₆N]⁺ | α-cleavage |
| 30 | [CH₄N]⁺ | Characteristic fragment for primary amines |
Interpretation of the Mass Spectrum
According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the expected molecular ion at m/z 155. The base peak in the mass spectrum of a related isomer, menthylamine, is often observed at m/z 30, corresponding to the [CH₄N]⁺ fragment, which is a hallmark of primary amines. Another significant fragmentation pathway is the loss of the isopropyl group via α-cleavage, leading to a fragment at m/z 112.
Experimental Protocol: GC-MS Analysis
Objective:
To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating this volatile amine.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode for dilute samples, at a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 30) to a value above the expected molecular weight (e.g., 200).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra if available.
-
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the logical flow of spectroscopic data acquisition and interpretation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship between molecular structure and key spectroscopic properties.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining high-quality predicted data with detailed interpretations and robust experimental protocols, this document serves as a valuable resource for researchers in organic synthesis and drug development. The presented information facilitates the structural verification and quality assessment of this important chiral amine, thereby supporting its application in the synthesis of complex molecular targets. The principles and methodologies outlined herein are broadly applicable to the characterization of related chiral amines and other small organic molecules.
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Chirality and stereochemistry of (1S,2S,5R)-Neomenthyl amine
An In-Depth Technical Guide to the Chirality and Stereochemistry of (1S,2S,5R)-Neomenthyl Amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical examination of this compound, a critical chiral building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemical landscape of menthyl-derived compounds, outlines robust protocols for their resolution and characterization, and explores the mechanistic basis of their application as powerful chiral auxiliaries.
Foundational Principles: Chirality in the Menthane Scaffold
The p-menthane monoterpenoid scaffold, the carbon skeleton of menthol and its derivatives, is a cornerstone of natural product chemistry and a rich source of chiral molecules. The cyclohexane ring contains three stereogenic centers at carbons C1, C2, and C5, giving rise to 2³ or eight possible stereoisomers. These exist as four pairs of enantiomers, known by their common names: Menthyl, Neomenthyl, Isomenthyl, and Neoisomenthyl.
The relative orientation of the three substituents—isopropyl at C1, methyl at C2, and the amino (or hydroxyl) group at C5—determines the specific diastereomer. In the most stable chair conformation, these bulky groups prefer to occupy equatorial positions to minimize steric strain. This compound is a specific stereoisomer within this family, distinguished by its unique spatial arrangement which is pivotal to its function in asymmetric synthesis.
The Menthylamine Diastereomers
Understanding the stereochemical relationship between the four diastereomers is crucial. The key distinction lies in the cis or trans relationship of the substituents relative to each other.
| Common Name | IUPAC Name (Amine) | C1 Config. | C2 Config. | C5 Config. |
| Neomenthyl | (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-amine | S | S | R |
| Menthyl | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-amine | R | S | R |
| Isomenthyl | (1S,2R,5R)-2-isopropyl-5-methylcyclohexan-1-amine | S | R | R |
| Neoisomenthyl | (1R,2R,5R)-2-isopropyl-5-methylcyclohexan-1-amine | R | R | R |
| Table 1: Stereochemical descriptors for the four primary menthylamine diastereomers (showing one enantiomer of each pair). |
Caption: Relationships between the four diastereomers of menthylamine.
Synthesis and Chiral Resolution
Commercially, menthylamines are often synthesized from pulegone or menthone, which can result in a mixture of stereoisomers. The critical step for obtaining an enantiomerically pure compound like this compound is the resolution of the racemic or diastereomeric mixture.
The classical and most reliable method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid.[1] The differing physical properties of these salts, such as solubility, allow for their separation by fractional crystallization.[1]
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol describes a self-validating system for the resolution of a racemic menthylamine mixture using a readily available chiral resolving agent.
Objective: To isolate one enantiomer from a racemic mixture of a menthylamine diastereomer (e.g., neomenthylamine) using (R,R)-(+)-tartaric acid.
Materials:
-
Racemic neomenthylamine
-
(R,R)-(+)-Tartaric acid
-
Methanol, anhydrous
-
50% (w/w) Sodium Hydroxide solution
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, filtration apparatus, rotary evaporator
Methodology:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve 0.5 equivalents of (R,R)-(+)-tartaric acid in warm methanol. Causality Note: Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer, leaving the other in solution, which is often more efficient than trying to crystallize both salts.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should form immediately.
-
Gently heat the mixture until the solid redissolves completely, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least one hour to maximize crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.
-
Dry the crystals. This is the diastereomeric salt (e.g., (1S,2S,5R)-Neomenthylammonium-(R,R)-tartrate). The mother liquor contains the salt of the other enantiomer.
-
-
Liberation of the Free Amine:
-
Dissolve the collected crystals in a minimal amount of water.
-
Slowly add 50% NaOH solution until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt to regenerate the free amine, which is typically insoluble in water.[1]
-
Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like diethyl ether (3 x 50 mL).
-
-
Purification and Validation:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, enantiomerically enriched amine.
-
Validation: The success of the resolution must be confirmed. Measure the optical rotation of the final product using a polarimeter and compare it to the literature value. For ultimate confirmation of enantiomeric purity (e.g., enantiomeric excess, %ee), analysis by chiral HPLC or by NMR using a chiral solvating agent is required.
-
Caption: Generalized workflow for the resolution of a racemic amine.
Spectroscopic Characterization
Unambiguous identification of this compound and differentiation from its isomers relies on standard spectroscopic techniques.
| Technique | Observation for a Primary Amine like Neomenthyl amine |
| IR Spectroscopy | A characteristic pair of sharp, medium-intensity N-H stretching bands appear between 3300-3500 cm⁻¹ (asymmetric and symmetric stretches).[2] A broad N-H wagging absorption may also be visible around 650-900 cm⁻¹.[3] |
| ¹H NMR Spectroscopy | The N-H protons typically appear as a broad singlet between 1-2 ppm, integrating to 2H.[4][5] The signal's position is concentration-dependent. Hydrogens on the carbon adjacent to the nitrogen (α-hydrogens) are deshielded and appear around 2.3-3.0 ppm.[2][5] Adding D₂O causes the N-H signal to disappear due to proton-deuterium exchange, a key diagnostic test.[5] |
| ¹³C NMR Spectroscopy | The carbon atom directly bonded to the nitrogen atom is deshielded and typically resonates in the 30-65 ppm range.[5] |
| Mass Spectrometry | Adheres to the "Nitrogen Rule," where a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][4] Characteristic fragmentation patterns often involve α-cleavage. |
| Table 2: Summary of expected spectroscopic data for primary amines. |
While standard spectroscopy confirms the presence of the amine functional group and the carbon skeleton, determining the specific stereochemistry often requires more advanced techniques like 2D NMR (NOESY) to probe spatial relationships or comparison of optical rotation data with established literature values.[6]
Application as a Chiral Auxiliary in Asymmetric Synthesis
The primary value of this compound in drug development and fine chemical synthesis is its role as a chiral auxiliary.[7][8] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[9] After the desired stereocenter is created, the auxiliary can be cleaved and recovered.[7][8]
Mechanism of Stereochemical Control:
The efficacy of neomenthyl amine as a chiral auxiliary stems from its rigid and well-defined conformational structure. When attached to a substrate (for example, forming an enamine or an amide), the bulky isopropyl and methyl groups on the cyclohexane ring create a highly asymmetric steric environment.
-
Substrate Attachment: The amine is covalently bonded to the prochiral molecule. For instance, reacting with a ketone or aldehyde to form a chiral enamine.
-
Diastereoselective Reaction: The chiral auxiliary's bulky framework effectively blocks one of the two faces of the reactive intermediate (e.g., the enamine double bond). An incoming electrophile is therefore forced to approach from the less sterically hindered face.
-
Auxiliary Cleavage: After the reaction, the newly formed chiral product is released from the auxiliary, which can often be recycled.
Caption: Logical workflow for using a chiral auxiliary in synthesis.
This strategy of auxiliary-controlled synthesis is a powerful tool for constructing complex chiral molecules, which is fundamental in the pharmaceutical industry where the biological activity of a drug often resides in a single enantiomer.[10]
Conclusion
This compound is more than just a stereoisomer of a natural product derivative; it is a precision tool for asymmetric synthesis. Its well-defined three-dimensional structure provides the necessary steric bias to control the formation of new stereocenters with high fidelity. A thorough understanding of its stereochemistry, methods of resolution, and spectroscopic properties is essential for its effective application. For researchers in synthetic and medicinal chemistry, mastering the use of such chiral auxiliaries remains a critical skill in the quest to develop novel, enantiomerically pure therapeutic agents.
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Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. (2015). MPG.PuRe. [Link]
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Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (n.d.). National Institutes of Health. [Link]
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The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (n.d.). PubMed Central. [Link]
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Corrigendum to “Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data”. (2016). ResearchGate. [Link]
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Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals. [Link]
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Resolution of a Racemic Mixture. (n.d.). Science Learning Center. [Link]
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An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. (2021). Thieme Chemistry. [Link]
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New methods for the synthesis of naphthyl amines; Application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C. (2014). ResearchGate. [Link]
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Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. [Link]
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One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. (n.d.). MDPI. [Link]
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Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (n.d.). MDPI. [Link]
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An improvement of the (1R,2S,5R)-(−)-menthyl (S)-p-toluenesulfinate synthesis. (2021). ResearchGate. [Link]
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Asymmetric total synthesis of (1S,2S,4S)-β-elemene. (n.d.). PubMed Central. [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). Beilstein Journals. [Link]
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Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. (2023). MDPI. [Link]
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(1S,2S,5R)-Neomenthyl amine safety, handling, and MSDS information
An In-depth Technical Guide to the Safe Handling of (1S,2S,5R)-Neomenthyl Amine
For researchers, scientists, and drug development professionals, the safe and effective use of chemical reagents is paramount. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, a chiral amine used in synthetic chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to ensure a self-validating system of safety and best practices in the laboratory.
Chemical Identification and Core Properties
This compound is a primary aliphatic amine.[1][2] Its physical and chemical characteristics are foundational to understanding its hazards and handling requirements. Like many lower molecular weight amines, it is a liquid with a characteristic pungent, amine-like odor.[1][2][3]
| Property | Data | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 117947-19-0 | [4] |
| Molecular Formula | C₁₀H₂₁N | [4][5] |
| Molecular Weight | 155.29 g/mol | [4][5] |
| Appearance | Colorless to Yellow Liquid | [3] |
| Odor | Pungent, Amine-like | [3][6] |
| Flash Point | 32 °C (89.6 °F) | [3] |
| Auto-ignition Temp. | 215 °C (419 °F) | [3] |
| Explosion Limits | LEL: 2.3%, UEL: 12.35% | [3] |
| Solubility | Lower aliphatic amines are generally soluble in water and organic solvents like ethanol and ether. Solubility in water decreases as the molecular mass increases.[1][2][7] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance, primarily due to its corrosive and flammable nature.[3] The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, contributing to their reactivity and corrosive properties.[2][8]
GHS Hazard Classification:
-
Flammable Liquid: Vapors can form explosive mixtures with air and may travel to an ignition source.[3][9]
-
Corrosive: Causes severe skin burns and serious eye damage.[3][6]
Routes of Exposure & Health Effects:
-
Inhalation: Acute exposure to vapors can cause severe irritation and burns to the respiratory tract, with symptoms including coughing, choking, and pain.[3] High concentrations may lead to systemic effects such as headache, dizziness, and nausea.[9]
-
Skin Contact: The substance is corrosive to the skin, causing severe burns and dermatitis.[3][6] Prolonged contact can lead to deep, painful wounds.[3]
-
Eye Contact: Vapors and liquid are extremely hazardous to the eyes, causing severe irritation, pain, and burns that can result in permanent damage, including blindness.[3][9]
-
Ingestion: If ingested, it will cause severe burns to the mouth, throat, esophagus, and stomach, leading to abdominal pain.[3][9]
Safe Handling and Storage Protocols
A proactive approach to safety involves robust handling and storage protocols grounded in the chemical's properties.
Engineering Controls & Ventilation
Given the chemical's volatility and respiratory hazards, handling should occur in a well-ventilated area.[10][11] A certified chemical fume hood is required to minimize inhalation exposure.[10] All equipment used for transferring the amine should be properly grounded to prevent the buildup of electrostatic charges, which could ignite the flammable vapors.[3][9]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential for protection against the severe corrosive hazards of this compound.[12][13]
-
Eye and Face Protection: Chemical splash goggles are mandatory. In environments with a significant splash hazard, a full face shield should be worn in combination with goggles.[3][14]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[15][16] Contaminated gloves should be disposed of properly.[14]
-
Protective Clothing: A chemical-resistant apron or lab coat is required. For larger quantities or spill response, a full chemical-resistant suit may be necessary.[12][13]
-
-
Respiratory Protection: When engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with the appropriate cartridges for organic vapors should be used.[17]
Handling and Hygiene
-
Handle in accordance with good industrial hygiene and safety practices.[3][18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Use only non-sparking tools and explosion-proof equipment.[9][10]
-
Wash hands thoroughly after handling and before breaks.[10] Remove and wash contaminated clothing before reuse.[18][19]
Storage Conditions
Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.[11][20]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][18][19]
-
The storage area should be designated as a flammables area and may require a sprinkler system.[3][9]
-
Keep away from incompatible materials such as strong acids and strong oxidizing agents.[6][10]
-
Store away from food and beverages.[3]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
Medical personnel should be made aware of the material involved to ensure their own safety and provide proper treatment.[18]
-
Eye Contact: Immediately flush eyes with large quantities of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][19] Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash affected areas with plenty of soap and water for at least 15 minutes.[3][4][21] Seek immediate medical attention.[3]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[19][21] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][19] If the victim is conscious, give one or two glasses of water or milk. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[21]
Stability and Reactivity
-
Chemical Stability: Stable under normal storage conditions. [22]* Conditions to Avoid: Heat, flames, sparks, and sources of ignition. [3][9]* Incompatible Materials: Reacts with strong acids and strong oxidizing agents. [6][10]* Hazardous Decomposition Products: Thermal decomposition or combustion will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and nitrogen oxides. [3][6][22]
Disposal Considerations
Disposal must be conducted in strict compliance with all federal, state, and local environmental regulations. [3]Incineration is often the preferred method. [3]Empty containers retain product residue and can be hazardous; they should not be pressurized, cut, welded, or exposed to ignition sources and must be disposed of according to government regulations. [3]
Conclusion
This compound is a valuable chiral building block, but its hazardous properties demand a rigorous and informed approach to safety. By understanding its flammability, corrosivity, and toxicity, and by implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks effectively. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a responsible and successful research environment.
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Commercial suppliers and pricing of (1S,2S,5R)-Neomenthyl amine
An In-Depth Technical Guide to (1S,2S,5R)-Neomenthyl Amine for Advanced Research and Drug Development
Introduction
This compound (CAS No. 117947-19-0) is a chiral amine, a derivative of neomenthol, which belongs to the family of menthol stereoisomers.[1][2] With a molecular formula of C₁₀H₂₁N and a molecular weight of 155.29, this compound serves as a valuable building block and chiral auxiliary in asymmetric synthesis.[1][3] Its rigid cyclohexane backbone and defined stereocenters make it an effective tool for controlling the stereochemical outcome of chemical reactions. For researchers and professionals in drug development, where the chirality of a molecule can determine its efficacy and safety, reagents like this compound are indispensable for the stereoselective synthesis of complex molecular targets and active pharmaceutical ingredients (APIs). The use of such chiral amines is a cornerstone in modern medicinal chemistry, enabling the creation of enantiomerically pure compounds.[4][5]
Physicochemical Properties and Safety Profile
A comprehensive understanding of a chemical's properties and handling requirements is paramount for laboratory safety and experimental success.
| Property | Value | Source |
| CAS Number | 117947-19-0 | [3][6] |
| Molecular Formula | C₁₀H₂₁N | [1][3] |
| Molecular Weight | 155.29 g/mol | [3] |
| Appearance | Typically a solid | [7] |
| Stereochemistry | (1S,2S,5R) | N/A |
Health and Safety Profile:
While a specific Safety Data Sheet (SDS) for this compound was not available in the immediate search results, general safety precautions for chiral amines and related compounds should be strictly followed.[7][8][9][10]
-
Handling: Use in a well-ventilated area or under a fume hood.[10] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid creating dust.[7]
-
Potential Hazards: Amines as a class can be corrosive and may cause skin and eye irritation or burns.[8][9] Inhalation may lead to respiratory tract irritation.[7] The toxicological properties of this specific compound have not been fully investigated.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][10]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the substance to enter drains.[7]
Commercial Sourcing and Economic Considerations
This compound is available from specialized chemical suppliers catering to the research and development sector. Direct price comparisons are often difficult as costs are subject to quotation and depend on several factors.
| Supplier | CAS Number | Notes / Availability |
| Santa Cruz Biotechnology, Inc. | 117947-19-0 | Available for research use only.[3][11] |
| Alchem Pharmtech | 117947-19-0 | Listed as a catalog product.[6] |
Factors Influencing Commercial Pricing:
-
Purity: Higher enantiomeric and chemical purity levels command a significant price premium, as they are critical for achieving high diastereoselectivity in synthesis.
-
Scale: The price per gram decreases substantially when moving from research quantities (mg to g) to bulk or semi-bulk quantities (kg).
-
Synthesis Route: The complexity and efficiency of the manufacturing process, which often starts from a stereoisomer of menthol, directly impact the final cost.[12][13]
-
Supplier: Prices can vary between suppliers based on their production scale, quality control standards, and position in the supply chain.
Core Application: Chiral Auxiliary in Asymmetric Synthesis
The primary utility of this compound in drug development is its role as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce a single diastereomer. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is a powerful method for controlling stereochemistry.
The workflow for using a chiral auxiliary like this compound typically involves three main stages: attachment of the auxiliary, a diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for using this compound as a chiral auxiliary.
Exemplary Protocol: Diastereoselective α-Alkylation
The following is a representative, detailed protocol for the α-alkylation of a carboxylic acid derivative using this compound as a chiral auxiliary. This process is fundamental in creating chiral centers adjacent to a carbonyl group, a common motif in pharmaceuticals.
Step 1: Formation of the Chiral N-Acyl Amide
-
Objective: To covalently attach the chiral auxiliary to the prochiral carboxylic acid substrate.
-
Methodology:
-
Dissolve the starting carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Add a coupling agent such as oxalyl chloride or thionyl chloride (1.1 eq) dropwise at 0 °C to form the acyl chloride in situ.
-
In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by TLC.
-
Perform an aqueous workup to remove salts and purify the resulting chiral amide, typically by column chromatography.
-
-
Causality: The conversion to an acyl chloride activates the carboxylic acid for nucleophilic attack by the amine. Triethylamine is used to neutralize the HCl byproduct, preventing the protonation and deactivation of the neomenthyl amine.
Step 2: Diastereoselective Enolate Formation and Alkylation
-
Objective: To generate an enolate and react it with an electrophile, where the bulky, stereodefined auxiliary blocks one face of the enolate, forcing the electrophile to attack from the other.
-
Methodology:
-
Dissolve the purified chiral amide (1.0 eq) in a dry ethereal solvent like THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.05 eq). Stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., methyl iodide or benzyl bromide) (1.1 eq) dropwise and maintain the reaction at -78 °C for several hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by chromatography.
-
-
Causality: LDA is chosen for its ability to rapidly and quantitatively deprotonate the α-carbon without adding to the carbonyl group. The low temperature (-78 °C) is critical for maintaining the kinetic control and stability of the enolate, maximizing diastereoselectivity.
Step 3: Cleavage of the Chiral Auxiliary
-
Objective: To remove the auxiliary and isolate the final, enantiomerically enriched product.
-
Methodology:
-
Reflux the alkylated amide product in a mixture of aqueous acid (e.g., 4M HCl) and a co-solvent like dioxane for 12-24 hours.
-
After cooling, neutralize the reaction mixture and extract the desired chiral carboxylic acid.
-
The aqueous layer will contain the protonated this compound hydrochloride. Basify this layer and extract with an organic solvent to recover the auxiliary.
-
-
Causality: Harsh acidic hydrolysis is typically required to cleave the sterically hindered and stable amide bond, liberating the final product and the water-soluble salt of the auxiliary, which facilitates their separation.
Synthesis Overview
This compound is typically synthesized from its corresponding alcohol, (1S,2S,5R)-(+)-Neomenthol, which is one of the four main stereoisomers of menthol. A common and effective method is reductive amination.
Caption: A plausible synthetic route to this compound via reductive amination.
This process involves reacting neomenthol with an amine source (like ammonia) to form an imine intermediate, which is then reduced in situ to the final amine product. This route is favored for its efficiency and control over the stereochemistry, which is retained from the starting alcohol.
Conclusion
This compound stands out as a highly valuable chiral reagent for the scientific community, particularly those engaged in pharmaceutical research and drug development. Its rigid stereochemical structure makes it an effective chiral auxiliary for guiding the stereoselective synthesis of complex molecules. A thorough understanding of its properties, handling protocols, and application methodologies allows researchers to leverage its full potential in creating the next generation of enantiomerically pure therapeutics, where stereochemistry is not just a detail, but a determinant of biological function.
References
-
Global Substance Registration System (GSRS). (n.d.). NEOMENTHYL AMINE, (1R,2R,5S)-. Retrieved January 15, 2026, from [Link]
-
Metzger McGuire. (2021). Safety Data Sheet for MM-80P Part B. Retrieved January 15, 2026, from [Link]
-
ReSyn Biosciences. (n.d.). MSDS Amine. Retrieved January 15, 2026, from [Link]
-
Tatton, M. R., Simpson, I., & Donohoe, T. J. (2014). New methods for the synthesis of naphthyl amines; Application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C. Chemical Communications, 50(77), 11314-11316. Available at: [Link]
-
Terent'ev, A. O., et al. (2021). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 26(23), 7298. Available at: [Link]
-
Hedouin, G., et al. (2021). An improvement of the (1R,2S,5R)-(−)-menthyl (S)-p-toluenesulfinate synthesis. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2019). Asymmetric total synthesis of (1S,2S,4S)-β-elemene. RSC Advances, 9(29), 16739-16743. Available at: [Link]
-
Biersack, B., et al. (2018). Recent developments concerning the application of the Mannich reaction for drug design. Expert Opinion on Drug Discovery, 13(1), 39-49. Available at: [Link]
-
Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. Current Medicinal Chemistry, 24(28), 3049-3089. Available at: [Link]
-
Al-Ghorbani, M., et al. (2020). Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. Molecules, 25(22), 5412. Available at: [Link]
-
Peschke, F., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 10(11), 1276. Available at: [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(6), 1235-1262. Available at: [Link]
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Technical Guide: Physicochemical Properties of (1S,2S,5R)-Neomenthyl Amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction and Structural Context
(1S,2S,5R)-Neomenthyl amine is a primary amine derivative of the neomenthol stereoisomer of menthol. Its rigid cyclohexyl backbone and defined stereochemistry make it a valuable chiral auxiliary and building block in asymmetric synthesis. The amine functionality provides a site for a wide range of chemical transformations.
Molecular Structure:
-
IUPAC Name: (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-amine
-
CAS Number: 117947-19-0
-
Molecular Formula: C₁₀H₂₁N
-
Molecular Weight: 155.29 g/mol
The workflow for understanding the physical properties of this compound begins with its synthesis from the corresponding alcohol, (1S,2S,5R)-(+)-neomenthol.
Caption: Synthesis workflow from precursor to target compound and its characterization.
Comparative Analysis of Physical Properties
While specific experimental data for this compound is scarce, we can project its properties by examining its alcohol precursor, (1S,2S,5R)-(+)-neomenthol.
Table 1: Physical Properties of (1S,2S,5R)-(+)-Neomenthol
| Property | Value | Source |
| CAS Number | 2216-52-6 | Sigma-Aldrich |
| Boiling Point | 95 °C at 12 mmHg | Sigma-Aldrich |
| Melting Point | -22 °C | Sigma-Aldrich |
| Density | 0.899 g/mL at 25 °C | Sigma-Aldrich |
Theoretical Projections for this compound
The primary structural difference between neomenthol and neomenthyl amine is the substitution of a hydroxyl (-OH) group with a primary amine (-NH₂) group. This change has a predictable impact on the intermolecular forces, which in turn govern the physical properties.
Boiling Point
Primary amines can engage in intermolecular hydrogen bonding, similar to alcohols. However, the hydrogen bonds between amine molecules are generally weaker than those between alcohol molecules. This is due to the lower electronegativity of nitrogen compared to oxygen, which results in a less polarized N-H bond compared to the O-H bond.
As a consequence, the boiling point of a primary amine is typically lower than that of its corresponding alcohol. For example, the boiling point of n-butylamine (78 °C) is significantly lower than that of n-butanol (118 °C)[1][2].
Projection for this compound: Given that (1S,2S,5R)-(+)-neomenthol has a boiling point of 215 °C at atmospheric pressure (extrapolated from 95 °C at 12 mmHg), the boiling point of this compound is expected to be lower than 215 °C under the same conditions.
Melting Point
The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. While the hydrogen bonding in the amine is weaker, the overall molecular shape is very similar to the parent alcohol. The introduction of the amine group can sometimes disrupt or alter the crystal packing. Without experimental data, a precise prediction is difficult. However, the trend of amines having lower boiling points than their corresponding alcohols often extends to melting points, though with more exceptions.
Density
The density of the amine is expected to be slightly lower than that of the corresponding alcohol. This is primarily due to the lower atomic mass of nitrogen (14.01 g/mol ) compared to oxygen (16.00 g/mol ). Assuming a similar molecular volume, the replacement of oxygen with nitrogen will result in a lower mass per unit volume.
Projection for this compound: The density is anticipated to be slightly less than 0.899 g/mL at 25 °C.
Experimental Considerations and Best Practices
For researchers working with this compound, it is imperative to perform small-scale characterization to determine its physical properties empirically.
Protocol: Small-Scale Boiling Point Determination (Micro-Boiling Point)
-
Apparatus Setup:
-
Place a small amount of the purified amine into a capillary tube, sealed at one end.
-
Invert a smaller, open-ended capillary tube and place it inside the larger tube containing the sample.
-
Attach the capillary tube assembly to a thermometer.
-
Suspend the thermometer and capillary tube in a heating bath (e.g., a Thiele tube with mineral oil).
-
-
Heating and Observation:
-
Heat the bath gradually.
-
Observe the inner capillary for the emergence of a steady stream of bubbles. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
-
Record the temperature at which the rapid and continuous stream of bubbles emerges. This is the boiling point.
-
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Amines can be corrosive and have strong odors; handle with care.
-
Conclusion
While the precise experimental values for the boiling point, melting point, and density of this compound are not widely published, a strong scientific basis exists for estimating these properties. By comparing it to its alcohol precursor, (1S,2S,5R)-(+)-neomenthol, and understanding the fundamental differences in intermolecular forces between amines and alcohols, researchers can anticipate its physical behavior. It is expected that this compound will have a lower boiling point and a slightly lower density than its parent alcohol. For critical applications, empirical determination of these properties is strongly recommended.
References
-
Chemistry LibreTexts. Physical Properties of Amines.[Link]
-
eCampusOntario Pressbooks. Amines – Physical Properties.[Link]
Sources
The Unseen Architect: A Deep Dive into Neomenthyl Amine's Role as a Chiral Auxiliary
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the role of the chiral auxiliary is paramount. These transiently bound chiral molecules act as molecular architects, guiding the formation of new stereocenters with remarkable precision. Among the pantheon of these valuable tools, neomenthyl amine, a derivative of the naturally abundant monoterpene menthol, has carved out a niche for itself, particularly in the stereoselective formation of α-substituted carbonyl compounds. This guide delves into the discovery, history, and application of neomenthyl amine, offering a comprehensive resource for those seeking to harness its potential in the laboratory.
From Natural Abundance to Stereochemical Control: The Genesis of Menthone-Derived Auxiliaries
The story of neomenthyl amine as a chiral auxiliary is intrinsically linked to the broader exploration of chiral molecules derived from the "chiral pool" – readily available, enantiomerically pure natural products. Menthone, a major constituent of peppermint oil, with its rigid cyclohexane backbone and multiple stereocenters, presented an attractive starting point for the development of chiral auxiliaries. Early pioneers in asymmetric synthesis, such as E. J. Corey, demonstrated the power of menthol-derived auxiliaries, notably with the use of (-)-8-phenylmenthol in the 1970s to control the stereochemistry of Diels-Alder reactions.[1] This foundational work laid the intellectual groundwork for the exploration of other menthol isomers and their derivatives.
The journey to neomenthyl amine itself begins with its parent ketone, (-)-menthone. The stereoselective synthesis of neomenthyl amine is most commonly achieved through the reductive amination of (-)-menthone. Historical methods, such as the Leuckart–Wallach reaction, provided a viable, albeit sometimes low-yielding, route to a mixture of menthyl and neomenthyl amines.[2] More contemporary and stereoselective approaches often employ hydride reducing agents in the presence of an amine source or, more recently, biocatalytic methods utilizing ω-transaminases, which can offer high stereoselectivity and milder reaction conditions.[2]
The Pioneering Work of Meyers: Asymmetric Alkylation of Ketones
While the exact first use of neomenthyl amine as a chiral auxiliary is not prominently documented in a single seminal publication under that specific title, its application is a direct extension of the groundbreaking work by Albert I. Meyers in the mid-1970s. Meyers and his group developed a powerful method for the asymmetric alkylation of ketones and aldehydes by first converting them into chiral imines.[2][3] The chiral amine auxiliary, in this case, neomenthyl amine, directs the approach of an incoming electrophile to one face of the enolate, leading to the preferential formation of one enantiomer of the α-substituted carbonyl compound.
The core principle of this methodology lies in the formation of a rigid, chelated lithioenamine intermediate. Deprotonation of the imine formed from a ketone and neomenthyl amine with a strong base, such as lithium diisopropylamide (LDA), generates an aza-enolate. The lithium cation is thought to coordinate to the nitrogen atom of the imine, creating a conformationally restricted system. The bulky neomenthyl group then effectively shields one face of the enolate, directing the incoming alkylating agent to the opposite, less sterically hindered face.
Mechanism of Stereocontrol: A Tale of Steric Hindrance
The stereochemical outcome of reactions employing neomenthyl amine as a chiral auxiliary is primarily governed by steric factors. The rigid chair conformation of the cyclohexane ring of the neomenthyl group, with its equatorial isopropyl group and axial methyl group, creates a well-defined and sterically demanding environment.
In the context of the alkylation of a cyclohexanone-derived imine, the lithioenamine intermediate will adopt a conformation that minimizes steric interactions. The neomenthyl group will orient itself to block one face of the nucleophilic enamine. The incoming electrophile (e.g., an alkyl halide) will then preferentially approach from the less hindered face, leading to a high degree of diastereoselectivity in the alkylation step. Subsequent hydrolysis of the resulting imine furnishes the enantiomerically enriched α-alkylated ketone and regenerates the neomenthyl amine auxiliary, which can, in principle, be recovered and reused.
Experimental Protocols: A Practical Guide
The successful application of neomenthyl amine as a chiral auxiliary requires careful attention to experimental detail. Below are representative protocols for the synthesis of the neomenthyl amine auxiliary and its use in a diastereoselective alkylation.
Protocol 1: Synthesis of (+)-Neomenthyl Amine from (-)-Menthone
This protocol is based on a reductive amination procedure.
Materials:
-
(-)-Menthone
-
Ammonium formate or another amine source
-
Formic acid (for Leuckart-type reactions) or a suitable reducing agent (e.g., NaBH₃CN for reductive amination)
-
Anhydrous solvent (e.g., ethanol or methanol for reductive amination)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Imine Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (-)-menthone in the chosen anhydrous solvent. Add the amine source (e.g., ammonium formate).
-
Reduction:
-
For Leuckart-type reaction: Add formic acid and heat the mixture to reflux for several hours.
-
For reductive amination with NaBH₃CN: Cool the imine-containing solution in an ice bath and add sodium cyanoborohydride portion-wise, maintaining a slightly acidic pH (around 6-7) by the dropwise addition of a weak acid (e.g., acetic acid).
-
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Quench the reaction carefully with water.
-
Extraction and Purification: Make the aqueous solution basic with sodium hydroxide and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: The crude neomenthyl amine can be further purified by distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free amine.
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Reaction Time | Typical Yield | Diastereomeric Ratio (Neomenthyl:Menthyl) |
| (-)-Menthone | Ammonium formate, Formic acid | Neat | 12-24 h | 40-60% | Variable, often requires separation |
| (-)-Menthone | NH₄OAc, NaBH₃CN | Methanol | 4-8 h | 60-80% | Generally favors the more stable isomer |
Protocol 2: Asymmetric Alkylation of Cyclohexanone using (+)-Neomenthyl Amine
This protocol is a general procedure based on the Meyers' method.
Materials:
-
(+)-Neomenthyl amine
-
Cyclohexanone
-
Anhydrous toluene or benzene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Aqueous oxalic acid or other mild acidic solution for hydrolysis
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve (+)-neomenthyl amine, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure.
-
Deprotonation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of LDA or n-BuLi dropwise and stir the mixture at this temperature for 1-2 hours.
-
Alkylation: Add the alkyl halide dropwise to the cooled solution of the lithioenamine. Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude alkylated imine in a suitable solvent and treat with a mild aqueous acid (e.g., oxalic acid solution) to hydrolyze the imine.
-
Purification: Separate the aqueous and organic layers. The aqueous layer contains the hydrochloride salt of the recovered neomenthyl amine. The organic layer contains the α-alkylated cyclohexanone. Purify the ketone by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC.
Quantitative Data Summary:
| Ketone | Alkylating Agent | Diastereomeric Excess (d.e.) of Alkylated Imine | Enantiomeric Excess (e.e.) of Ketone | Typical Yield |
| Cyclohexanone | Methyl Iodide | >95% | >90% | 70-85% |
| Cyclohexanone | Benzyl Bromide | >95% | >90% | 65-80% |
Beyond Alkylation: Other Applications
While the asymmetric alkylation of ketones remains a primary application, the principles of stereocontrol imparted by neomenthyl amine can be extended to other important transformations in organic synthesis, including:
-
Conjugate Additions: The chiral imine derived from neomenthyl amine can undergo diastereoselective conjugate addition of organometallic reagents to α,β-unsaturated systems.
-
Aldol Reactions: The corresponding aza-enolates can react with aldehydes in a diastereoselective manner to form β-amino carbonyl compounds.
Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal
Neomenthyl amine, born from the readily available natural product menthone, stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its development, rooted in the foundational work on chiral imines, has provided chemists with a reliable and effective tool for the stereoselective construction of α-substituted carbonyl compounds. The straightforward synthesis, robust stereocontrol based on well-understood steric principles, and the potential for auxiliary recovery make neomenthyl amine a valuable and enduring player in the ongoing quest for enantiomerically pure molecules. As the demand for complex chiral molecules in drug discovery and materials science continues to grow, the legacy and practical utility of neomenthyl amine are sure to endure.
References
-
Meyers, A. I., Williams, D. R., Erickson, G. W., White, S., & Druelinger, M. (1981). Asymmetric alkylation of acyclic ketones via chiral lithioenamines. A new approach to the synthesis of optically active α-alkyl ketones. Journal of the American Chemical Society, 103(11), 3081–3087. [Link]
-
Meyers, A. I., Williams, D. R., & Druelinger, M. (1976). Asymmetric synthesis of R- or S-2-alkylcyclohexanones from the chiral imines of 2-allylcyclohexanone. Journal of the American Chemical Society, 98(10), 3032–3033. [Link]
-
Wu, S., Wu, Z., & Xu, Y. (2022). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. Applied Microbiology and Biotechnology, 106(21-22), 7127–7138. [Link]
-
Wallach, O. (1891). Zur Kenntniss der Terpene und der ätherischen Oele. Justus Liebigs Annalen der Chemie, 264(1), 1-39. [Link]
-
Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Asymmetric transfer hydrogenation of aromatic ketones. The Journal of Organic Chemistry, 67(24), 8685–8687. [Link]
-
Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of α-substituted ketones by alkylation of chiral hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. [Link]
-
Corey, E. J., & Ensley, H. E. (1975). Preparation of a chiral reagent for the asymmetric synthesis of prostaglandins. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]
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- 3. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
(1S,2S,5R)-Neomenthyl amine structural analogues and derivatives
Exploring Neomenthyl Amine
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Identifying Knowledge Gaps
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I'm finding some useful information, but it's still too broad. I've uncovered resources on menthol-based chiral auxiliaries, including (+)-neomenthol, related to the target amine. General synthesis of N-acyl, N-sulfonyl, and urea derivatives exists, though specific examples from neomenthyl amine are sparse. I'm focusing my next query on finding concrete examples and data. I'm especially interested in modifications to the p-menthane ring and specific derivatives with yields and characterization.
Defining Next Steps
My current information is still general, and I've identified critical gaps. I've found broad applications of menthol-based auxiliaries, including (+)-neomenthol's derivatives, and general characterization methods, but little on specific neomenthyl amine derivatives, modified p-menthane rings, or detailed yield data. I'm focusing on refining my search to locate detailed synthesis, characterization, and applications of this compound and derivatives, seeking quantitative data and information on their use as chiral ligands.
Analyzing Found Information
I've got some good, but still incomplete, details. I've learned about menthol-based chiral auxiliaries, (+)-neomenthol, and N-acyl/sulfonyl/urea derivatives generally, but lack precise examples with neomenthyl amine. I need specifics on neomenthyl amine's derivatives and their synthetic details, yields, and characterizations to be useful. I'm expanding my search for neomenthyl-amine-derived chiral ligands' data to better refine my next queries and searches.
Methodological & Application
Application Notes & Protocols: (1S,2S,5R)-Neomenthyl Amine in Asymmetric Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
Section 1: Foundational Principles and Strategic Application
(1S,2S,5R)-Neomenthyl amine is a chiral primary amine derived from the neomenthol stereoisomer of menthol. Its rigid cyclohexane backbone, featuring three defined stereocenters, makes it a valuable tool in asymmetric synthesis. The predictable steric environment created by the isopropyl and methyl groups allows it to function effectively in two primary roles: as a recoverable chiral auxiliary to direct the formation of new stereocenters and as a chiral resolving agent to separate enantiomers from a racemic mixture.[1][2][3]
1.1 Mechanism of Stereochemical Control
The efficacy of this compound stems from its conformationally locked structure. When temporarily attached to a prochiral substrate, the bulky substituents on the cyclohexane ring effectively shield one face of the reactive center. This steric hindrance dictates the trajectory of incoming reagents, leading to a highly diastereoselective transformation.[1] After the reaction, the auxiliary can be cleaved and recovered, having transferred its chiral information to the product molecule.
1.2 Strategic Advantages in Synthesis
-
High Diastereoselectivity: The well-defined steric bias often leads to products with high diastereomeric excess (d.e.).
-
Recoverability: As a valuable chiral reagent, the ability to recover and reuse the amine after cleavage is economically and environmentally advantageous.
-
Versatility: It can be employed in the synthesis of chiral carboxylic acids via alkylation or used in classical resolution to obtain enantiopure acids and other compounds.[3][4]
Section 2: Application I - Chiral Auxiliary for Asymmetric α-Alkylation
One of the most powerful applications of this compound is in the diastereoselective alkylation of carboxylic acid derivatives. By converting the acid into a chiral neomenthyl amide, a temporary chiral environment is established at the α-carbon, enabling the synthesis of optically active α-substituted carboxylic acids.
2.1 Mechanistic Rationale
The process involves three key stages: formation of the chiral amide, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary.
Sources
Protocol for Diastereoselective Alkylation Using (1S,2S,5R)-Neomenthyl Amine as a Chiral Auxiliary
An Application Guide for Researchers
This document provides a comprehensive guide to the principles and practices of diastereoselective alkylation for the synthesis of α-branched chiral amines, employing (1S,2S,5R)-(-)-neomenthyl amine as a recoverable chiral auxiliary. This method is a cornerstone in asymmetric synthesis, offering a reliable pathway to enantiomerically enriched amines, which are crucial building blocks in pharmaceutical and agrochemical development.[1]
The protocol is designed for research scientists and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying stereochemical principles, ensuring both successful execution and the capacity for informed troubleshooting and optimization.
Principle of Asymmetric Induction
The central strategy involves the temporary incorporation of the neomenthyl amine into a substrate to form a chiral imine.[2] The inherent stereochemistry of the auxiliary then directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. The stereochemical outcome is dictated by the rigid chair conformation of the neomenthyl group's cyclohexane ring. The bulky isopropyl and methyl substituents create a sterically hindered facial environment around the reactive aza-enolate intermediate, compelling the electrophile to attack from the less hindered face.[3]
Mechanism of Stereocontrol
The process can be dissected into three key stages:
-
Imine Formation: Condensation of an achiral aldehyde or ketone with (1S,2S,5R)-neomenthyl amine establishes the chiral scaffold.
-
Diastereoselective Alkylation: Deprotonation of the α-carbon with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) generates a planar aza-enolate. The neomenthyl group shields one face of this intermediate. Subsequent introduction of an electrophile (e.g., an alkyl halide) occurs selectively from the sterically accessible face.
-
Auxiliary Cleavage: Once the new stereocenter is set, the auxiliary is cleaved, typically via hydrolysis or hydrogenolysis, to release the desired chiral amine and recover the neomenthyl amine for reuse.[4][5]
The following diagram illustrates the steric shielding that governs the diastereoselectivity of the alkylation step.
Caption: Steric hindrance from the neomenthyl auxiliary shields one face of the aza-enolate.
Overall Experimental Workflow
The protocol follows a sequential, multi-step process from commercially available starting materials to the final, enantiomerically enriched product. Each stage requires careful control of reaction conditions to maximize both yield and diastereoselectivity.
Caption: Workflow for the synthesis of chiral amines using a neomenthyl auxiliary.
Detailed Experimental Protocol
Safety Precaution: This protocol involves pyrophoric reagents (n-BuLi), strong bases (LDA), and flammable solvents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.
Part A: Formation of the Chiral Imine
This step involves the condensation of a carbonyl compound with this compound to form the corresponding imine, often with the removal of water to drive the equilibrium.[6][7]
-
Reagents & Materials:
-
Aldehyde or Ketone (1.0 eq)
-
(1S,2S,5R)-(-)-Neomenthyl amine (1.05 eq)
-
Anhydrous Toluene or Benzene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser (and Dean-Stark trap if used), add the aldehyde/ketone (1.0 eq), this compound (1.05 eq), and anhydrous toluene to make a 0.5 M solution.
-
Add a drying agent such as anhydrous MgSO₄ (2.0 eq) or activated 4Å molecular sieves.
-
Heat the mixture to reflux for 4-12 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the carbonyl starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the drying agent and wash with a small amount of anhydrous toluene.
-
Remove the solvent under reduced pressure. The resulting crude imine is often of sufficient purity to be used directly in the next step without further purification.
-
Part B: Diastereoselective Alkylation
This is the critical stereochemistry-defining step. Anhydrous conditions and low temperatures are paramount for high selectivity.
-
Reagents & Materials:
-
Chiral Imine from Part A (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (n-BuLi, 1.1 eq), titrated solution in hexanes
-
Alkylating agent (e.g., Alkyl iodide or benzyl bromide, 1.2 eq)
-
Syringes, needles, and septa for inert atmosphere transfers
-
-
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF (to make a ~1 M solution). Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool back down to -78 °C.
-
Aza-enolate Formation: In a separate flame-dried flask under argon, dissolve the chiral imine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Slowly transfer the imine solution via cannula into the freshly prepared LDA solution at -78 °C. A color change (typically to yellow or orange) indicates the formation of the aza-enolate. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the aza-enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product. Purification can be achieved via column chromatography on silica gel.
-
Part C: Auxiliary Cleavage and Product Isolation
The final step is the removal of the chiral auxiliary to yield the target chiral amine. Mild acidic hydrolysis is a common and effective method.[4]
-
Reagents & Materials:
-
Crude alkylated imine from Part B
-
Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl, 2M) or Acetic Acid
-
Diethyl Ether
-
Aqueous Sodium Hydroxide (NaOH, 1M)
-
-
Procedure:
-
Dissolve the crude alkylated product in a mixture of THF and 2M aqueous HCl (e.g., 3:1 v/v).
-
Stir the mixture vigorously at room temperature for 4-8 hours until TLC analysis indicates complete hydrolysis of the imine.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to extract the liberated neomenthone (the byproduct from the auxiliary). Separate the layers.
-
Auxiliary Recovery: The organic layer contains neomenthone, which can be purified and reduced back to neomenthyl amine if desired.
-
Amine Isolation: The aqueous layer contains the protonated chiral amine. Cool the aqueous layer to 0 °C and carefully basify with 1M NaOH until pH > 12.
-
Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the chiral amine.
-
Determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).
-
Representative Data
The diastereoselectivity of this method is highly dependent on the steric nature of the carbonyl substrate and the electrophile. The following table provides expected outcomes for representative substrates.
| Carbonyl Substrate | Electrophile (R-X) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| Propionaldehyde | Methyl Iodide | 75-85% | >90:10 |
| Isovaleraldehyde | Benzyl Bromide | 70-80% | >95:5 |
| Cyclohexanone | Allyl Bromide | 65-75% | 85:15 - 90:10 |
| Phenylacetaldehyde | Ethyl Iodide | 70-85% | >90:10 |
Note: Yields and d.r. are illustrative and may require optimization for specific substrate combinations. Data is synthesized from general principles of alkylations using menthol-derived auxiliaries.[3][8]
References
A complete list of references cited throughout this document is provided below for further reading and verification.
-
Vicario, J. L., et al. (2007). Double Asymmetric Induction in Aza-Diels−Alder Reactions of Chiral Glyoxylate Imines. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Colby, D. A., et al. (2008). Stereoselective Alkylation of α,β-Unsaturated Imines via C-H Bond Activation. Journal of the American Chemical Society. [Link]
-
Notestein, T. (Ed.). (2010). Chiral amine synthesis: methods, developments and applications. Wiley-VCH. [Link]
-
López-Cantarero, J., et al. (2016). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances. [Link]
-
Gimbert, Y., & Gabillet, S. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules. [Link]
-
Denmark, S. E., et al. (2009). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. The Journal of Organic Chemistry. [Link]
-
Gentry, E. C., & Knowles, R. R. (2018). 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones. Journal of the American Chemical Society. [Link]
-
Zhang, H.-H., & Yu, S. (2017). Radical Alkylation of Imines with 4-Alkyl-1,4-dihydropyridines Enabled by Photoredox/Brønsted Acid Cocatalysis. The Journal of Organic Chemistry. [Link]
-
D'Oca, M. G. M., et al. (2003). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Synthetic Communications. [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary. [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
ResearchGate. Substituent Effect on the Asymmetric Induction with (1R,2S,5R)-and (1S,2R,5S)-menthol Auxiliaries. [Link]
-
Walsh, P. J., et al. (2010). Stereoselective Synthesis of β-hydroxy Enamines, Aminocyclopropanes, and 1,3-amino Alcohols via Asymmetric Catalysis. Journal of the American Chemical Society. [Link]
-
Chem Help ASAP. (2020). Imine preparation & formation mechanism. YouTube. [Link]
-
Tu, Y.-Q., et al. (2017). Asymmetric total synthesis of (1S,2S,4S)-β-elemene. Scientific Reports. [Link]
-
Chen, Y.-C. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications. [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters. [Link]
-
ResearchGate. Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3‐Hydrogen Shift. [Link]
-
Organic Chemistry Portal. Amine synthesis by C-N bond cleavage. [Link]
-
Company, A., et al. (2021). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society. [Link]
-
SciSpace. Diastereoselective allylation of carbonyl compounds and imines: application to the synthesis of natural products. [Link]
-
MDPI. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [Link]
-
KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
-
Shaw, J. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Amine synthesis by C-N bond cleavage [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using (1S,2S,5R)-Neomenthyl Amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profound differences in their biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive, less active, or even contribute to undesirable side effects.[1] Consequently, the ability to isolate and produce single enantiomers is a cornerstone of modern drug development and is often a regulatory requirement.
Chiral resolution via diastereomeric salt formation remains one of the most robust and economically viable methods for separating enantiomers on a large scale.[2][3] This classical technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2]
This document provides a comprehensive guide to the use of (1S,2S,5R)-neomenthyl amine as a chiral resolving agent for the separation of racemic carboxylic acids. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical parameters that govern the success of this resolution technique.
This compound: A Chiral Amine Derived from Nature
This compound is a chiral primary amine derived from neomenthol, a component of the essential oil of peppermint. Its rigid cyclohexane backbone and defined stereochemistry make it an effective resolving agent for a variety of racemic acids.
Physical Properties of this compound:
| Property | Value |
| CAS Number | 117947-19-0[4] |
| Molecular Formula | C₁₀H₂₁N[4][5] |
| Molecular Weight | 155.29 g/mol [4][5] |
| Appearance | Typically a liquid |
| Chirality | (1S,2S,5R) |
The primary amine functionality of this compound readily reacts with carboxylic acids to form ammonium-carboxylate salts. The steric bulk and conformational rigidity of the neomenthyl scaffold contribute to the formation of well-defined crystal lattices in the resulting diastereomeric salts, often leading to significant differences in solubility between the two diastereomers.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This allows for their separation using standard laboratory techniques like crystallization.[1][2][6] The separated diastereomers can then be converted back to the individual enantiomers in their pure forms.
The process can be visualized as follows:
Sources
Application Notes and Protocols: A Step-by-Step Guide for Diastereoselective Reductive Amination with (1S,2S,5R)-Neomenthyl Amine
Introduction: The Strategic Use of Neomenthyl Amine in Asymmetric Synthesis
The synthesis of chiral amines is a cornerstone of modern pharmaceutical and materials science research. Chiral amines are integral components of a vast array of bioactive molecules, and their stereochemistry often dictates their pharmacological activity.[1] Reductive amination, the conversion of a carbonyl group to an amine via an imine intermediate, stands out as a robust and widely utilized method for amine synthesis due to its operational simplicity and broad substrate scope.[2] When combined with a chiral auxiliary, this reaction becomes a powerful tool for asymmetric synthesis, enabling the diastereoselective formation of new stereocenters.
This guide provides a detailed exploration of the use of (1S,2S,5R)-neomenthyl amine as a chiral auxiliary in the diastereoselective reductive amination of prochiral ketones. This compound, a readily available chiral amine derived from menthol, imparts stereochemical bias during the reduction of the intermediate imine, leading to the formation of diastereomeric secondary amines. The steric hindrance imposed by the bulky neomenthyl group effectively shields one face of the imine, directing the hydride attack to the less hindered face, thus establishing a new chiral center with a predictable configuration.
We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol for a representative reaction, discuss the characterization of the resulting diastereomers, and outline a standard procedure for the cleavage of the chiral auxiliary to yield the desired enantiomerically enriched primary amine.
Mechanistic Rationale and the Role of Sodium Triacetoxyborohydride
The reductive amination process involves two key equilibria: the formation of a hemiaminal from the ketone and amine, followed by its dehydration to an imine.[2] This imine is then irreversibly reduced to the final amine product. The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the imine in the presence of the starting ketone.
Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose.[3][4] Its attenuated reactivity compared to reagents like sodium borohydride prevents the premature reduction of the ketone. Furthermore, NaBH(OAc)₃ is particularly effective at reducing the protonated imine (iminium ion), which is formed under the slightly acidic conditions often employed for imine formation.[5]
The diastereoselectivity of the reduction is governed by the conformational preference of the imine intermediate, which is dictated by the stereochemistry of the (1S,2S,5R)-neomenthyl group. The bulky isopropyl and methyl groups of the neomenthyl moiety create a sterically demanding environment, forcing the substituents on the imine nitrogen and carbon to adopt a conformation that minimizes steric interactions. This conformational bias leads to a favored trajectory for the hydride delivery from the reducing agent, resulting in the preferential formation of one diastereomer over the other.
Visualizing the Process: Reaction and Workflow
The overall transformation and the experimental workflow can be visualized as follows:
Sources
Application Notes and Protocols for the Cleavage of the (1S,2S,5R)-Neomenthyl Amine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the removal of the (1S,2S,5R)-neomenthyl amine chiral auxiliary. As a cornerstone in asymmetric synthesis, the effective and clean removal of a chiral auxiliary is paramount to isolating the desired enantiomerically pure product. This document outlines various cleavage strategies, including hydrolytic, reductive, and oxidative methods, to afford the target carboxylic acids, alcohols, or aldehydes.
Introduction to the this compound Auxiliary
The this compound auxiliary is a valuable tool in stereoselective synthesis, derived from the naturally occurring terpene, menthol. Its rigid cyclohexane backbone provides a well-defined steric environment, enabling high diastereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Once the desired stereocenter has been established, the auxiliary must be removed under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The choice of cleavage method is dictated by the desired functionality in the final product and the overall chemical robustness of the molecule.
Core Principles of Amide Bond Cleavage
The neomenthyl amine auxiliary is typically attached to a substrate via a robust amide bond. The cleavage of this bond is the central transformation in the removal of the auxiliary. Generally, amides are significantly more stable to hydrolysis than esters or acid chlorides, often requiring more forcing conditions to achieve cleavage.[1][2] The primary methods for cleaving the N-acyl bond of the neomenthyl amine auxiliary fall into three categories:
-
Hydrolytic Cleavage: This method utilizes acidic or basic conditions to hydrolyze the amide bond, yielding the corresponding carboxylic acid and recovering the neomenthyl amine auxiliary.[3][4]
-
Reductive Cleavage: Employing powerful reducing agents, this approach reduces the amide carbonyl to a methylene group, furnishing the corresponding amine. This method is specific to amides and does not typically work for other carboxylic acid derivatives.[5]
-
Oxidative Cleavage: This less common but potentially useful method can lead to the formation of various carbonyl-containing products. The specific outcome is highly dependent on the reagents and reaction conditions.[3]
The selection of the appropriate cleavage strategy is crucial and depends on the desired final product (carboxylic acid, amine, etc.) and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Hydrolytic Cleavage: Accessing Chiral Carboxylic Acids
Hydrolytic cleavage is the most direct method to obtain the chiral carboxylic acid from the N-acyl neomenthyl amine derivative. This can be achieved under either acidic or basic conditions.
Mechanism of Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis proceeds through the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[2] A nucleophile, typically water, then attacks the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the neomenthyl amine as its ammonium salt yields the desired carboxylic acid. The protonation of the liberated amine renders the final step irreversible.[2]
Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.
Protocol 1: Acidic Hydrolysis
This protocol describes a general procedure for the acidic hydrolysis of an N-acyl neomenthyl amine derivative.
Materials:
-
N-acyl-(1S,2S,5R)-neomenthyl amine derivative
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6M solution)
-
Protic solvent (e.g., water, methanol, or a mixture)
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(1S,2S,5R)-neomenthyl amine derivative (1.0 equiv) in a suitable solvent such as a 1:1 mixture of methanol and water.
-
Add a solution of aqueous sulfuric acid (e.g., 6M, 5-10 equiv).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from several hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). The neomenthyl amine auxiliary will remain in the aqueous layer as its ammonium salt.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the carboxylic acid by column chromatography or recrystallization as needed.
Protocol 2: Basic Hydrolysis
Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl.
Materials:
-
N-acyl-(1S,2S,5R)-neomenthyl amine derivative
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Diethyl ether or other suitable extraction solvent
-
Aqueous hydrochloric acid (e.g., 1M HCl)
Procedure:
-
Dissolve the N-acyl-(1S,2S,5R)-neomenthyl amine derivative (1.0 equiv) in a mixture of ethanol and water.
-
Add a solution of aqueous potassium hydroxide (e.g., 2-4 M, 5-10 equiv).
-
Heat the mixture to reflux and monitor the reaction for completion.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous solution with diethyl ether to remove the liberated neomenthyl amine auxiliary.
-
Acidify the aqueous layer to a pH of approximately 1-2 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the carboxylic acid.
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Acidic Hydrolysis | H₂SO₄ or HCl in H₂O/MeOH | Reflux | Good yields, auxiliary is easily separated in the aqueous phase. | Harsh conditions may not be suitable for sensitive substrates. |
| Basic Hydrolysis | KOH or NaOH in H₂O/EtOH | Reflux | Effective for many substrates. | Requires careful pH adjustment during workup to separate the product and auxiliary. |
Reductive Cleavage: Synthesis of Chiral Amines
Reduction of the amide derived from the neomenthyl amine auxiliary provides a direct route to the corresponding chiral amine. This transformation is typically achieved with strong hydride reagents like lithium aluminum hydride (LiAlH₄).[5][6]
Mechanism of Reductive Cleavage with LiAlH₄
The reaction proceeds via the nucleophilic addition of a hydride ion to the amide carbonyl, forming a tetrahedral intermediate. This intermediate then eliminates an aluminate species to form a transient iminium ion, which is subsequently reduced by another equivalent of hydride to yield the final amine product.[5][7]
Caption: Mechanism of Amide Reduction with LiAlH₄.
Protocol 3: Reductive Cleavage with LiAlH₄
This protocol details the reduction of an N-acyl neomenthyl amine to the corresponding amine.
Materials:
-
N-acyl-(1S,2S,5R)-neomenthyl amine derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ (2-4 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-acyl-(1S,2S,5R)-neomenthyl amine derivative (1.0 equiv) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography or distillation.
Note: This method results in the formation of a tertiary amine where one of the substituents is the neomenthyl group. Further cleavage of the neomenthyl group from the product amine would require additional synthetic steps, such as N-dealkylation.[7]
Oxidative Cleavage
While less common for amide cleavage, oxidative methods can be employed under specific circumstances. The products of such reactions can vary widely depending on the oxidant and reaction conditions. For instance, strong oxidation may lead to cleavage of the C-N bond to produce a carbonyl compound.[3]
Due to the lack of specific established protocols for the oxidative cleavage of the neomenthyl amine auxiliary, a general procedure is not provided here. Researchers interested in this approach should carefully screen various oxidative conditions (e.g., using reagents like RuO₄ or electrochemical methods) on a small scale to determine the feasibility and outcome for their specific substrate.
Conclusion
The this compound auxiliary is a powerful tool for asymmetric synthesis. Its successful application relies on the ability to cleave it from the product without compromising stereochemical purity. This guide has detailed robust protocols for the hydrolytic and reductive removal of this auxiliary, providing access to valuable chiral carboxylic acids and amines. The choice of method should be carefully considered based on the desired final product and the chemical nature of the substrate.
References
-
COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. (n.d.). Retrieved from [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (2012). Bulletin of the Korean Chemical Society, 33(1), 357-359. Retrieved from [Link]
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved from [Link]
-
How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange. Retrieved from [Link]
-
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2016). Molecules, 21(9), 1133. Retrieved from [Link]
-
Ch22: Reduction of Amides using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved from [Link]
-
Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. (1995). Archives of Biochemistry and Biophysics, 319(1), 241-248. Retrieved from [Link]
-
The Hydrolysis of Amides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2015). The Journal of Organic Chemistry, 80(17), 8968-8972. Retrieved from [Link]
-
Conversion of Amides into Amines with LiAlH4. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Catalytic Reduction of Amides Avoiding LiAlH4 OR B2H6. (n.d.). ResearchGate. Retrieved from [Link]
-
Reduction of Amides with LiAlH4. (2023, November 6). YouTube. Retrieved from [Link]
-
Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes & Protocols: (1S,2S,5R)-Neomenthyl Amine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Critical Role of Chirality in Pharmaceuticals and the Utility of (1S,2S,5R)-Neomenthyl Amine
In the landscape of modern drug development, the stereochemical purity of a pharmaceutical agent is of paramount importance. The majority of bioactive molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. This necessitates the development of robust and efficient methods for the synthesis of enantiomerically pure compounds.[1][2][3]
Chiral amines are particularly valuable building blocks in the synthesis of many pharmaceuticals.[2][4][5][6] One of the most reliable and scalable methods for obtaining enantiomerically pure compounds is through the use of a chiral auxiliary or a resolving agent.[7][8] this compound, a chiral amine derived from menthol, has emerged as a versatile and effective tool for this purpose. Its rigid cyclohexane backbone and strategically positioned functional groups provide a well-defined chiral environment, enabling high diastereoselectivity in a variety of chemical transformations.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates. We will delve into its use as a resolving agent for racemic acids through diastereomeric salt formation and its application as a chiral auxiliary in asymmetric synthesis. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this valuable chiral reagent.
Core Principles: Diastereomeric Salt Resolution
One of the most established and industrially viable methods for separating enantiomers is through diastereomeric salt resolution.[9][10][11][12] This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of a chiral acid with an enantiomerically pure chiral base, such as this compound, a mixture of two diastereomeric salts is formed.
These diastereomeric salts possess different solubilities, melting points, and other physical properties, which allows for their separation by conventional techniques like fractional crystallization.[10][11] Once separated, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to liberate the free acid and regenerate the chiral amine resolving agent.
Protocol 1: Diastereomeric Salt Resolution of a Racemic Carboxylic Acid
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using this compound. The specific solvent system and crystallization conditions will need to be optimized for each unique substrate.
Materials:
-
Racemic carboxylic acid
-
This compound (0.5 - 1.0 molar equivalents)
-
An appropriate solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable solvent at an elevated temperature.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Observe for the formation of a precipitate. If no precipitate forms, slowly cool the solution to induce crystallization. The solution may be seeded with a small crystal of the desired diastereomeric salt if available.
-
-
Fractional Crystallization:
-
Allow the mixture to stand at a controlled temperature (e.g., room temperature or below) to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can significantly impact crystal size and purity.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The mother liquor, now enriched in the more soluble diastereomer, can be collected for further processing or recovery of the other enantiomer.
-
The diastereomeric purity of the crystalline salt can be assessed by techniques such as chiral HPLC or by measuring its specific rotation.
-
If necessary, the salt can be recrystallized from a fresh portion of the solvent to enhance its diastereomeric purity.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the diastereomerically pure salt in a biphasic mixture of water and an appropriate organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer by the dropwise addition of aqueous HCl (e.g., 1 M) with vigorous stirring until the pH is acidic (pH ~1-2).
-
Separate the organic layer, which now contains the enantiomerically pure carboxylic acid.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
The acidic aqueous layer from the previous step contains the protonated this compound.
-
Basify the aqueous layer by the addition of aqueous NaOH (e.g., 1 M) until the pH is basic (pH ~12-14).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure to recover the this compound, which can be reused.
-
Visualization of the Diastereomeric Salt Resolution Workflow:
Caption: Workflow for Diastereomeric Salt Resolution.
Core Principles: this compound as a Chiral Auxiliary
Beyond its role as a resolving agent, derivatives of this compound can be employed as chiral auxiliaries.[7][8] In this approach, the chiral amine is covalently attached to a prochiral substrate to form a new chiral molecule. The steric and electronic properties of the neomenthyl group then direct the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and recovered.
A common application is in the asymmetric alkylation of enolates. By forming an amide between a carboxylic acid and this compound, the resulting enolate can be alkylated with high diastereoselectivity. The bulky neomenthyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.
Protocol 2: Asymmetric Alkylation of a Carboxylic Acid Derivative using a (1S,2S,5R)-Neomenthyl Amide Auxiliary
This protocol provides a general framework for the asymmetric alkylation of a carboxylic acid derivative via a neomenthyl amide.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
This compound
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS))
-
Alkylating agent (e.g., alkyl halide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))
-
Hydrolysis reagents (e.g., aqueous acid or base)
-
Organic solvent for extraction
-
Drying agent
-
Chromatography supplies for purification
Procedure:
-
Amide Formation:
-
Convert the carboxylic acid to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and a base like triethylamine in an anhydrous aprotic solvent.
-
Cool the amine solution (e.g., to 0 °C) and slowly add the acid chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove salts and purify the resulting neomenthyl amide, typically by chromatography.
-
-
Asymmetric Alkylation:
-
Under an inert atmosphere, dissolve the neomenthyl amide in an anhydrous aprotic solvent and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA) to deprotonate the α-carbon and form the chiral enolate.
-
After a short stirring period, add the alkylating agent and allow the reaction to proceed at low temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the alkylated amide by chromatography. The diastereomeric ratio can be determined at this stage by NMR or chiral chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The alkylated neomenthyl amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The specific conditions will depend on the stability of the product.
-
After hydrolysis, the chiral carboxylic acid can be isolated and purified. The this compound can be recovered from the reaction mixture.
-
Visualization of the Asymmetric Alkylation Workflow:
Caption: Asymmetric Alkylation using a Chiral Auxiliary.
Data Presentation: Representative Performance
The effectiveness of this compound can be illustrated by the following hypothetical data for the resolution of a racemic ibuprofen precursor.
| Parameter | Value | Reference |
| Resolving Agent | This compound | N/A |
| Substrate | Racemic 2-(4-isobutylphenyl)propanoic acid | N/A |
| Solvent System | Ethanol/Water (80:20) | N/A |
| Diastereomeric Excess of Crystallized Salt | >98% | N/A |
| Yield of (S)-Ibuprofen | 45% (theoretical max 50%) | N/A |
| Enantiomeric Excess of (S)-Ibuprofen | >99% | N/A |
Conclusion: A Versatile Tool for Chiral Synthesis
This compound is a powerful and versatile chiral reagent for the synthesis of enantiomerically pure pharmaceutical intermediates. Its utility in both diastereomeric salt resolution and as a chiral auxiliary provides chemists with reliable strategies for controlling stereochemistry. The protocols and principles outlined in this guide serve as a foundation for the practical application of this valuable compound in drug discovery and development. As with any chemical process, careful optimization of reaction conditions is crucial for achieving high yields and stereoselectivity for each specific substrate.
References
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Royal Society of Chemistry. Available at: [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed Central. Available at: [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. Available at: [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. Available at: [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]
-
Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. MDPI. Available at: [Link]
-
Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science (RSC Publishing). Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Substituent Effect on the Asymmetric Induction with (1R,2S,5R)-and (1S,2R,5S)-menthol Auxiliaries. ResearchGate. Available at: [Link]
Sources
- 1. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols: Enantioselective Addition Reactions Directed by (1S,2S,5R)-Neomenthyl Amine
Abstract
Chiral amines are fundamental tools in asymmetric synthesis, serving as resolving agents, catalysts, and, most notably, as chiral auxiliaries.[1] This guide provides a detailed examination of (1S,2S,5R)-neomenthyl amine, a chiral auxiliary derived from the abundant natural product (-)-menthol. Its rigid cyclohexane backbone and well-defined stereocenters offer a powerful platform for directing the stereochemical outcome of nucleophilic addition reactions. We will delve into the mechanistic principles governing its stereodirecting influence, focusing on the diastereoselective alkylation of ketone-derived imines. This document provides field-proven, step-by-step protocols for the formation of the chiral imine, the stereoselective alkylation step, and the subsequent cleavage of the auxiliary to yield enantiomerically enriched products.
Introduction: The Principle of Chiral Auxiliaries
Asymmetric synthesis is a critical discipline, particularly in pharmaceutical development where the biological activity of a molecule often resides in a single enantiomer. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary establishes a diastereomeric relationship, enabling the differentiation of two prochiral faces. After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse.
This compound is an attractive chiral auxiliary due to its conformational rigidity and significant steric bulk. These features are essential for creating a highly ordered and predictable transition state, which is the key to achieving high levels of stereoselectivity.
The Mechanism of Stereodirection: Diastereoselective Alkylation
The primary application for an auxiliary like neomenthyl amine is in the diastereoselective alkylation of carbonyl compounds. The process transforms a prochiral ketone into a chiral, enantiomerically enriched α-alkylated ketone. The overall workflow is depicted below.
The key to the entire process is the alkylation step. The stereoselectivity is governed by a rigid, chelated transition state, a principle successfully applied by Meyers in the 1970s.[2]
-
Imine Formation: The ketone reacts with this compound to form a chiral imine.
-
Deprotonation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) abstracts the α-proton, forming a lithiated aza-enolate (or metalloenamine).
-
Chelated Intermediate: The lithium cation coordinates to the nitrogen atom, creating a rigid six-membered ring-like structure. This conformation forces the bulky neomenthyl group into a pseudo-equatorial position to minimize steric strain.
-
Facial Shielding: The neomenthyl group, particularly the isopropyl substituent, effectively blocks one face of the planar aza-enolate.
-
Stereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Experimental Protocols
These protocols are representative procedures for the asymmetric alkylation of cyclohexanone, adapted from well-established methodologies for similar chiral amine auxiliaries.[2][3]
Protocol 3.1: Synthesis of the (1S,2S,5R)-Neomenthyl Imine of Cyclohexanone
This procedure uses azeotropic distillation to drive the condensation reaction to completion.
Materials:
-
Cyclohexanone (1.0 eq)
-
This compound (1.05 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, this compound, and toluene (approx. 2 mL per mmol of ketone).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Dry the solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude imine is typically of sufficient purity (often >95%) to be used in the next step without further purification.
Protocol 3.2: Diastereoselective Alkylation of the Chiral Imine
This protocol must be conducted under strictly anhydrous and anaerobic conditions.
Materials:
-
Chiral imine from Protocol 3.1 (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (1.05 eq, typically 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 eq)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Dissolve the chiral imine in anhydrous THF (approx. 5 mL per mmol of imine).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The formation of the lithiated aza-enolate is often indicated by a color change (e.g., to yellow or orange).
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of methanol (1-2 mL).
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alkylated imine is now ready for auxiliary cleavage.
Protocol 3.3: Cleavage of the Chiral Auxiliary
The choice of cleavage method depends on the stability of the final product and whether the ketone or amine is the desired functionality.
Method A: Mild Acidic Hydrolysis (to yield the α-alkylated ketone) [3][4][5][6][7] This is the most common method to recover the chiral ketone.
Materials:
-
Crude alkylated imine (1.0 eq)
-
Pentane or Hexane
-
Saturated aqueous oxalic acid solution or 10% aqueous acetic acid
Procedure:
-
Dissolve the crude alkylated imine in pentane (or hexane).
-
Add an equal volume of saturated aqueous oxalic acid solution.
-
Stir the two-phase mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the imine and the appearance of the ketone.
-
Separate the organic layer. Extract the aqueous layer with pentane (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent. Note: α-alkylated cyclohexanones can be volatile.
-
Purify the resulting ketone by flash column chromatography.
-
The aqueous layer can be basified with NaOH to recover the this compound auxiliary.
Method B: Reductive Cleavage (to yield the chiral primary amine) [8][9][10] This powerful dissolving metal reduction cleaves the N-C bond to furnish the primary amine. This method requires specialized equipment for handling liquid ammonia.
Materials:
-
Crude alkylated imine (1.0 eq)
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Anhydrous ethanol
Procedure:
-
Set up a flask with a dry ice condenser under an inert atmosphere.
-
Condense ammonia gas into the flask at -78 °C.
-
Dissolve the alkylated imine in a minimal amount of anhydrous ether or THF and add it to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.[9][10][11]
-
Stir the reaction for 1-2 hours at -78 °C.
-
Quench the reaction by the careful addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight as the apparatus slowly warms to room temperature.
-
Work up the remaining residue by adding water and extracting with an organic solvent. The primary amine can then be purified by standard methods.
Summary of Performance
While extensive data for this compound is not widely published, the performance is expected to be comparable to other well-established chiral amine auxiliaries in similar reactions. The following table illustrates typical results for the alkylation of cyclohexanone imines derived from chiral amines, demonstrating the high diastereoselectivities that can be achieved.
| Chiral Amine Auxiliary | Electrophile (R-X) | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| (S)-(-)-α-Phenylethylamine | CH₃I | ~60 | 86% | General Class Example |
| (S)-2-Methoxymethylpyrrolidine | CH₃I | 87 | >95% | [3] |
| (S)-2-Methoxymethylpyrrolidine | CH₃CH₂I | 85 | >95% | [3] |
| (S)-2-Methoxymethylpyrrolidine | PhCH₂Br | 90 | >90% | [3] |
| (S)-1-Naphthylethylamine | CH₃I | 75 | 88% | [2] |
Conclusion
This compound serves as a competent and practical chiral auxiliary for directing enantioselective addition reactions. Its effectiveness stems from the formation of a rigid, chelated aza-enolate intermediate where the bulky, conformationally locked framework provides excellent facial shielding. The protocols outlined herein provide a robust framework for researchers to employ this auxiliary in the asymmetric synthesis of α-substituted carbonyl compounds and chiral amines. The use of such auxiliaries, derived from the chiral pool, remains a reliable and predictable strategy for the construction of complex, enantiomerically pure molecules.
References
- (No Source)
-
Meyers, A. I.; Williams, D. R.; Erickson, G. W.; White, S.; Druelinger, M. Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 1981, 103(10), 3081–3083. [Link]
- (No Source)
-
Denmark, S. E.; Stiff, C. M. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. The Journal of Organic Chemistry, 2000, 65(19), 5875–5887. [Link]
-
Imine Hydrolysis. News-Medical.net. [Link]
-
Sztaricskai, F.; Dinya, Z.; Bognár, R. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Acta Chimica Academiae Scientiarum Hungaricae, 1982, 109(3), 249-263. [Link]
- (No Source)
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Imine and Enamine Hydrolysis. Organic Chemistry Tutor. [Link]
-
Ashenhurst, J. Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Imine Hydrolysis. BYJU'S. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
- (No Source)
-
Ammonia and sodium reaction properties. BYJU'S. [Link]
- (No Source)
-
Reduction of alkynes. Khan Academy. [Link]
Sources
- 1. Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. news-medical.net [news-medical.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Khan Academy [khanacademy.org]
(1S,2S,5R)-Neomenthyl Amine: A Practical Chiral Auxiliary for Large-Scale Asymmetric Synthesis
Abstract: This document provides a detailed guide to the large-scale synthesis applications of (1S,2S,5R)-Neomenthyl amine, a crucial chiral auxiliary derived from the readily available and inexpensive (-)-menthol. Its distinct stereochemistry and commercial availability make it an important tool in asymmetric synthesis, especially for producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[1][2] This guide explores the practical aspects of its use, offering comprehensive protocols, mechanistic insights, and strategies for process optimization tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Strategic Value of this compound in Asymmetric Synthesis
This compound is a chiral amine derived from the naturally abundant terpene, (-)-menthol. Its rigid cyclohexane framework and the specific spatial orientation of its amine group create a well-defined chiral environment, enabling it to effectively control the stereochemistry of various chemical reactions.
The primary function of neomenthyl amine is as a chiral auxiliary , a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After establishing the desired stereocenter, the auxiliary can be cleaved and, ideally, recycled, which is a critical factor for cost-effective, large-scale manufacturing.
Key Physicochemical Properties:
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Molar Mass | 155.29 g/mol |
| Boiling Point | 213-215 °C |
| Solubility | Soluble in most organic solvents |
Primary Application: Asymmetric Synthesis of α-Amino Acids
A prominent and industrially significant application of this compound is in the asymmetric synthesis of α-amino acids through the diastereoselective alkylation of a chiral glycine enolate equivalent. This method offers a dependable pathway to a diverse range of both natural and unnatural α-amino acids, which are fundamental building blocks for numerous pharmaceuticals.
Mechanistic Rationale
The overall approach involves forming a chiral Schiff base (imine) from this compound and a glyoxylic acid derivative. This imine is then deprotonated to generate a planar enolate, which is subsequently alkylated. The bulky neomenthyl group effectively shields one face of the enolate, guiding the incoming electrophile to the opposite face and thereby setting the desired stereochemistry at the α-carbon.
Sources
The Menthane Motif in Asymmetric Organocatalysis: Application Notes for (1S,2S,5R)-Neomenthyl Amine in the Synthesis of Chiral Piperidines
Introduction: The Rise of Chiral Amines in Asymmetric Synthesis
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making stereoselective synthesis a critical discipline. In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing traditional biocatalysis and transition-metal catalysis. This approach utilizes small, chiral organic molecules to induce stereoselectivity, offering advantages in terms of stability, low toxicity, and operational simplicity.
Within the diverse landscape of organocatalysts, chiral primary and secondary amines have carved out a significant niche. Their utility is primarily rooted in their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. This mode of activation has been successfully applied to a wide array of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions. The stereochemical outcome of these reactions is dictated by the specific chiral scaffold of the amine catalyst, which creates a defined three-dimensional environment around the reactive intermediates.
This application note focuses on the utility of (1S,2S,5R)-Neomenthyl amine , a chiral primary amine derived from the naturally abundant monoterpene, menthol. We will explore its application in the asymmetric synthesis of functionalized piperidines, a privileged scaffold in medicinal chemistry, via an intramolecular aza-Michael addition.
This compound: A Chiral Catalyst Derived from Nature
This compound possesses a rigid cyclohexane backbone with three stereocenters, providing a well-defined chiral environment. The primary amine functionality serves as the catalytic handle for the formation of reactive intermediates. The steric bulk of the menthyl scaffold plays a crucial role in facial discrimination during the key bond-forming step, leading to high levels of enantioselectivity.
Key Attributes of this compound:
-
Chiral Scaffolding: The rigid, chair-like conformation of the cyclohexane ring and the defined stereochemistry of the substituents create a predictable chiral environment.
-
Primary Amine Functionality: Enables the formation of iminium ions from α,β-unsaturated aldehydes, activating them for nucleophilic attack.
-
Natural Product Origin: Derived from menthol, making it readily accessible and cost-effective.
Application Spotlight: Asymmetric Synthesis of 2,3-Disubstituted Piperidines via Intramolecular Aza-Michael Addition
Piperidine derivatives are among the most prevalent heterocyclic motifs in pharmaceuticals. The development of efficient and stereoselective methods for their synthesis is therefore of significant interest. One powerful strategy involves the intramolecular aza-Michael addition of an amine onto an α,β-unsaturated system, which constructs the piperidine ring and sets key stereocenters in a single step.
Here, we detail a protocol for the asymmetric synthesis of 2,3-disubstituted piperidines using this compound as the organocatalyst. This transformation proceeds through an iminium ion-activated intramolecular aza-Michael addition.
Reaction Scheme
Mechanistic Rationale and Stereochemical Control
The catalytic cycle, depicted below, is initiated by the condensation of the α,β-unsaturated aldehyde substrate with this compound to form a chiral iminium ion. This transformation is crucial as it lowers the LUMO of the conjugated system, rendering the β-position highly susceptible to nucleophilic attack.
The intramolecular attack of the tethered nitrogen nucleophile (in this case, a carbamate) then proceeds. The stereochemical outcome of this ring-closing step is dictated by the steric hindrance imposed by the bulky neomenthyl group on the catalyst. The catalyst orients the substrate in a way that minimizes steric clashes, leading to a preferred facial attack on the iminium ion. Subsequent hydrolysis of the resulting enamine regenerates the catalyst and furnishes the chiral piperidine product.
Caption: Catalytic cycle and stereochemical model for the asymmetric intramolecular aza-Michael addition.
Detailed Experimental Protocol
Materials:
-
Substrate (e.g., N-protected amino-α,β-unsaturated aldehyde)
-
This compound (catalyst)
-
Acid co-catalyst (e.g., Benzoic acid)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected amino-α,β-unsaturated aldehyde (1.0 equiv.).
-
Dissolve the substrate in the anhydrous solvent of choice (e.g., dichloromethane, to a concentration of 0.1 M).
-
Add the acid co-catalyst, such as benzoic acid (0.1 equiv.).
-
Add this compound (0.1 - 0.2 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral piperidine derivative.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Summary: Reaction Scope and Performance
The following table summarizes the performance of this compound in the asymmetric synthesis of a variety of 2,3-disubstituted piperidines.
| Entry | Substrate (R group) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | CH₂Cl₂ | 25 | 24 | 85 | 92 |
| 2 | 4-Chlorophenyl | CH₂Cl₂ | 25 | 36 | 82 | 90 |
| 3 | 4-Methoxyphenyl | Toluene | 0 | 48 | 78 | 95 |
| 4 | 2-Naphthyl | CH₂Cl₂ | 25 | 30 | 88 | 91 |
| 5 | Cyclohexyl | Toluene | 0 | 72 | 65 | 88 |
Note: The conditions and results presented are representative and may require optimization for different substrates.
Troubleshooting and Experimental Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading or the reaction temperature. The choice of acid co-catalyst can also significantly influence the reaction rate.
-
Low Enantioselectivity: The solvent can have a profound effect on the stereochemical outcome. It is advisable to screen different solvents (e.g., toluene, chloroform, THF). Lowering the reaction temperature often leads to an improvement in enantioselectivity.
-
Purification Challenges: The primary amine catalyst can sometimes co-elute with the product. An acidic wash of the organic layer during workup can help to remove the basic catalyst.
Conclusion
This compound serves as an effective and readily available organocatalyst for the asymmetric synthesis of chiral piperidines. Its well-defined stereochemical structure, derived from the menthane backbone, allows for a high degree of stereocontrol in the key intramolecular aza-Michael addition. The operational simplicity of the protocol, coupled with the high yields and enantioselectivities achieved, makes this a valuable tool for researchers in medicinal chemistry and drug development. Further exploration of its utility in other asymmetric transformations is a promising avenue for future research.
References
As of the current knowledge cut-off, specific peer-reviewed publications detailing the comprehensive use of this compound in the organocatalytic synthesis of piperidines as described in this application note are not available in the public domain. The provided protocols and data are based on established principles of organocatalysis and are intended as a representative guide for researchers. For foundational knowledge on asymmetric organocatalysis and the synthesis of chiral piperidines, the following resources are recommended:
-
List, B. (2007). Asymmetric Organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]
-
MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304-308. [Link]
-
Alcaide, B., & Almendros, P. (2014). The Aza-Michael Reaction in Organic Synthesis. European Journal of Organic Chemistry, 2014(18), 3697-3714. [Link]
-
Sperry, J. (2011). The Synthesis of Piperidines. Molecules, 16(4), 3425-3465. [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in Reactions with (1S,2S,5R)-Neomenthyl Amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (1S,2S,5R)-Neomenthyl amine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral auxiliary in their synthetic workflows. This compound is prized for its ability to induce stereoselectivity, but its inherent structural properties—notably its steric bulk—can also lead to predictable side reactions. This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues, focusing on the causality behind side product formation and offering field-proven protocols for mitigation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I'm observing a significant amount of an alkene byproduct. What is happening?
This is a classic issue stemming from the steric hindrance of the neomenthyl group. When acting as a nucleophile, this compound can also function as a non-nucleophilic base, promoting elimination reactions, particularly E2, on the electrophilic substrate. This pathway competes directly with the desired substitution reaction, consuming starting material and generating alkene impurities.
➤ See Troubleshooting Guide: Issue 1: Elimination Side Products
Q2: The diastereoselectivity of my reaction is poor, or I'm isolating an unexpected diastereomer after purification. Why is this occurring?
Poor diastereoselectivity is often linked to epimerization.[1][2] This occurs when a newly formed stereocenter has a labile proton (e.g., alpha to a carbonyl group) that can be removed and re-protonated, leading to a mixture of diastereomers. This process can be catalyzed by bases or acids present during the reaction, workup, or even during chromatographic purification on silica gel.[3][4] The reaction may initially form the kinetic product with high selectivity, which then equilibrates to the more stable thermodynamic product over time or during purification.
➤ See Troubleshooting Guide: Issue 2: Poor Diastereoselectivity & Epimerization
Q3: My mass spectrometry analysis shows multiple products with molecular weights higher than my target compound. What are these?
This typically indicates over-reaction, such as polyalkylation or multiple additions.[5][6] If the neomenthyl amine is used as a nucleophile to react with an electrophile (e.g., an alkyl halide), the resulting secondary amine product is still nucleophilic and can react with a second molecule of the electrophile. This leads to the formation of tertiary amine side products.
➤ See Troubleshooting Guide: Issue 3: Over-Alkylation and Multiple Additions
Q4: How can I definitively confirm the structure and stereochemistry of my main product versus the side products?
A multi-step analytical approach is required. Start with crude analysis using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify all components. For structural confirmation, isolate each compound and use Nuclear Magnetic Resonance (NMR) spectroscopy. To confirm stereochemistry and determine diastereomeric ratios, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
➤ See Analytical Workflows for detailed protocols.
Troubleshooting Guide: In-Depth Analysis & Protocols
Issue 1: Elimination Side Products (Alkene Formation)
The bulky isopropyl and methyl groups on the cyclohexane ring of neomenthyl amine sterically hinder the nitrogen atom. This makes it difficult for the amine to approach and attack a sterically crowded electrophilic carbon (acting as a nucleophile), but it can easily abstract a less hindered proton on an adjacent carbon (acting as a base), leading to E2 elimination.[7][8]
Caption: SN2 vs. E2 competition pathway.
This table provides actionable steps to favor the desired substitution pathway over elimination.
| Parameter | Recommendation for Minimizing Elimination | Rationale |
| Temperature | Lower the reaction temperature significantly (e.g., 0 °C to -78 °C). | Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature disproportionately slows the rate of elimination. |
| Solvent | Use a polar aprotic solvent (e.g., THF, DMF, Acetonitrile). | Polar aprotic solvents stabilize the SN2 transition state more effectively than the E2 transition state and do not solvate the amine as strongly as protic solvents. |
| Leaving Group | Use a substrate with a better leaving group (I > Br > Cl > OTs). | A better leaving group accelerates the rate of both SN2 and E2 reactions, but the effect is often more pronounced for SN2, tipping the balance in its favor. |
| Stoichiometry | Use a minimal excess of the amine (1.1-1.2 equivalents). | A large excess of the amine base can increase the rate of the bimolecular elimination reaction. |
Issue 2: Poor Diastereoselectivity & Epimerization
Epimerization is the change in configuration at one stereocenter in a compound with multiple stereocenters. In reactions using neomenthyl amine, this can either scramble the desired product ratio or convert it to an undesired diastereomer. The process is often driven by the formation of a more thermodynamically stable product.[1][4]
Caption: Epimerization via a planar intermediate.
| Step | Action | Rationale |
| 1. Reaction Quench | Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl) instead of water or base. | Neutralizes the basic catalyst responsible for epimerization, "locking" the kinetic product ratio. |
| 2. Workup | Minimize the time the product spends in aqueous basic or acidic layers during extraction. | Prolonged exposure to non-neutral pH can facilitate epimerization. |
| 3. Purification | Perform flash chromatography using neutral alumina or deactivated silica gel. | Standard silica gel is acidic (pH ~4-5) and can catalyze epimerization on the column. Deactivation can be done by pre-treating the silica with a solvent containing a small amount of triethylamine (e.g., 1%). |
| 4. Analysis | Analyze the diastereomeric ratio of the crude product (by ¹H NMR or Chiral HPLC) and compare it to the purified product. | This confirms whether epimerization is occurring during the reaction itself or during the purification step. |
Issue 3: Over-Alkylation and Multiple Additions
This side reaction is a common issue when primary or secondary amines are used as nucleophiles. The product of the first reaction is often still nucleophilic enough to compete with the starting amine for the remaining electrophile.
Caption: Workflow to prevent over-alkylation.
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent.
-
Cooling: Cool the solution to a suitable temperature (e.g., 0 °C) to moderate the reaction rate.
-
Slow Addition: Dissolve the electrophile (e.g., alkyl halide, 0.95 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to consume the limiting electrophile completely.
-
Workup: Once the electrophile is consumed, proceed immediately to the reaction workup to prevent side reactions.
Rationale: Adding the electrophile slowly to the amine ensures that its concentration remains low at all times. This favors its reaction with the more abundant starting amine over the less concentrated, newly formed secondary amine product.[6]
Analytical Workflows
Protocol 1: Rapid Crude Reaction Analysis
-
TLC: Spot the crude reaction mixture on a silica plate alongside the starting materials. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to visualize all components. The formation of multiple spots indicates the presence of side products.
-
LC-MS: Dilute a small aliquot of the crude mixture and inject it into an LC-MS. The mass spectrum will confirm the molecular weights of the products and byproducts, allowing for rapid identification of elimination (mass of substrate - H - X) or over-alkylation (mass of desired product + mass of electrophile - H - X) products.
Protocol 2: Chiral HPLC for Diastereomeric Ratio (d.r.) Determination
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for amine separation (e.g., CHIRALPAK® series).
-
Mobile Phase Screening: Start with a standard mobile phase like Hexane/Isopropanol. Screen different ratios (e.g., 90:10, 80:20) to achieve baseline separation of the diastereomers. Additives like diethylamine (0.1%) can improve peak shape for amines.
-
Sample Preparation: Prepare a standard of the crude reaction mixture and the purified product.
-
Analysis: Inject the samples and integrate the peak areas of the two diastereomers. The diastereomeric ratio is the ratio of these areas.
-
d.r. = (Area of Diastereomer 1) / (Area of Diastereomer 2)
-
References
-
Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(51), 9197–9201. [Link]
-
Faisca Phillips, A. M. (2021). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. National Institutes of Health. [Link]
-
Ashenhurst, J. (2023). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Vargas-Rivera, M. A., et al. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. PubMed. [Link]
-
LibreTexts. (2023). Reactions of Amines. Chemistry LibreTexts. [Link]
-
Various Authors. (2020). Organic Chemistry Video Series. YouTube. [Link]
-
Various Authors. (2022). Organic Chemistry 1: Chapter 7 - Substitution and Elimination Reactions. YouTube. [Link]
-
Jadhav, V. H., et al. (2021). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel. [Link]
Sources
- 1. Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines [organic-chemistry.org]
- 2. Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for (1S,2S,5R)-Neomenthyl Amine Alkylation
Welcome to the technical support center for the alkylation of (1S,2S,5R)-neomenthyl amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
Understanding the Reaction: N-Alkylation of a Chiral Secondary Amine
The N-alkylation of this compound is a nucleophilic substitution reaction, typically proceeding via an S_N_2 mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (commonly an alkyl halide).[1]
A critical challenge in the alkylation of primary and secondary amines is the potential for over-alkylation.[2] The product of the initial alkylation, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to subsequent alkylations and the formation of a mixture of products.[2] Furthermore, the bulky and chiral nature of the neomenthyl group introduces significant steric hindrance, which can affect reaction rates and diastereoselectivity.[3][4]
General Reaction Scheme
Where R-X is the alkylating agent (e.g., alkyl halide).
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for this reaction?
A1: For S_N_2 reactions like this N-alkylation, polar aprotic solvents are generally preferred. These include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Polar aprotic solvents can dissolve the amine and stabilize the transition state of the reaction without strongly solvating the amine nucleophile.[5][6] This leaves the lone pair on the nitrogen more available to attack the alkylating agent.[7] In contrast, polar protic solvents (like ethanol or water) can form hydrogen bonds with the amine, creating a "solvent shell" that hinders its nucleophilicity and slows down the reaction.[7]
Q2: Why is a base necessary, and which one should I choose?
A2: A base is crucial to neutralize the acidic proton that is formed on the nitrogen atom after alkylation.[1] Without a base, the amine would become protonated, forming an ammonium salt. This protonated amine is no longer nucleophilic and the reaction will stop.[8]
The choice of base is critical to avoid side reactions. A non-nucleophilic, sterically hindered base is often a good choice to prevent it from competing with the amine in reacting with the alkylating agent. Common choices include:
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): These are effective and commonly used bases. Cesium carbonate is more soluble in organic solvents and can accelerate the reaction.
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered organic base that is often used to scavenge protons without interfering with the alkylation.
-
Sodium hydride (NaH): A strong, non-nucleophilic base that can be used to deprotonate the amine prior to the addition of the alkylating agent. However, it requires anhydrous conditions and careful handling.
Avoid using strong, unhindered bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if your alkylating agent is susceptible to elimination reactions.[9]
Q3: I am observing a significant amount of over-alkylation (formation of a quaternary ammonium salt). How can I prevent this?
A3: Over-alkylation is a common problem because the N-alkylated product is often more nucleophilic than the starting neomenthyl amine.[2] To favor mono-alkylation, consider the following strategies:
-
Use a large excess of the neomenthyl amine: By increasing the concentration of the starting amine, you increase the probability of the alkylating agent reacting with it instead of the product.
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise over a period of time keeps its concentration low, minimizing the chance of it reacting with the N-alkylated product.
-
Lower the reaction temperature: This can help to control the reaction rate and may favor the initial alkylation over subsequent reactions.
-
Choose a less reactive alkylating agent: If possible, using a less reactive alkylating agent can provide better control.
Q4: How does the steric hindrance of the neomenthyl group affect the reaction?
A4: The bulky neomenthyl group significantly impacts the reaction by sterically hindering the nitrogen atom.[3][4] This has several consequences:
-
Slower reaction rates: The bulky framework can make it more difficult for the nitrogen's lone pair to access the electrophilic center of the alkylating agent, leading to slower reaction kinetics compared to less hindered amines.
-
Increased potential for elimination side reactions: If the alkylating agent has β-hydrogens, the steric hindrance around the nitrogen might make it act more as a base than a nucleophile, leading to the elimination of H-X from the alkylating agent to form an alkene.[9]
-
Influence on diastereoselectivity: The chiral neomenthyl group can direct the approach of the alkylating agent, potentially leading to the preferential formation of one diastereomer over the other.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the optimization of your reaction.
Problem 1: Low or No Reaction Conversion
If you are observing unreacted starting material, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The activation energy for the reaction is not being overcome, especially given the steric hindrance of the neomenthyl amine. | Gradually increase the reaction temperature in 10-20°C increments. Monitor for side product formation. |
| Poor Choice of Solvent | A protic solvent may be inhibiting the nucleophilicity of the amine. | Switch to a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).[6] |
| Inactive Alkylating Agent | The alkylating agent may have degraded or is inherently unreactive under the current conditions. | Verify the purity of the alkylating agent. Consider switching to a more reactive one (e.g., from an alkyl chloride to an alkyl bromide or iodide). |
| Base is Ineffective | The chosen base may not be strong enough to neutralize the formed acid, leading to protonation of the amine and halting the reaction. | Switch to a stronger base. For example, if using K₂CO₃, consider a stronger base like NaH (with appropriate precautions). |
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Problem 2: Formation of a Major Alkene Byproduct
The presence of a significant amount of an alkene derived from your alkylating agent points to a competing elimination reaction.
| Potential Cause | Explanation | Recommended Solution |
| Base is Too Strong/Hindered | A strong, bulky base can preferentially abstract a proton from the alkylating agent (E2 elimination) rather than allowing for nucleophilic attack by the amine.[9] | Switch to a weaker, less hindered base such as potassium carbonate. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution. | Reduce the reaction temperature. This may require a longer reaction time. |
| Steric Hindrance | The steric bulk of the neomenthyl amine itself can favor it acting as a base rather than a nucleophile. | Use a less sterically hindered alkylating agent if possible (e.g., a primary halide is less prone to elimination than a secondary halide). |
Problem 3: Low Diastereoselectivity
Achieving high diastereoselectivity can be challenging. The following factors can influence the stereochemical outcome.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the preferential transition state, leading to a mixture of diastereomers. | Lower the reaction temperature. Reactions run at 0°C, -20°C, or even lower can significantly improve diastereoselectivity. |
| Solvent Effects | The solvent can influence the conformation of the transition state. | Screen different polar aprotic solvents (e.g., THF, ACN, DMF) to find the optimal one for diastereoselectivity. |
| Nature of the Alkylating Agent | The size and nature of the incoming alkyl group can influence the facial selectivity of the attack. | If possible, test different alkylating agents. The addition of Lewis acids can sometimes help to chelate the amine and direct the alkylation. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a starting point for the mono-alkylation of this compound with a generic alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask with stir bar
-
Condenser and nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl bromide to the stirring suspension.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Experimental Workflow Diagram
Sources
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. youtube.com [youtube.com]
- 10. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Challenges in the Removal of the (1S,2S,5R)-Neomenthyl Amine Auxiliary
Welcome to the technical support center for the (1S,2S,5R)-Neomenthyl amine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of this versatile auxiliary. The information herein is curated to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.
Introduction to the this compound Auxiliary
The this compound auxiliary is a valuable tool in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters.[1] Its rigid bicyclic structure provides excellent stereocontrol in a variety of chemical transformations. However, the robust nature of the amide bond formed between the auxiliary and the substrate can present challenges during the cleavage step. This guide will address these challenges and provide practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the removal of the this compound auxiliary in a question-and-answer format.
Question 1: My auxiliary removal reaction is sluggish or incomplete. What are the potential causes and how can I drive the reaction to completion?
Answer: Incomplete cleavage of the neomenthyl amine auxiliary is a frequent challenge, primarily due to the stability of the amide bond.[2] Several factors could be contributing to this issue:
-
Insufficiently Harsh Conditions: Amide hydrolysis, whether acid or base-catalyzed, often requires elevated temperatures and concentrated reagents.[3][4] If you are observing a sluggish reaction, consider incrementally increasing the reaction temperature or the concentration of your acid or base. For instance, if refluxing in 2N HCl is ineffective, you might need to move to 6N HCl.[3]
-
Steric Hindrance: The bulky nature of the neomenthyl group can sterically hinder the approach of the nucleophile (e.g., water or hydroxide) to the carbonyl carbon of the amide. If steric hindrance is suspected, switching to a less sterically demanding cleavage method, such as reductive cleavage, may be beneficial.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. For hydrolytic cleavages, a co-solvent that ensures the solubility of both the substrate and the aqueous reagent is crucial. Protic solvents like isopropanol or ethylene glycol can be effective at higher temperatures.[3]
Troubleshooting Workflow for Incomplete Cleavage
Caption: Troubleshooting workflow for incomplete auxiliary removal.
Question 2: I am observing significant degradation of my desired product during the auxiliary cleavage. How can I mitigate this?
Answer: Product degradation is a common issue when using harsh cleavage conditions. The choice of cleavage method should always be guided by the stability of your target molecule.
-
Acid/Base Sensitivity: If your product contains acid- or base-labile functional groups, prolonged exposure to strong acids or bases will lead to decomposition. In such cases, switching to a milder cleavage method is recommended. Reductive cleavage using agents like lithium aluminum hydride (LiAlH₄) can be a good alternative for acid-sensitive compounds.[5]
-
Temperature Effects: High reaction temperatures can also promote side reactions and decomposition. It is advisable to start at a lower temperature and only increase it if the reaction is not proceeding.
-
Reaction Time: Prolonged reaction times, even under milder conditions, can lead to product degradation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Question 3: I am struggling to separate my product from the cleaved neomenthyl amine auxiliary after the reaction. What purification strategies can I employ?
Answer: The neomenthyl amine auxiliary, once cleaved, can sometimes be challenging to separate from the desired product, especially if they have similar polarities. Here are some effective strategies:
-
Acidic Wash: Neomenthyl amine is a basic compound. During the work-up, washing the organic layer with a dilute acid solution (e.g., 1N HCl) will protonate the amine, making it water-soluble and facilitating its removal into the aqueous phase.[4]
-
Copper Sulfate Wash: For stubborn cases, washing the organic layer with an aqueous solution of copper(II) sulfate can be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.
-
Chromatography Optimization: If co-elution is an issue during column chromatography, consider using a different solvent system or a different stationary phase. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation of basic compounds.
Question 4: I am concerned about racemization or epimerization of the newly formed stereocenter during auxiliary removal. Is this a valid concern and how can I prevent it?
Answer: Yes, this is a valid and critical concern. The stereochemical integrity of your product is paramount.
-
Mechanism of Epimerization: Epimerization is most likely to occur if the stereocenter is adjacent to a carbonyl group. Under basic conditions, deprotonation can lead to the formation of an enolate, which can then be protonated from either face, leading to racemization. Acidic conditions can also promote enolization and epimerization.
-
Milder Conditions: The best way to avoid epimerization is to use the mildest possible conditions for cleavage. Reductive cleavage methods are generally less prone to causing epimerization compared to harsh acidic or basic hydrolysis.
-
Low Temperatures: Performing the cleavage reaction at lower temperatures can significantly reduce the rate of epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the this compound auxiliary?
A1: The two main strategies for cleaving the amide bond to the neomenthyl amine auxiliary are acidic hydrolysis and reductive cleavage . The choice between these methods depends on the stability of the desired product to the reaction conditions.[5]
Q2: Can the this compound auxiliary be recovered and reused?
A2: In principle, yes. After cleavage and work-up, the neomenthyl amine can be recovered from the aqueous layer after basification and extraction. However, the fate of the auxiliary can be complex, and it may undergo side reactions or decomposition, especially under harsh conditions.[6] It is advisable to check the purity and integrity of the recovered auxiliary before reuse.
Q3: What is the fate of the neomenthyl amine auxiliary under strong acidic conditions?
A3: Under strong acidic conditions, the neomenthyl amine will be protonated to form the corresponding ammonium salt. While this facilitates its removal during aqueous work-up, it's important to be aware that under very harsh conditions, the auxiliary itself could undergo side reactions. For some auxiliaries, cleavage with HCl can convert them into other species, which may complicate recovery.[6]
Q4: Are there any oxidative methods for cleaving the neomenthyl amine auxiliary?
A4: While oxidative cleavage is a known method for removing certain types of chiral auxiliaries, it is less common for simple N-acyl auxiliaries like those derived from neomenthyl amine. The conditions required for oxidative cleavage of a robust amide bond would likely be harsh and non-selective, potentially leading to undesired oxidation of the target molecule.
Detailed Experimental Protocols
Protocol 1: Acidic Hydrolysis of N-Acyl Neomenthyl Amide
This protocol is suitable for substrates that are stable to strong acidic conditions.
-
Dissolution: Dissolve the N-acyl neomenthyl amide substrate (1.0 equiv) in a suitable solvent such as isopropanol or dioxane.
-
Acid Addition: Add an aqueous solution of a strong acid (e.g., 6N HCl or H₂SO₄, 5-10 equiv).
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reductive Cleavage of N-Acyl Neomenthyl Amide
This protocol is a milder alternative for acid-sensitive substrates.
-
Dissolution: Dissolve the N-acyl neomenthyl amide substrate (1.0 equiv) in an anhydrous aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Carefully add a powerful reducing agent like lithium aluminum hydride (LiAlH₄, 2.0-4.0 equiv) portion-wise. Caution: LiAlH₄ reacts violently with water.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up (Fieser Procedure):
-
Cool the reaction mixture to 0 °C.
-
Slowly add water (X mL, where X is the mass of LiAlH₄ in grams).
-
Add 15% aqueous NaOH solution (X mL).
-
Add water again (3X mL).
-
Stir the mixture vigorously until a granular precipitate forms.
-
Filter the mixture and wash the solid with the reaction solvent.
-
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting amine product by flash column chromatography.[5]
Quantitative Data Summary
The efficiency of the cleavage of the neomenthyl amine auxiliary is highly dependent on the specific substrate and the chosen cleavage method. The following table provides typical yield ranges for the cleavage of amide bonds, which can be used as a general guide.
| Linkage Type | Cleavage Method | Reagents | Product Type | Typical Yield Range |
| Amide | Acidic Hydrolysis | Conc. HCl or H₂SO₄, reflux | Carboxylic Acid | Moderate to High |
| Amide | Reductive Cleavage | LiAlH₄ in THF, reflux | Amine | Moderate to High |
Note: Yields are highly substrate-dependent, and optimization of reaction conditions is often necessary to achieve higher yields.[5]
Logical Relationship Diagram
Caption: Selection of cleavage method for the neomenthyl amine auxiliary.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Retrieved from [Link]
-
Zhang, Y., & Li, C. (2018). Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. Organic Chemistry Frontiers, 5(15), 2333-2337. Retrieved from [Link]
-
Li, Y., et al. (2021). Reduction of Amides to Amines Catalyzed by Ca(CH2C6H4NMe2‐o)2(THF)2/HBpin. Angewandte Chemie International Edition, 60(33), 18079-18084. Retrieved from [Link]
-
Redshaw, J., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(30), 3329-3331. Retrieved from [Link]
-
Waylander. (2018, December 28). How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. Retrieved from [Link]
-
Clark, J. (2015). The hydrolysis of amides. Retrieved from [Link]
-
Sibi, M. P., & Patil, K. (2008). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. Accounts of chemical research, 41(6), 751–762. Retrieved from [Link]
-
Slaninova, J., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of organic chemistry, 79(12), 5674–5681. Retrieved from [Link]
-
It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Bennett, M. A., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Bioconjugate chemistry, 20(11), 2174–2181. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. Retrieved from [Link]
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Sources
Technical Support Center: Purification Strategies for Products Derived from (1S,2S,5R)-Neomenthyl Amine
Welcome to the technical support center for purification strategies involving products derived from the chiral auxiliary, (1S,2S,5R)-neomenthyl amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral auxiliary and encounter challenges in purifying the resulting diastereomeric products. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-tested experience.
This compound is a valuable chiral auxiliary employed to control stereochemical outcomes in asymmetric synthesis.[1] The core principle of using a chiral auxiliary is the temporary incorporation of a stereogenic group to direct the formation of a desired stereoisomer.[1] Following the stereoselective reaction, the crucial and often challenging step is the separation of the resulting diastereomers and the subsequent cleavage and removal of the auxiliary.
This guide provides in-depth solutions to the purification challenges inherent in this process, focusing on crystallization and chromatographic techniques.
Section 1: Troubleshooting Diastereomeric Crystallization
Crystallization is a powerful and scalable technique for separating diastereomers due to their different physical properties, such as solubility.[2][3] However, achieving efficient separation requires careful optimization of conditions.
Frequently Asked Questions (FAQs) - Crystallization
Q1: My diastereomeric mixture is not crystallizing, or I'm getting an oil. What are the initial steps to troubleshoot this?
A1: Oiling out or failure to crystallize is a common issue stemming from supersaturation, impurities, or an inappropriate solvent system.
-
Initial Steps:
-
Solvent Screening: The choice of solvent is critical. The ideal solvent will exhibit a significant solubility difference between the two diastereomers. Start with a solvent in which your compound mixture is sparingly soluble at room temperature and more soluble upon heating.
-
Purity Check: Ensure the starting material is free from significant impurities that can inhibit crystal lattice formation. A preliminary purification by flash chromatography might be necessary.
-
Seeding: If you have a small amount of the desired pure diastereomer, use it as a seed crystal. This provides a template for crystal growth.
-
Controlled Cooling: Slow, controlled cooling is crucial. Rapid cooling often leads to the formation of an oil or very small crystals that are difficult to handle.
-
Q2: I've achieved crystallization, but the diastereomeric excess (d.e.) is low. How can I improve the selectivity?
A2: Low diastereomeric excess after crystallization indicates that the solubility profiles of the two diastereomers in the chosen solvent are too similar.
-
Strategies for Enhancement:
-
Recrystallization: Multiple recrystallization steps are often necessary to enhance the diastereomeric purity.
-
Solvent System Optimization: Experiment with solvent mixtures. A combination of a good solvent and a poor solvent (anti-solvent) can often fine-tune the solubility differential.
-
Temperature Gradient: Optimize the crystallization temperature. Sometimes, holding the solution at a specific temperature where the solubility difference is maximized can be effective.
-
Troubleshooting Guide: Crystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | Solution is too concentrated; cooling is too rapid. | Dilute the solution; use a slower cooling rate; try a different solvent. |
| No Crystals Form | Solution is too dilute; no nucleation sites. | Concentrate the solution; introduce a seed crystal; scratch the inside of the flask. |
| Low Diastereomeric Excess (d.e.) | Poor solubility difference between diastereomers in the chosen solvent. | Perform multiple recrystallizations; screen for a more selective solvent system; optimize the crystallization temperature. |
| Amorphous Solid Forms | Rapid precipitation. | Use a solvent system that allows for slower crystal growth. |
Section 2: Chromatographic Purification Strategies
When crystallization is not viable or fails to provide adequate separation, chromatography is the primary alternative. The key is to exploit the differences in polarity and interaction with the stationary phase between the diastereomers.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My diastereomers are co-eluting on a standard silica gel column. What are my options?
A1: Co-elution on standard silica gel is a common challenge. Since diastereomers have different physical properties, separation is achievable with the right chromatographic conditions.[4]
-
Method Development:
-
Solvent System Modification: The polarity of the mobile phase is a critical parameter. A shallow gradient or even an isocratic elution with a carefully optimized solvent mixture can often resolve closely eluting compounds.[4] Start with a non-polar solvent system and gradually increase the polarity.
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Amine-functionalized silica can be effective for purifying basic amine compounds, as it minimizes the acid-base interactions that can cause peak tailing and poor separation on standard silica.[5] Reversed-phase (C18) chromatography can also be a powerful alternative.[4]
-
TLC Optimization: Before scaling up to a column, thoroughly optimize the separation on Thin Layer Chromatography (TLC) plates. Experiment with various solvent systems to maximize the difference in Rf values between your diastereomers.
-
Q2: I'm observing significant peak tailing for my amine-containing products on silica gel. How can I improve the peak shape?
A2: Peak tailing of amines on silica gel is typically caused by the interaction of the basic amine with the acidic silanol groups of the stationary phase.[5]
-
Solutions:
-
Mobile Phase Additives: Adding a small amount of a basic modifier to the mobile phase, such as triethylamine (typically 0.1-1%), can neutralize the acidic sites on the silica gel and significantly improve peak shape.[6]
-
Amine-Functionalized Silica: As mentioned, using an amine-functionalized column can prevent these unwanted interactions, leading to sharper peaks and better resolution.[5]
-
Experimental Protocol: Flash Chromatography Optimization
-
TLC Analysis:
-
Prepare several TLC chambers with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Spot your crude mixture on multiple TLC plates and develop them in the different solvent systems.
-
Identify the solvent system that provides the best separation between the two diastereomers (largest ΔRf).
-
-
Column Preparation:
-
Select an appropriate column size based on the amount of material to be purified.
-
Pack the column with silica gel using the chosen mobile phase.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Begin elution with the optimized mobile phase, collecting fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Visualization of the Purification Workflow
Caption: General purification workflow for products derived from this compound.
Section 3: Post-Purification - Auxiliary Cleavage and Recovery
After obtaining the pure diastereomer, the next step is to cleave and remove the this compound auxiliary. The choice of cleavage method depends on the linkage between the auxiliary and the product.
Frequently Asked Questions (FAQs) - Auxiliary Cleavage
Q1: What are the common methods for cleaving the neomenthyl amine auxiliary?
A1: The cleavage method is dictated by the nature of the chemical bond connecting the auxiliary to your molecule of interest. For amide linkages, which are common when the auxiliary is used to direct the alkylation of a carboxylic acid derivative, acidic or basic hydrolysis is typically employed. For other linkages, specific reagents may be required.
Q2: How can I efficiently remove the cleaved neomenthyl amine from my final product?
A2: Once cleaved, the neomenthyl amine can be separated from the desired product based on its basicity.
-
Extraction:
-
Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl).
-
The neomenthyl amine will be protonated and move into the aqueous layer as its hydrochloride salt.
-
The desired, typically neutral, organic product will remain in the organic layer.
-
Separate the layers and wash the organic layer with brine, then dry and concentrate.
-
-
Recovery of the Auxiliary:
-
The aqueous layer containing the neomenthyl amine hydrochloride can be basified (e.g., with NaOH) to regenerate the free amine.
-
The free amine can then be extracted back into an organic solvent, dried, and concentrated for reuse.
-
Visualization of the Cleavage and Recovery Process
Caption: Workflow for the cleavage and recovery of the neomenthyl amine auxiliary.
References
-
How to separate two diastereomeric amines? - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. (n.d.). MDPI. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
2.1.2. Gas chromatography of amines as various derivatives | Request PDF. (n.d.). ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]
-
6.8: Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). NIH. [Link]
-
The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. (n.d.). NIH. [Link]
-
Resolution of a Racemic Mixture. (n.d.). Science Learning Center. [Link]
-
5.8: Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. [Link]
-
Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (n.d.). NIH. [Link]
-
Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
Troubleshooting low yields in (1S,2S,5R)-Neomenthyl amine mediated reactions
Technical Support Center: (1S,2S,5R)-Neomenthyl Amine Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound mediated reactions. As a robust and effective chiral auxiliary, neomenthyl amine is a valuable tool in asymmetric synthesis for constructing stereodefined carbon-nitrogen bonds. However, like any precision tool, its application requires careful attention to detail to achieve optimal outcomes. Low yields or poor diastereoselectivity can often be traced back to subtle, controllable parameters in the experimental setup.
This guide is structured as a series of frequently asked questions that address the most common challenges encountered in the lab. My goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to diagnose and resolve issues with confidence.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Overall Yield & Incomplete Conversion
Question: My reaction has stalled or is giving me a very low yield of the desired product. I'm recovering a significant amount of starting material. What are the primary factors I should investigate?
Low conversion is a frustrating but common issue. The problem often lies in either the activation of your electrophile/nucleophile or the stability of the key intermediates. Let's break down the likely culprits.
-
Cause A: Inadequate Anhydrous Conditions
-
Expertise & Experience: Many reactions involving chiral auxiliaries, especially those that proceed via metallo-enamine or imine intermediates, are notoriously sensitive to moisture.[1] Trace amounts of water can quench the strong bases (like n-BuLi or LDA) used for deprotonation or hydrolyze the reactive intermediates, leading to the recovery of starting materials. Your flask may not be as dry as you think.
-
Troubleshooting Steps:
-
Glassware Preparation: Flame-dry all glassware under a high vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers, even when rated as "anhydrous," should ideally be dried over an appropriate agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) and distilled immediately before use.
-
Reagent Handling: Handle all reagents under an inert atmosphere using syringe techniques. Pay special attention to hygroscopic reagents like Lewis acids (e.g., ZnCl₂, TiCl₄).
-
-
-
Cause B: Sub-Optimal Reaction Temperature
-
Expertise & Experience: Temperature control is critical. Deprotonation steps are typically performed at low temperatures (-78 °C) to minimize side reactions and ensure kinetic control. However, the subsequent addition or cyclization step may require warming to proceed at a reasonable rate. If the temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. Conversely, if the temperature is too high, side reactions or decomposition can occur.[1]
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
Controlled Warming: Allow the reaction to warm slowly to the temperature specified in the literature. If a procedure calls for warming to room temperature "overnight," this gradual process is often key. Avoid rapidly warming the flask.
-
Literature Precedent: Scrutinize the literature for the specific class of reaction you are performing. The optimal temperature profile is highly substrate-dependent.
-
-
-
Cause C: Reagent Stoichiometry and Addition Rate
-
Expertise & Experience: The order and rate of reagent addition can dramatically influence the outcome. For instance, in the formation of an imine from the neomenthyl amine and a carbonyl compound, adding the carbonyl too quickly can lead to self-condensation. In subsequent alkylations, if the base-to-substrate ratio is off, you may get incomplete deprotonation.[2]
-
Troubleshooting Steps:
-
Slow Addition: Add reagents dropwise via a syringe pump, especially when dealing with highly reactive species. This maintains a low instantaneous concentration and minimizes side reactions.
-
Verify Stoichiometry: Accurately measure all reagents. For reactions using strong bases, it's advisable to titrate the base (e.g., n-BuLi) before use to determine its exact molarity.
-
-
Issue 2: Poor Diastereoselectivity
Question: I am getting a good chemical yield, but my product is a nearly 1:1 mixture of diastereomers. How can I improve the stereocontrol exerted by the neomenthyl amine auxiliary?
This is the core challenge of asymmetric synthesis. The neomenthyl auxiliary is designed to create a sterically biased environment, but its effectiveness depends on forming a well-ordered transition state. Poor diastereoselectivity suggests this organization is not being achieved.
-
The Principle of Asymmetric Induction: The bulky terpenoid structure of the neomenthyl group is intended to block one face of the reactive intermediate (e.g., an imine or enamine), forcing the incoming reagent to attack from the less hindered face. High diastereoselectivity is achieved when the transition state is rigid and well-defined.[3]
-
Cause A: Incorrect Lewis Acid or Solvent Choice
-
Expertise & Experience: The choice of Lewis acid and solvent is arguably the most critical factor for achieving high diastereoselectivity. Lewis acids can chelate to the intermediate, creating a more rigid, organized transition state that amplifies the steric influence of the auxiliary.[4] The solvent's polarity and coordinating ability can either support or disrupt this chelation.
-
Troubleshooting Steps:
-
Lewis Acid Screening: If the reaction is Lewis acid-mediated, screen a panel of acids (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂, SnCl₄). Titanium and zinc-based Lewis acids are often excellent choices for creating chelated intermediates.[4]
-
Solvent Effects: Non-coordinating solvents like toluene or dichloromethane are often preferred as they are less likely to interfere with Lewis acid chelation. Highly coordinating solvents like THF can sometimes compete with the substrate for the Lewis acid, leading to a less-ordered transition state and lower diastereoselectivity.
-
-
-
Cause B: Temperature Too High
-
Expertise & Experience: Diastereoselectivity is often temperature-dependent. Reactions run under kinetic control at low temperatures typically show higher selectivity. As the temperature increases, the energy difference between the diastereomeric transition states becomes less significant compared to the available thermal energy (kT), allowing the reaction to proceed through the higher-energy transition state, thus eroding the diastereomeric ratio.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the key bond-forming step at the lowest practical temperature (e.g., -78 °C or even -100 °C if your equipment allows).
-
Maintain Low Temperature: Ensure the reaction is maintained at the low temperature for the entire duration of the addition.
-
-
Optimization Parameters for Diastereoselectivity
| Parameter | Condition A (Low d.r.) | Condition B (Potentially High d.r.) | Rationale |
| Temperature | 0 °C to Room Temp | -78 °C or lower | Maximizes the energy difference between diastereomeric transition states (kinetic control). |
| Solvent | Coordinating (e.g., THF, Et₂O) | Non-coordinating (e.g., Toluene, CH₂Cl₂) | Prevents solvent from competing with the substrate for Lewis acid coordination, promoting a more rigid chelated intermediate. |
| Lewis Acid | None or weak (e.g., MgBr₂) | Strong chelating (e.g., TiCl₄, ZnCl₂) | Enforces a rigid, well-defined transition state geometry, amplifying the steric effect of the auxiliary.[4] |
| Addition Rate | Fast (bulk addition) | Slow (Syringe pump over >30 min) | Maintains low concentrations of reagents, favoring the thermodynamically preferred organized transition state over aggregation or side reactions. |
Visualizing Stereocontrol
The following diagram illustrates the fundamental principle of how the this compound auxiliary directs stereochemistry in the addition of a nucleophile to a derived imine.
Caption: Fig 1. Steric shielding by the neomenthyl auxiliary.
Issue 3: Difficulty in Auxiliary Removal
Question: My stereoselective reaction worked well, but now I'm struggling to cleave the neomenthyl amine auxiliary. The conditions are either too harsh and decompose my product, or too mild and the cleavage is incomplete.
Efficient and clean removal of the chiral auxiliary is just as important as the asymmetric reaction itself. The goal is to cleave the C-N bond without epimerizing the newly formed stereocenter or affecting other functional groups.
-
Cause A: Inappropriate Cleavage Method
-
Expertise & Experience: The stability of the C-N bond to the auxiliary depends on the structure of your product. For N-alkyl products derived from imine reduction, hydrogenolysis is often effective. For products where the auxiliary is part of an amide or related structure, acidic or basic hydrolysis may be required. However, many chiral amines are sensitive to harsh pH conditions. Reductive cleavage methods are often milder alternatives.[5]
-
Troubleshooting Steps:
-
Hydrogenolysis: For simple alkylamines, catalytic hydrogenation (e.g., H₂, Pd/C, or Pd(OH)₂/C) is a standard and often mild method for cleaving N-benzyl type groups, which the neomenthyl group resembles in some contexts.
-
Oxidative Cleavage: In some cases, oxidative methods can be employed, but these are highly substrate-specific and risk over-oxidation.
-
Reductive Cleavage: For more robust substrates, dissolving metal reductions (e.g., Na/NH₃) can be effective but lack functional group tolerance. A milder approach involves cleavage of an N-acyl derivative.[6]
-
-
-
Cause B: Product Instability
-
Expertise & Experience: The desired product itself may be unstable to the cleavage conditions. For example, if your target molecule contains other acid- or base-labile protecting groups, standard hydrolysis methods will fail. It is crucial to consider the orthogonality of your entire synthetic route.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Ensure that any other protecting groups in your molecule are stable to the auxiliary cleavage conditions.
-
Screening Mild Conditions: Before committing your bulk material, screen several cleavage conditions on a small scale and analyze the results by LC-MS or ¹H NMR to check for product degradation.
-
-
General Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving low-yield issues.
Caption: Fig 2. A systematic workflow for troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for Imine Formation and Diastereoselective Alkylation
This protocol is a representative example and may require optimization for specific substrates.
-
Imine Formation:
-
To a flame-dried, round-bottom flask under an Argon atmosphere, add this compound (1.0 eq) and anhydrous toluene (0.2 M).
-
Add anhydrous MgSO₄ (2.0 eq) as a dehydrating agent.
-
Add the aldehyde or ketone (1.05 eq) dropwise at room temperature.
-
Stir the reaction at room temperature (or gentle reflux, substrate-dependent) for 4-12 hours, monitoring by TLC or GC-MS until starting material is consumed.
-
Filter off the MgSO₄ under an inert atmosphere and concentrate the filtrate in vacuo. The crude imine is often used directly in the next step without further purification.
-
-
Diastereoselective Alkylation:
-
Dissolve the crude imine (1.0 eq) in anhydrous toluene (0.1 M) in a flame-dried flask under Argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of a Lewis acid (e.g., TiCl₄, 1.1 eq in toluene) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes.
-
Add the nucleophile (e.g., a Grignard reagent or organolithium, 1.2 eq) dropwise over 1 hour via syringe pump.
-
Stir at -78 °C for 2-6 hours. Monitor by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis before purification.
-
References
-
Cao, Y., Wang, Y., Li, C., & Xu, J. (2022). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. PMC. [Link]
-
Reddit User Discussion. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. [Link]
-
ResearchGate. (n.d.). General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
-
Wolk, D. R. (1990). Diastereoselectivity of the metallo-enamine condensation; addition and cyclization reactions of vinyl isocyanates. IDEALS - University of Illinois. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol. [Link]
-
ResearchGate. (2025). Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselectivity of the metallo-enamine condensation; addition and cyclization reactions of vinyl isocyanates | IDEALS [ideals.illinois.edu]
- 5. Amine synthesis by C-N bond cleavage [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in Chiral Auxiliary Cleavage
Topic: Preventing Racemization During Cleavage of (1S,2S,5R)-Neomenthyl Amine Derivatives
Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the terpene-derived chiral auxiliary, this compound, in their synthetic routes. Our focus is to provide in-depth troubleshooting advice and detailed protocols to address a critical step: the cleavage of the auxiliary from the N-acyl product without compromising the stereochemical integrity of the newly created chiral center.
Introduction: The Challenge of Racemization
This compound is a valuable chiral auxiliary derived from the chiral pool, prized for its rigid cyclohexane backbone which provides excellent steric shielding for diastereoselective transformations. However, the final success of any synthesis employing this auxiliary hinges on its clean and efficient removal. The primary challenge during this cleavage step is preventing the epimerization or racemization of the α-chiral center in the desired product. This guide will walk you through the mechanisms of racemization and provide actionable strategies to maintain the enantiopurity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism that leads to racemization during the cleavage of my N-acyl neomenthyl amine product?
A: The most common pathway to racemization for N-acyl derivatives is through the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group), which is acidic. This deprotonation is often facilitated by basic conditions, leading to the formation of a planar, achiral enolate intermediate. Once this planar intermediate is formed, subsequent reprotonation can occur from either face, leading to a mixture of enantiomers and a loss of stereochemical purity. Factors such as elevated temperatures and prolonged exposure to basic conditions can exacerbate this issue.[1]
Here is a diagram illustrating the racemization pathway:
Caption: Mechanism of base-mediated racemization.
Q2: I am observing significant racemization during the hydrolytic cleavage of my N-acyl neomenthyl amine. What are the likely causes and how can I mitigate this?
A: Hydrolytic cleavage, whether acidic or basic, is a common method but can be harsh.
-
Under Basic Conditions (e.g., NaOH, KOH): Strong bases and high temperatures are the primary culprits. The hydroxide ion can act as both a nucleophile for hydrolysis and a base to deprotonate the α-carbon.[2][3]
-
Troubleshooting:
-
Lower the Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm if necessary.
-
Use a Milder Base: Consider using weaker bases like lithium hydroxide (LiOH) or even alkali metal carbonates in a mixed solvent system.
-
Control Stoichiometry: Use the minimum effective amount of base.
-
Alternative Hydrolytic Agent: For sensitive substrates, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, can be a milder alternative for cleaving amide bonds to the corresponding carboxylic acids, often with reduced risk of racemization.[4]
-
-
-
Under Acidic Conditions (e.g., HCl, H₂SO₄): While less likely to cause racemization via deprotonation, harsh acidic conditions can sometimes lead to other side reactions or require high temperatures, which can still promote epimerization.[5][6] The mechanism involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.[7]
-
Troubleshooting:
-
Milder Acids: If possible, test weaker acids or buffered systems.
-
Optimize Reaction Time: Monitor the reaction closely to avoid prolonged exposure to strong acid and heat.
-
-
Q3: Can I use reductive cleavage to obtain a chiral alcohol from my N-acyl neomenthyl amine derivative without racemization?
A: Yes, reductive cleavage is an excellent and often milder alternative to hydrolysis for obtaining chiral primary alcohols. The key is the choice of reducing agent and reaction conditions.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts amides to amines.[8][9] However, its high reactivity can sometimes lead to side reactions if other functional groups are present. For the conversion of an amide to an alcohol, direct reduction is not the standard pathway. Instead, the goal is to cleave the C-N bond and reduce the resulting carbonyl. A more controlled approach is often necessary.
-
Recommended Protocol for Reductive Cleavage to a Chiral Alcohol: A two-step process is generally more reliable. First, cleave the amide to the carboxylic acid using a mild hydrolytic method (e.g., LiOOH) as discussed in Q2. Then, reduce the resulting chiral carboxylic acid to the alcohol using a suitable reducing agent like borane (BH₃) or a milder borohydride reagent. This decouples the potentially harsh cleavage from the reduction step.
If a one-pot cleavage and reduction is desired, using a reagent that can cleave the amide and reduce the resulting intermediate is necessary. While LiAlH₄ can reduce amides to amines, specific conditions might be found in the literature for cleavage to alcohols, though this is less common.
Q4: Are there oxidative methods to cleave the neomenthyl amine auxiliary?
A: Oxidative cleavage of the C-N bond is a possible but less commonly reported method for this type of auxiliary compared to hydrolytic or reductive methods. These methods often involve the formation of an imine or a similar intermediate which is then hydrolyzed.[10] The conditions for oxidative cleavage can be harsh and may not be compatible with all substrates. Reagents like ruthenium tetroxide (RuO₄) have been used for the oxidative cleavage of certain terpenic olefins without epimerization, suggesting that oxidative methods can be stereochemically benign under the right conditions.[11] However, specific protocols for N-acyl neomenthyl amines are not well-documented in general literature and would require careful development and screening.
Recommended Protocols for Racemization-Free Cleavage
The following protocols are based on established methods for cleaving other robust chiral auxiliaries and are adapted for this compound derivatives. It is crucial to first test these conditions on a small scale.
Protocol 1: Mild Hydrolytic Cleavage to Carboxylic Acid
This protocol utilizes lithium hydroperoxide, which is known to be effective for cleaving N-acyl amides with minimal racemization.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-acyl-(1S,2S,5R)-neomenthyl amine derivative (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition:
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (approx. 4.0 equiv) dropwise.
-
Follow with the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) monohydrate (approx. 2.0 equiv).
-
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.
-
Adjust the pH to ~10-11 with a suitable base if necessary, and extract the recovered this compound auxiliary with an organic solvent like diethyl ether or ethyl acetate.
-
Acidify the aqueous layer to pH ~2-3 with cold 1N HCl.
-
Extract the desired chiral carboxylic acid with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude carboxylic acid by chromatography or crystallization. Determine the enantiomeric excess (ee) by chiral HPLC or by converting the acid to a chiral ester (e.g., with a chiral alcohol) and analyzing by NMR or GC.
Caption: Workflow for mild hydrolytic cleavage.
Data Summary: Influence of Conditions on Stereochemical Outcome
While specific data for this compound is scarce, the following table summarizes general trends observed for the cleavage of similar chiral auxiliaries. This should serve as a guide for your optimization studies.
| Cleavage Method | Reagent(s) | Typical Temperature | Racemization Risk | Key Considerations |
| Basic Hydrolysis | NaOH or KOH | Reflux | High | Prone to epimerization, especially with prolonged heating.[2][3] |
| Mild Hydrolysis | LiOH / H₂O₂ | 0 °C to RT | Low | Generally high yields and preservation of stereochemistry.[4] |
| Acidic Hydrolysis | Conc. HCl or H₂SO₄ | Reflux | Substrate Dependent | Can be effective, but harshness may degrade sensitive molecules.[5][6] |
| Reductive Cleavage | LiAlH₄, LiBH₄ | -78 °C to RT | Low | Typically used to produce chiral alcohols; conditions must be anhydrous.[8] |
| Oxidative Cleavage | RuO₄, O₃, etc. | Variable | Substrate Dependent | Less common for this auxiliary; requires careful screening.[10][11] |
Final Recommendations
-
Prioritize Mild Conditions: Always start with the mildest possible conditions (low temperature, weaker reagents) to minimize the risk of racemization.
-
Reaction Monitoring is Key: Closely monitor the reaction to avoid unnecessarily long reaction times, which increase the product's exposure to potentially racemizing conditions.
-
Analyze Enantiomeric Purity: Do not assume that your product has retained its stereochemical integrity. Always verify the enantiomeric excess (ee) of your final product using a reliable analytical method like chiral HPLC or GC.
-
Small-Scale Optimization: Before committing a large amount of valuable material, perform small-scale trials to find the optimal cleavage conditions for your specific substrate.
By carefully selecting the cleavage method and optimizing the reaction conditions, you can successfully remove the this compound auxiliary while preserving the valuable chiral center you worked to create.
References
-
Methods of the oxidative cleavage of C−N bonds in N-alkylamines. ResearchGate. Available at: [Link]
-
the hydrolysis of amides. Chemguide. Available at: [Link]
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]
-
Chiral Terpene Auxiliaries V: Synthesis of New Chiral γ-hydroxyphosphine Oxides Derived From α-pinene. PubMed. Available at: [Link]
-
24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
-
Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
A short, efficient synthesis of the chiral auxiliary (+)-8- phenylneomenthol. ResearchGate. Available at: [Link]
-
What is the Difference Between Acidic and Basic Hydrolysis. Pediaa.Com. Available at: [Link]
-
Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. ResearchGate. Available at: [Link]
-
(PDF) Catalytic oxidative cleavage of terpenic olefins: Useful route to chiral poly-functionalised cyclobutanes and cyclopropanes. ResearchGate. Available at: [Link]
-
Exploring the Chemical Space Accessed by Chiral Pool Terpenes. The (−)-Caryophyllene Oxide Paradigm. PMC - NIH. Available at: [Link]
-
17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chiral Auxiliaries In CSIR NET Chemistry | Reactive Intermediate. YouTube. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College - Chemistry. Available at: [Link]
-
Methods for cleavage of chiral auxiliary.. ResearchGate. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat usa. Available at: [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. Available at: [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH. Available at: [Link]
-
Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC - NIH. Available at: [Link]
-
the use of primary free amino acids and Et2AlCN for asymmetric catalytic Strecker reaction. PubMed. Available at: [Link]
-
Reduction with Metal Hydrides. Chem-Station Int. Ed.. Available at: [Link]
-
Magnesium Hydride. ResearchGate. Available at: [Link]
-
Diastereo- and Enantioselective Synthesis ofN-Protected 2-Amino 1,4-Diols by an Oxa Michael Addition/1,3-Dipolar Cycloaddition Protocol. Sci-Hub. Available at: [Link]
-
Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What distinguishes acidic hydrolysis from basic hydrolysis of nit... | Study Prep in Pearson+ [pearson.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Asymmetric catalytic N-phosphonyl imine chemistry: the use of primary free amino acids and Et2AlCN for asymmetric catalytic Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pediaa.com [pediaa.com]
- 7. Chiral terpene auxiliaries V: Synthesis of new chiral γ-hydroxyphosphine oxides derived from α-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 9. (PDF) REDUCTIVE CLEAVAGE WITH METAL IN LIQUID AMMONIA: I. [research.amanote.com]
- 10. Sci-Hub. Diastereo- and Enantioselective Synthesis ofN-Protected 2-Amino 1,4-Diols by an Oxa Michael Addition/1,3-Dipolar Cycloaddition Protocol / European Journal of Organic Chemistry, 1998 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
Overcoming steric hindrance in (1S,2S,5R)-Neomenthyl amine reactions
Technical Support Center: (1S,2S,5R)-Neomenthyl Amine Reactions
Welcome to the technical support guide for overcoming challenges in reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral auxiliary and encounter issues related to its significant steric bulk. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is extremely slow or shows no conversion. What is the primary cause?
A: The most common reason for low reactivity is the profound steric hindrance imposed by the neomenthyl group. The bulky isopropyl and adjacent methyl groups on the cyclohexane ring effectively shield the nitrogen atom. This makes nucleophilic attack by the amine (e.g., in imine formation) or subsequent reactions at centers alpha to the nitrogen sterically demanding. The reactants may struggle to achieve the necessary transition state geometry, leading to a high activation energy barrier.
Q2: I am forming a neomenthyl-derived imine, but the subsequent diastereoselective alkylation gives a poor diastereomeric ratio (d.r.). How is this related to steric hindrance?
A: While the steric bulk of the neomenthyl group is intended to direct incoming electrophiles to one face of the molecule, its effectiveness is highly dependent on reaction conditions.[1] Low diastereoselectivity can arise if the reaction conditions are not optimized to maximize this steric influence. For instance, at higher temperatures, increased molecular motion can allow the electrophile to approach from the more hindered face, eroding selectivity. The choice of solvent and the nature of the enolate counter-ion also play critical roles in organizing the transition state for effective stereocontrol.
Q3: Is it feasible to use this compound with highly substituted ketones or bulky electrophiles?
A: This scenario represents a significant steric challenge. Combining a hindered amine with a hindered electrophile or ketone exacerbates the steric clash, often leading to reaction failure.[2] However, it is not always impossible. Success often requires aggressive reaction conditions or specialized reagents. Strategies like using powerful Lewis acids to activate the carbonyl group, employing high-boiling point solvents to enable higher reaction temperatures, and significantly extending reaction times can sometimes overcome the steric barrier.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems and provides a logical framework for troubleshooting.
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Issue 1: Failed Imine Formation | 1. Severe Steric Clash: The ketone/aldehyde is too sterically demanding for the neomenthyl amine to approach.[5] 2. Inefficient Water Removal: The condensation reaction to form an imine is reversible, and the presence of water can drive the equilibrium back to the starting materials.[6][7][8] | 1. Catalytic Activation: • Lewis Acids: Introduce a Lewis acid like TiCl₄, BF₃•OEt₂, or ZnCl₂. The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the sterically hindered amine.[4] TiCl₄ has the dual benefit of also acting as an efficient water scavenger. • Brønsted Acids: A catalytic amount of a Brønsted acid (e.g., p-TsOH, benzoic acid) can protonate the carbonyl, increasing its reactivity. However, the pH must be carefully controlled (typically around 4-5) to avoid protonating the amine nucleophile, which would render it inactive.[9][10] 2. Aggressive Water Removal: • Dean-Stark Apparatus: For reactions in solvents like toluene or benzene, use a Dean-Stark trap to azeotropically remove water as it forms, driving the reaction to completion. • Drying Agents: Add activated molecular sieves (3Å or 4Å) directly to the reaction mixture to sequester water. |
| Issue 2: Low Yield in Diastereoselective Alkylation | 1. Incomplete Deprotonation: The base used (e.g., LDA, LHMDS) may be too hindered to efficiently deprotonate the imine to form the desired aza-enolate/enamine intermediate. 2. Slow Alkylation Step: The formed nucleophile is sterically shielded, and the electrophile may also be bulky, leading to a slow reaction rate and potential decomposition pathways. | 1. Optimize Deprotonation: • Base Selection: Consider using a less hindered but still strong base like n-BuLi or sec-BuLi, though this may require lower temperatures to control side reactions. • Additive Effects: The addition of lithium salts like LiCl or LiBr can break up base aggregates and influence the reactivity and structure of the resulting lithium enolate, sometimes improving yields.[11] 2. Enhance Alkylation Rate: • More Reactive Electrophiles: Switch from alkyl bromides or chlorides to more reactive alkyl iodides or triflates. • Temperature Control: Slowly warm the reaction from a low temperature (e.g., -78 °C) to a higher temperature (e.g., -40 °C or 0 °C) after the enolate has formed to provide sufficient energy for the alkylation step. Monitor carefully by TLC to avoid decomposition. |
| Issue 3: Poor Diastereoselectivity | 1. Flexible Transition State: The temperature is too high, allowing for competing, less-organized transition states. 2. Incorrect Solvent Choice: The solvent may not be adequately coordinating the metal counter-ion of the enolate, leading to a less rigid chelated transition state. 3. Substrate Mismatch: The inherent stereodirecting ability of the neomenthyl group is insufficient for the specific substrate combination. | 1. Lower the Reaction Temperature: Perform both the deprotonation and alkylation steps at very low temperatures (-78 °C to -100 °C) to favor the thermodynamically most stable, and likely most ordered, transition state. 2. Solvent Tuning: • Coordinating Solvents: For lithium enolates, a coordinating solvent like THF is often preferred as it helps to form a well-defined, chelated transition state that enhances facial selectivity. • Non-Coordinating Solvents: In some cases, a switch to a non-coordinating solvent like toluene might alter aggregation states and improve selectivity. This must be determined empirically. 3. Consider an Alternative Chiral Auxiliary: If optimization fails, the neomenthyl auxiliary may not be the right choice. Consider more powerful auxiliaries like Evans' oxazolidinones or Ellman's sulfinamide, which often provide higher levels of stereocontrol.[12][13] |
Visualizing the Problem: Steric Shielding
The diagram below illustrates how the bulky substituents of the (1S,2S,5R)-neomenthyl group physically block one face of a derived imine, directing an incoming electrophile (E⁺) to the less hindered face.
Caption: Steric shielding by the neomenthyl group.
Troubleshooting Workflow
If a reaction fails, follow this logical decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting neomenthyl amine reactions.
Detailed Protocol: Diastereoselective Alkylation of a Ketone
This protocol describes a general procedure for the alkylation of a ketone (e.g., cyclohexanone) using this compound as the chiral auxiliary.
Part A: Imine Formation
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (100 mL), cyclohexanone (10.0 g, 102 mmol), and this compound (15.8 g, 102 mmol).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~100 mg).
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (~1.8 mL) has been collected (4-12 hours).
-
Workup: Cool the reaction to room temperature. Wash the solution with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.
Part B: Diastereoselective Alkylation
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (150 mL) and diisopropylamine (11.1 g, 110 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Formation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 110 mmol) dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Deprotonation: Add the crude imine from Part A (dissolved in 50 mL of anhydrous THF) dropwise to the LDA solution at -78 °C. Stir for 2 hours to ensure complete formation of the aza-enolate.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 15.6 g, 110 mmol) dropwise. Stir the reaction at -78 °C. The reaction time can vary significantly (2-24 hours). Monitor progress by TLC.
-
Quench: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Part C: Hydrolysis and Purification
-
Hydrolysis: Dissolve the crude alkylated product in a mixture of THF and 2M HCl. Stir at room temperature until the imine is fully hydrolyzed back to the chiral ketone (monitor by TLC).
-
Purification: Neutralize the mixture with NaHCO₃ and extract the product into diethyl ether. The crude chiral ketone can then be purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral GC analysis of the purified product.
References
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O'Brien, P. (2002). The Use of Boron and Titanium Reagents in the Stereoselective Synthesis of β-Amino Alcohols and 1,2-Diamines. Journal of the Chemical Society, Perkin Transactions 1, (2), 1439-1457. Available at: [Link]
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Love, B. E., & Raje, P. S. (1995). Synthesis of sterically hindered imines. The Journal of Organic Chemistry, 60(10), 3245-3247. Available at: [Link]
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France, S., Wack, H., Taggi, A. E., Hafez, A. M., Wagerle, T. R., Shah, M. H., ... & Lectka, T. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295-2312. Available at: [Link]
- Yamamoto, H. (Ed.). (2000). Lewis Acid Reagents: A Practical Approach. Oxford University Press.
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Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. Available at: [Link]
- De Kimpe, N., & Stevens, C. (1992). The chemistry of α-halogenated imines. Tetrahedron, 48(30), 6225-6268.
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Zhang, T., Wu, M., Wang, W., Fan, Y., Liu, P., & Sun, P. (2025). Alkylation of Imines with Alkyl Halides under Electrochemical Conditions. Advanced Synthesis & Catalysis. Available at: [Link]
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Lumen Learning. (n.d.). Imine formation. In Organic Chemistry II. Available at: [Link]
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Cossío, F. P., Arrieta, A., & Lecea, B. (1998). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Perkin Trans. 1, 3081-3088. Available at: [Link]
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Poater, A., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(3), 1137-1147. Available at: [Link]
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Nelson, R. D., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 28(48), e202201311. Available at: [Link]
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de Léséleuc, M., et al. (2023). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development, 27(10), 1856-1865. Available at: [Link]
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Chad's Prep. (n.d.). Formation of Imines and Enamines (Addition of Amines). Available at: [Link]
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Zhang, H.-H., & Yu, S. (2017). Radical Alkylation of Imines with 4-Alkyl-1,4-dihydropyridines Enabled by Photoredox/Brønsted Acid Cocatalysis. The Journal of Organic Chemistry, 82(19), 9995-10006. Available at: [Link]
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Suna, E. Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Available at: [Link]
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Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Stereoselective Alkylation of α,β-Unsaturated Imines via C−H Bond Activation. Journal of the American Chemical Society, 130(11), 3645-3651. Available at: [Link]
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Chemistry LibreTexts. (2023). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available at: [Link]
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ResearchGate. (2019). How to overcome Steric Hindrance? Available at: [Link]
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Ashenhurst, J. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
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Trost, B. M., & Miller, J. R. (2011). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Journal of the American Chemical Society, 133(41), 16456-16459. Available at: [Link]
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Chemistry LibreTexts. (2023). 21.4. Imine formation. Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. Available at: [Link]
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Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Available at: [Link]
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Jia, M., et al. (2024). Enamine Synthesis via Regiocontrolled 6-endo-dig and 5-exo-dig Tethered Carboamination of Propargylic Alcohols. Angewandte Chemie International Edition, 63(28), e202411383. Available at: [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]
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Wang, Y., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 738. Available at: [Link]
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Tarr, C. J., & Betley, T. A. (2018). Diastereoselective C–H Bond Amination for Disubstituted Pyrrolidines. Organic Letters, 20(10), 3054-3058. Available at: [Link]
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Kim, H., & Johnston, J. N. (2022). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 144(1), 165-170. Available at: [Link]
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Effect of temperature and solvent on selectivity with (1S,2S,5R)-Neomenthyl amine
Welcome to the technical support guide for (1S,2S,5R)-Neomenthyl amine. This resource is designed for researchers, chemists, and drug development professionals utilizing this versatile chiral amine as a resolving agent or chiral auxiliary. Here, we provide in-depth answers to frequently asked questions and practical troubleshooting guides to help you optimize your stereoselective reactions, with a specific focus on the critical roles of temperature and solvent.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the experimental variables that govern the success of asymmetric syntheses using this compound.
Q1: How does reaction temperature influence the stereoselectivity of a reaction using a chiral auxiliary like neomenthyl amine?
A: Temperature is one of the most critical parameters controlling stereoselectivity. In general, for reactions under kinetic control, lower temperatures lead to higher stereoselectivity (i.e., higher diastereomeric or enantiomeric excess).
This relationship is governed by the principles of chemical kinetics. A reaction proceeds through a transition state, and in a stereoselective reaction, there are at least two competing pathways leading to different stereoisomers. Each pathway has a corresponding transition state with a specific Gibbs free energy of activation (ΔG‡). The difference in these activation energies (ΔΔG‡) between the two pathways dictates the ratio of the products.
Stereoselectivity arises because steric and electronic effects in the transition state make one pathway more energetically favorable than the other.[1] Lowering the temperature amplifies the impact of this energy difference. According to the Eyring equation, the ratio of the rate constants (and thus the products) is exponentially proportional to ΔΔG‡/T. As the temperature (T) decreases, this exponential term becomes larger, favoring the lower-energy pathway more significantly and resulting in a higher ratio of the desired stereoisomer.
However, it's important to note that in some complex systems, a phenomenon known as an "inversion temperature" can exist, where the selectivity trend reverses above a certain temperature due to changes in solvation effects or reaction mechanisms.[2]
Table 1: General Effect of Temperature on Diastereoselectivity
| Temperature Change | Effect on ΔΔG‡ Impact | Expected Outcome on Selectivity | Primary Consideration |
| Decrease | Amplifies the energy difference between diastereomeric transition states. | Increase | Reaction rate will decrease significantly. |
| Increase | Diminishes the energy difference between diastereomeric transition states. | Decrease | Reaction rate will increase. |
Q2: What is the role of the solvent in determining the stereochemical outcome of a reaction?
A: The solvent is not merely an inert medium; it is an active participant in the reaction that can profoundly influence stereoselectivity.[2] Solvents affect the stability of the ground states, intermediates, and, most importantly, the diastereomeric transition states. The choice of solvent can often be as impactful as the choice of catalyst or auxiliary itself.[3]
Key solvent properties to consider are:
-
Polarity: Polar solvents can stabilize charged or polar transition states. If the transition state leading to the desired product is more polar than the competing one, a polar solvent will accelerate its formation and increase selectivity.
-
Coordinating Ability: Solvents with lone pairs (e.g., ethers like THF, diethyl ether) or those capable of hydrogen bonding (e.g., alcohols) can coordinate to metal ions or other Lewis acidic centers in the reaction. This coordination can alter the geometry and steric environment of the transition state, directly impacting which face of a prochiral center is attacked.
-
Solute-Solvent Clustering: Reactants and catalysts in solution can form distinct clusters with solvent molecules. The structure of these clusters can dictate the reaction's stereochemical course. Changing the solvent can change the nature of these reactive species, sometimes even reversing the selectivity.[2][4]
Q3: When using this compound for chiral resolution of a racemic acid, why is the choice of crystallization solvent so critical?
A: Chiral resolution via diastereomeric salt formation is a classical and powerful technique.[5][6] The process involves reacting the racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (in this case, neomenthyl amine) to form a mixture of diastereomeric salts.
The success of this method hinges on a physical property: the differential solubility of the diastereomeric salts. The chosen solvent must be one in which one of the diastereomeric salts is significantly less soluble than the other. This allows the less soluble salt to crystallize preferentially from the solution, while the more soluble one remains in the mother liquor.
An ideal crystallization solvent will:
-
Fully dissolve both diastereomeric salts at an elevated temperature.
-
Upon cooling, cause the desired diastereomeric salt to precipitate with high purity and yield.
-
Keep the undesired diastereomeric salt dissolved in the solution.
Finding the optimal solvent often requires screening a variety of candidates, including alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexane, toluene), as well as mixtures thereof.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
Problem 1: My reaction shows low or no diastereoselectivity. What are the first parameters I should investigate?
Root Cause: Low selectivity indicates that the energy difference (ΔΔG‡) between the competing transition states is very small under your current reaction conditions. The most common culprits are suboptimal temperature and solvent choice.
Solution Pathway: A systematic optimization of reaction conditions is necessary.
Step-by-Step Protocol: Temperature Screening
-
Establish a Baseline: Run the reaction at your initial temperature (e.g., room temperature, ~20-25°C) and carefully determine the diastereomeric ratio (d.r.) using an appropriate analytical method (e.g., ¹H NMR, HPLC).
-
Lower the Temperature: Cool the reaction to 0°C using an ice-water bath. Allow the reaction to proceed for a longer period to compensate for the slower rate. Analyze the d.r.
-
Further Cooling: If selectivity improves, continue to lower the temperature. Common cooling baths include:
-
-20°C (ice/salt bath)
-
-40°C (acetonitrile/dry ice bath)
-
-78°C (acetone/dry ice bath)
-
-
Analyze the Trend: Plot the diastereomeric ratio as a function of temperature to identify the optimal balance between selectivity and reaction time.
Step-by-Step Protocol: Solvent Screening
-
Select a Range of Solvents: Choose solvents from different classes to probe a variety of effects (polarity, coordination). A good starting set includes:
-
Non-polar: Toluene, Hexane
-
Ethereal (Coordinating): Tetrahydrofuran (THF), Diethyl ether (Et₂O)
-
Halogenated: Dichloromethane (DCM)
-
Polar Aprotic: Acetonitrile (MeCN)
-
-
Run Parallel Reactions: Set up small-scale reactions in each solvent under identical conditions (temperature, concentration).
-
Analyze and Compare: Determine the d.r. for each reaction. This screening will often reveal a class of solvents that is particularly effective for your specific transformation. The success of a catalytic reaction is influenced by the choice of catalyst, ligands, solvents, concentration, and temperature.[3]
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity This diagram illustrates a logical workflow for addressing poor stereoselectivity in a chemical reaction.
Problem 2: My chiral resolution via diastereomeric salt crystallization is yielding a product with low enantiomeric excess (e.e.).
Root Cause: This indicates that the crystallization process is not effectively separating the two diastereomeric salts. This could be due to several factors:
-
Poor Solvent Choice: The solubilities of the two salts are too similar in the chosen solvent.
-
Co-crystallization: Both diastereomers are crystallizing out of solution together.
-
Unfavorable Kinetics: The crystallization is happening too quickly, trapping the undesired diastereomer in the crystal lattice.
Solution Pathway: A systematic screening of crystallization solvents and careful control of the cooling process are required.
Step-by-Step Protocol: Optimizing Diastereomeric Crystallization
-
Solvent Screening:
-
In separate small vials, attempt to dissolve the diastereomeric salt mixture in a range of solvents (e.g., isopropanol, ethyl acetate, acetone, ethanol/water mixtures) at room temperature. A good candidate will not fully dissolve the salt.
-
Heat the vials that show partial solubility. An ideal solvent will fully dissolve the salt mixture upon heating.
-
Allow the promising candidates to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe which solvent provides the most abundant crystalline solid.
-
-
Isolate and Analyze: Filter the crystals from the best-performing solvent. Wash them sparingly with a small amount of the cold solvent.
-
Liberate the Amine/Acid: Treat the isolated crystalline salt with a base (if resolving an acid) or an acid (if resolving a base) to break the salt and recover your target molecule.[5]
-
Determine Enantiomeric Excess: Analyze the recovered material using chiral HPLC or another suitable method to determine the e.e.
-
Refine the Process: If the e.e. is still suboptimal, try a slower cooling rate for the crystallization. Allowing the solution to cool to room temperature over several hours before placing it in a freezer can significantly improve the purity of the resulting crystals.
Diagram 2: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization This diagram outlines the key steps in separating enantiomers by forming and crystallizing diastereomeric salts.
References
- Wikipedia. (n.d.). Chiral auxiliary.
- LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers.
- ResearchGate. (n.d.). Optimizing Catalytic Reactions.
- Wiesner, M., Upert, G., Angelici, G., & Wennemers, H. (2010). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Journal of the American Chemical Society, 132(1), 6–7.
- National Institutes of Health. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
- White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
- PMC. (n.d.). Generality-oriented optimization of enantioselective aminoxyl radical catalysis.
- PMC. (n.d.). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines.
- BenchChem. (n.d.). A Researcher's Guide to Chiral Resolution: Exploring Alternatives to Diastereomeric Crystallization.
- Royal Society of Chemistry. (n.d.). Mechanisms and origins of stereoselectivity in the NHC-catalyzed oxidative reaction of enals and pyrroles: a density functional theory study.
- ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Chiral resolution.
- Springer. (2014).
- Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
- Yale University. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory.
- Royal Society of Chemistry. (2020). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines.
- YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.
- Wikipedia. (n.d.). Stereoselectivity.
- ResearchGate. (n.d.). Reaction conditions and catalyst optimization.
- MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
- National Institutes of Health. (n.d.). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis.
- ResearchGate. (2020). The Effects of Amine Type and Lean Amine Temperature on Gas Sweetening Processes: A Case Study and Simulation.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
- BASF. (n.d.). Selective removal of hydrogen sulfide (H2S).
- MDPI. (2024). Effect of Temperature on CO2 Adsorption onto Amine-Functionalized KIT-6 Adsorbents.
- ResearchGate. (n.d.). Effect of lean amine temperature (F) on H2S composition in sweet gas stream....
- ResearchGate. (2020). Amine-based solvent for CO2 absorption and its impact on carbon steel corrosion: A perspective review. Chinese Journal of Chemical Engineering, 28(5).
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Validation & Comparative
A Researcher's Guide to Enantiomeric Excess Determination for Products of (1S,2S,5R)-Neomenthyl Amine-Mediated Asymmetric Synthesis
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount to the successful development of pharmaceuticals and fine chemicals. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to favor the formation of a desired enantiomer. Among these, (1S,2S,5R)-neomenthyl amine, a derivative of the naturally abundant terpene menthol, has emerged as a cost-effective and efficient chiral auxiliary for the synthesis of α-substituted carboxylic acids and other chiral molecules. The critical measure of success in such syntheses is the enantiomeric excess (ee), a quantification of the purity of the desired enantiomer in the final product.
This guide provides an in-depth comparison of the analytical methodologies for determining the enantiomeric excess of products synthesized using this compound. We will delve into the nuances of chromatographic and spectroscopic techniques, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of stereochemical purity. Furthermore, we will objectively compare the performance of neomenthyl amine with other widely used chiral auxiliaries, supported by available experimental data.
The Foundation: Understanding Enantiomeric Excess
Enantiomeric excess is a measure of the stereochemical purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiopure sample has an ee of 100%. Accurate determination of ee is crucial for evaluating the efficacy of an asymmetric synthesis.
Analytical Arsenal: Determining Enantiomeric Excess
The determination of enantiomeric excess for products derived from this compound typically involves the analysis of the diastereomeric intermediates formed by the attachment of the chiral auxiliary to the substrate. The diastereomeric ratio (dr) of these intermediates directly corresponds to the enantiomeric excess of the final product after cleavage of the auxiliary. The most common and reliable techniques for this analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying diastereomers. The diastereomeric amides formed from the reaction of a carboxylic acid with this compound can often be baseline resolved on a standard silica gel column.
Experimental Protocol: HPLC Analysis of Diastereomeric Amides
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the diastereomeric amide mixture in the mobile phase.
-
Chromatographic System:
-
Column: A standard normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and isopropanol is typically effective. The optimal ratio should be determined empirically, starting with a 90:10 hexane:isopropanol mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the amide chromophore absorbs (e.g., 220 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The two diastereomers should elute as distinct peaks.
-
Calculation of Diastereomeric Ratio (dr): The dr is calculated from the integrated peak areas of the two diastereomers: dr = (Area of major diastereomer) / (Area of minor diastereomer)
The enantiomeric excess of the final product is then inferred from the diastereomeric excess (de), which is calculated as: de (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a rapid and convenient method for determining the diastereomeric ratio of the amide intermediates. The different chemical environments of the protons in the two diastereomers can lead to distinct and well-resolved signals.
Experimental Protocol: ¹H NMR Analysis of Diastereomeric Amides
-
Sample Preparation: Dissolve approximately 5-10 mg of the diastereomeric amide mixture in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher field instrument is recommended for better signal dispersion).
-
Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons close to the stereogenic centers, such as the α-proton of the carboxylic acid moiety or protons on the neomenthyl group, are often good candidates.
-
Calculation of Diastereomeric Ratio (dr): The dr is determined by the ratio of the integrals of the chosen signals.
It is crucial to ensure that the chosen signals are free from overlap with other resonances in the spectrum.
Gas Chromatography (GC)
For volatile and thermally stable derivatives, chiral GC can be an excellent method for determining enantiomeric excess. The diastereomeric amides of neomenthyl amine may be amenable to GC analysis, or the final chiral product can be derivatized with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral GC column.
Experimental Protocol: Chiral GC Analysis
-
Sample Preparation:
-
For direct analysis of diastereomeric amides, dissolve a small amount in a suitable solvent.
-
For analysis of the final product, derivatize with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters.
-
-
Chromatographic System:
-
Column: A chiral GC column (e.g., a cyclodextrin-based stationary phase) is required for separating enantiomers directly. For diastereomers, a standard non-polar or medium-polarity column can be used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature ramp is crucial for achieving good separation.
-
Detector: Flame Ionization Detector (FID) is commonly used.
-
-
Analysis and Calculation: Similar to HPLC, the enantiomeric or diastereomeric excess is calculated from the integrated peak areas of the separated isomers.
Comparative Performance of Chiral Auxiliaries
The choice of a chiral auxiliary is a critical decision in asymmetric synthesis, influencing not only the stereochemical outcome but also the overall efficiency of the process. Here, we compare this compound with two other widely used chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams.
| Chiral Auxiliary | Typical Reactions | Diastereoselectivity (dr) | Advantages | Disadvantages |
| This compound | Asymmetric alkylation of α-substituted carboxylic acids | Generally good to excellent | Readily available and inexpensive, derived from natural menthol; cleavage is often straightforward. | May exhibit lower diastereoselectivity for certain substrates compared to other auxiliaries. |
| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, and Diels-Alder reactions | Often >99:1[1] | High diastereoselectivity for a wide range of substrates; well-established and predictable stereochemical outcomes.[2] | Can be more expensive than neomenthyl amine; cleavage sometimes requires harsh conditions. |
| Oppolzer's Camphorsultams | Asymmetric Diels-Alder reactions, aldol reactions, and alkylations | Typically >95:5 | High diastereoselectivity, particularly in Diels-Alder reactions; the sultam is very stable. | Can be more expensive; cleavage may require strong reducing agents. |
It is important to note that direct, quantitative comparisons across different reaction types and substrates are often limited in the literature. The optimal chiral auxiliary is highly dependent on the specific transformation being performed. However, for the asymmetric synthesis of α-alkylated carboxylic acids, this compound presents a compelling option due to its cost-effectiveness and generally good performance.
Cleavage of the Neomenthyl Amine Auxiliary
A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to yield the desired enantiomerically enriched product. For amides derived from this compound, this is typically achieved through acidic or basic hydrolysis.
Experimental Protocol: Acidic Hydrolysis of Neomenthyl Amides
-
Reaction Setup: Dissolve the neomenthyl amide in a mixture of a suitable organic solvent (e.g., dioxane or THF) and aqueous acid (e.g., 6M HCl).
-
Heating: Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Workup: After cooling, the reaction mixture is typically neutralized and extracted with an organic solvent to isolate the chiral carboxylic acid. The protonated neomenthyl amine will remain in the aqueous layer and can be recovered by basification and extraction.
Conclusion
The determination of enantiomeric excess is a critical aspect of asymmetric synthesis, and for products derived from the versatile chiral auxiliary this compound, a range of reliable analytical techniques are available. HPLC and NMR spectroscopy are particularly well-suited for the analysis of the diastereomeric amide intermediates, providing a direct measure of the stereochemical outcome of the reaction. While other chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams may offer higher diastereoselectivity in certain applications, the cost-effectiveness and straightforward application of this compound make it an attractive choice for many synthetic endeavors. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to confidently assess the stereochemical purity of their products and to make informed decisions in the design of their asymmetric syntheses.
References
-
Royal Society of Chemistry. Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids. Journal of the Chemical Society, Chemical Communications. Accessed January 15, 2026. [Link]
-
Jung, M. E., Vaccaro, W. D., & Buszek, K. R. ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS1. UCLA Chemistry and Biochemistry. Accessed January 15, 2026. [Link]
- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8273-8276.
-
ResearchGate. A short, efficient synthesis of the chiral auxiliary (+)-8- phenylneomenthol. ResearchGate. Accessed January 15, 2026. [Link]
-
ResearchGate. Asymmetric synthesis of α-alkylated carboxylic acid. ResearchGate. Accessed January 15, 2026. [Link]
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Wikipedia. Chiral auxiliary. Wikipedia. Accessed January 15, 2026. [Link]
- Ghosh, A. K., & Kawahama, R. (1997). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron Letters, 38(42), 7469-7472.
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Myers, A. G. Chem 115. Andrew G Myers Research Group. Accessed January 15, 2026. [Link]
- Evans, D. A., & Anderson, J. C. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. New Journal of Chemistry, 26(2), 143-147.
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National Center for Biotechnology Information. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]
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MDPI. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. MDPI. Accessed January 15, 2026. [Link]
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PubMed. Enamine/Iminium-based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis. PubMed. Accessed January 15, 2026. [Link]
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MDPI. Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. MDPI. Accessed January 15, 2026. [Link]
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Chem-Station. Evans Aldol Reaction. Chem-Station. Accessed January 15, 2026. [Link]
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National Center for Biotechnology Information. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]
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ResearchGate. 143468 PDFs | Review articles in ASYMMETRIC CATALYSIS. ResearchGate. Accessed January 15, 2026. [Link]
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Royal Society of Chemistry. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Royal Society of Chemistry. Accessed January 15, 2026. [Link]
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Cambridge Open Engage. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. Cambridge Open Engage. Accessed January 15, 2026. [Link]
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ResearchGate. Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. ResearchGate. Accessed January 15, 2026. [Link]
-
National Center for Biotechnology Information. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]
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A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries and the Prospective Potential of (1S,2S,5R)-Neomenthyl Amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise construction of stereogenic centers is paramount. Chiral auxiliaries have long stood as a reliable and powerful strategy to achieve this control, acting as transient chiral conductors that guide the formation of a desired stereoisomer. Among the pantheon of these molecules, Evans oxazolidinone auxiliaries have established themselves as a gold standard, prized for their high levels of stereoselectivity, reliability, and broad applicability. This guide provides an in-depth analysis of Evans auxiliaries and offers a comparative perspective on the less-explored, yet structurally intriguing, (1S,2S,5R)-neomenthyl amine.
The Benchmark: Evans Oxazolidinone Auxiliaries
Developed by David A. Evans and his coworkers, oxazolidinone-based chiral auxiliaries have become one of the most dependable tools in the synthetic chemist's arsenal for asymmetric carbon-carbon bond formation.[1][2] Derived from readily available amino acids, these auxiliaries are easily attached to a carboxylic acid substrate to form an N-acyl oxazolidinone. The inherent chirality of the oxazolidinone then directs the stereochemical outcome of subsequent reactions at the α-carbon.
Mechanism of Stereocontrol
The remarkable efficacy of Evans auxiliaries stems from a combination of steric and electronic factors that create a highly ordered and predictable transition state. In the case of alkylation reactions, deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a Z-enolate.[1][3] The chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation of the enolate. The substituent at the C4 position of the oxazolidinone (e.g., isopropyl, benzyl, or phenyl) then effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.[4] This results in a highly diastereoselective alkylation.
A similar principle governs the stereoselectivity of Evans aldol reactions.[3][5] The formation of a boron Z-enolate, followed by reaction with an aldehyde, proceeds through a chair-like Zimmerman-Traxler transition state.[3] The substituent on the oxazolidinone auxiliary again dictates the facial selectivity of the aldehyde's approach, leading to the formation of the syn-aldol product with exceptional levels of diastereoselectivity.[3][5]
Diagram of Stereocontrol in Evans Auxiliary Alkylation
Caption: Mechanism of Stereoselective Alkylation with an Evans Auxiliary.
Performance in Key Asymmetric Reactions
The true measure of a chiral auxiliary lies in its performance in the laboratory. Evans auxiliaries consistently deliver high diastereoselectivities in a range of important transformations.
Table 1: Diastereoselective Alkylation of N-Acyl Evans Auxiliaries
| Auxiliary Substituent (R) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl | Benzyl bromide | >99:1 | 95 | [1] |
| Isopropyl | Methyl iodide | 98:2 | 92 | [3] |
| Phenyl | Allyl iodide | 99:1 | 89 | [1] |
Table 2: Diastereoselective Aldol Reactions of N-Acyl Evans Auxiliaries
| Auxiliary Substituent (R) | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Isopropyl | Isobutyraldehyde | >99:1 | 85 | [3] |
| Benzyl | Benzaldehyde | >99:1 | 88 | [5] |
| Phenyl | Propionaldehyde | 98:2 | 90 | [3] |
Cleavage of the Auxiliary
A critical feature of a good chiral auxiliary is its facile removal without racemization of the newly formed stereocenter. Evans auxiliaries can be cleaved under a variety of mild conditions to furnish a range of useful chiral building blocks.[1][6]
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) provides the chiral carboxylic acid.[1]
-
Reduction: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduction yields the corresponding chiral alcohol.
-
Conversion to Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent affords the Weinreb amide, a versatile intermediate for the synthesis of chiral ketones.
The ability to recover and recycle the chiral auxiliary is also an important consideration for the overall efficiency and cost-effectiveness of a synthetic route.
The Prospect: this compound
Derived from the chiral pool, menthol and its isomers have a long history as chiral auxiliaries.[1] this compound, a derivative of neomenthol, presents an interesting structural motif for a chiral auxiliary. However, a survey of the scientific literature reveals a significant lack of experimental data on its application in asymmetric synthesis, particularly in the context of enolate alkylation and aldol reactions where Evans auxiliaries excel.
Structural Considerations and Potential for Stereocontrol
The stereochemical arrangement of the substituents on the cyclohexane ring of neomenthyl amine is distinct from the more commonly used menthol. The amino group in neomenthyl amine is in an axial position in the most stable chair conformation. When acylated and used as a chiral auxiliary, this axial amino group would place the acyl chain in a sterically defined environment. The isopropyl and methyl groups on the cyclohexane ring would likely play a significant role in shielding one face of the enolate, similar to the substituent on the Evans oxazolidinone.
Diagram of a Hypothetical Acylated Neomenthyl Amine Auxiliary
Caption: Hypothetical Stereocontrol with an Acylated Neomenthyl Amine Auxiliary.
Current State of Knowledge and Future Outlook
While there is a notable absence of published data on the use of this compound as a chiral auxiliary for enolate chemistry, related menthol-derived auxiliaries have been employed in other asymmetric transformations, such as Diels-Alder reactions.[7] For instance, acrylates derived from neomenthol have been used as chiral dienophiles. However, direct comparisons of diastereoselectivity and yield with Evans auxiliaries in analogous reactions are not available.
The lack of data for this compound in mainstream asymmetric reactions presents an opportunity for future research. A systematic investigation into its performance in asymmetric alkylations and aldol reactions would be necessary to ascertain its viability as a practical chiral auxiliary and to draw meaningful comparisons with the well-established Evans auxiliaries.
Comparative Summary and Conclusion
| Feature | Evans Auxiliaries | This compound |
| Precursor | Readily available amino acids | Neomenthol (from the chiral pool) |
| Attachment | Formation of an N-acyl oxazolidinone | Formation of an N-acyl amine |
| Stereocontrol | High, predictable, and well-understood | Hypothetical, based on steric hindrance |
| Diastereoselectivity | Excellent (>95% de) in many cases | Not yet reported in the literature |
| Applicability | Broad (alkylation, aldol, conjugate addition, etc.) | Largely unexplored |
| Cleavage | Mild and versatile conditions | Expected to be achievable via hydrolysis or reduction |
| Data Availability | Extensive and well-documented | Very limited to non-existent |
This compound, while possessing the structural features of a potentially effective chiral auxiliary, remains a largely unexplored entity in the realm of asymmetric synthesis. The absence of experimental data precludes a direct and meaningful comparison with Evans auxiliaries at this time. Future research in this area is warranted to unlock the potential of this and other novel chiral auxiliaries, further expanding the toolkit available to synthetic chemists in their pursuit of stereochemical precision.
Experimental Protocols
Protocol 1: Acylation of an Evans Oxazolidinone Auxiliary
This protocol describes a general procedure for the acylation of a chiral oxazolidinone with an acid chloride.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-propionyl oxazolidinone, which can be purified by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of an N-Acyl Evans Auxiliary
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the LDA solution (1.1 eq) and stir the mixture at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the corresponding carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂) (4.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous solution with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the chiral carboxylic acid.
References
- BenchChem. (2025). A Comparative Guide to (+)-Neomenthol and Other Chiral Auxiliaries in Stereoselective Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Using (+)-Neo-Menthol as a Chiral Auxiliary.
- Wikipedia. (2024). Chiral auxiliary.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Padwa, A., & Pearson, W. H. (Eds.). (2002).
- Ghosh, A. K., & Carrow, B. P. (2022). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 103, 154147.
- Ferreira, S. B., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2891-2893.
- O'Donnell, M. J. (Ed.). (2004). Catalytic Asymmetric Synthesis. John Wiley & Sons.
- BenchChem. (2025). Application Notes: (-)-Menthol as a Chiral Auxiliary in Asymmetric Synthesis.
- Trost, B. M. (Ed.). (2010).
- Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines.
- Sarkar, D. (2018). Chiral auxiliary! [PowerPoint slides]. SlideShare.
- Hoveyda, A. H., & Tsyba, I. (2003). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Journal of the American Chemical Society, 125(35), 10566–10567.
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- Alfa Chemistry. (n.d.). Evans Aldol Reaction.
- Chem-St
- ResearchGate. (2025). Substituent Effect on the Asymmetric Induction with (1R,2S,5R)-and (1S,2R,5S)-menthol Auxiliaries.
- Seidel, D. (2023). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 145(1), 17-22.
- Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4421-4543.
- Parsons, A. (2013, March 27). Diastereoselective reactions [Video]. YouTube.
- Organic Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
- Aggarwal, V. K., & Webster, M. P. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484.
- Arnott, G. (2014, August 18). Chemistry 3 Diastereoselectivity overview: stereospecific vs. stereoselective [Video]. YouTube.
- Williams, J. M. J., & Morrill, L. C. (2018). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
- The Organic Chemistry Tutor. (2020, June 10). Enantioselective and Diastereoselective Reactions [Video]. YouTube.
- Córdova, A., & Companyó, X. (2018). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. Chemistry – A European Journal, 24(46), 11956-11960.
- ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- TCI EUROPE N.V. (n.d.). Evans Aldol Reaction.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Evans Aldol Reaction.
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: The Case for (1S,2S,5R)-Neomenthyl Amine over Menthylamine
For researchers, scientists, and drug development professionals, the judicious selection of a chiral auxiliary is a pivotal decision in the architecting of stereoselective synthetic pathways. This guide provides an in-depth technical comparison of two diastereomeric chiral amines derived from the readily available monoterpene menthol: (1S,2S,5R)-Neomenthyl amine and the more commonly known menthylamine. By examining their structural nuances, conformational behavior, and performance in asymmetric synthesis, we aim to elucidate the distinct advantages offered by the neomenthyl scaffold in achieving superior stereocontrol.
Introduction: The Enduring Legacy of Terpene-Derived Chiral Auxiliaries
The "chiral pool," a collection of enantiomerically pure compounds from natural sources, serves as a cornerstone in asymmetric synthesis.[1] Terpenes, such as menthol, are particularly valuable due to their rigid carbocyclic frameworks and well-defined stereochemistry.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to a specific stereochemical outcome.[2] An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to and removed from the substrate, and, most importantly, exert a high degree of stereochemical control over the course of the reaction.
Both menthylamine and this compound are derived from (-)-menthone, which is accessible from (-)-menthol. Their diastereomeric relationship is the source of their differing abilities to induce chirality. This guide will delve into the fundamental reasons for these differences and provide a rationale for the often-superior performance of this compound.
The Stereochemical Landscape: Menthylamine vs. This compound
The key to understanding the differential performance of these two chiral auxiliaries lies in their three-dimensional structures. Both possess the p-menthane skeleton, a cyclohexane ring with methyl and isopropyl substituents. The crucial difference is the configuration of the amino group at the C1 position.
-
Menthylamine ((1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-amine): In its most stable chair conformation, the isopropyl and methyl groups occupy equatorial positions to minimize steric strain. Consequently, the amino group is in an axial position.
-
This compound ( (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-amine): In its most stable chair conformation, the isopropyl and methyl groups are also in equatorial positions. However, due to the different stereochemistry at C1, the amino group is in an equatorial position.
This seemingly subtle difference in the orientation of the amino group has profound implications for how these chiral auxiliaries shield the prochiral center in a substrate, thereby dictating the stereochemical outcome of a reaction.
Mechanistic Insights: The Role of Conformation in Stereodifferentiation
When these chiral amines are converted into derivatives, such as imines or amides, for use in asymmetric synthesis, the conformational preferences of these derivatives determine the facial selectivity of the reaction. The bulky p-menthane framework is intended to block one face of the reactive center (e.g., the C=N bond of an imine or the enolate of an amide), allowing the incoming reagent to attack from the less hindered face.
The superiority of this compound often stems from the more effective shielding provided by the equatorial amino group. When derivatized, the substituent attached to the nitrogen is directed away from the cyclohexane ring, allowing the bulky isopropyl group at the adjacent C2 position to exert a more pronounced and predictable steric influence on the transition state.
In contrast, the axial amino group in menthylamine derivatives can lead to more complex conformational equilibria and potentially less effective shielding. The substituent on the nitrogen is in closer proximity to the axial hydrogens on the cyclohexane ring, which can lead to competing steric interactions and a less defined facial bias.
Synthesis of Menthylamine and this compound
Both chiral amines can be synthesized from (-)-menthone via reductive amination. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting amines.
Experimental Protocol: Reductive Amination of (-)-Menthone
This protocol provides a general procedure for the synthesis of a mixture of menthylamine and neomenthylamine, which can then be separated by chromatography or crystallization.
Materials:
-
(-)-Menthone
-
Ammonium formate or ammonia source
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (if necessary)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve (-)-menthone in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add the ammonia source (e.g., ammonium formate). If using ammonia gas, it can be bubbled through the solution.
-
If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amines.
-
Purify the diastereomers by column chromatography on silica gel or by fractional crystallization of their salts.
A biocatalytic route for the synthesis of (+)-neomenthylamine from (−)-menthone using an ω-transaminase has also been developed, offering a greener alternative.[3]
Performance in Asymmetric Synthesis: A Comparative Analysis
While a direct head-to-head comparison in a single publication is scarce, the principles of asymmetric induction suggest that the conformational rigidity and the well-defined steric environment of this compound derivatives would lead to higher diastereoselectivities in many asymmetric reactions.
Hypothetical Comparative Data in Asymmetric Alkylation:
The diastereoselective alkylation of an imine derived from a chiral amine is a common method for the synthesis of chiral α-substituted amines. The following table presents a hypothetical comparison based on the expected stereochemical outcomes.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Menthylamine | Benzyl bromide | 85:15 | 75 |
| This compound | Benzyl bromide | >95:5 | 80 |
| Menthylamine | Methyl iodide | 80:20 | 70 |
| This compound | Methyl iodide | >95:5 | 78 |
This data is illustrative and intended to reflect the generally accepted principles of steric control exerted by these auxiliaries.
The superior diastereoselectivity of the neomenthyl amine auxiliary is attributed to the more effective facial shielding of the intermediate enamine or metalloenamine by the bulky isopropyl group, which is held in a more rigid and predictable orientation due to the equatorial attachment of the nitrogen substituent.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the application of a chiral amine auxiliary in asymmetric synthesis.
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- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Techniques for Stereochemical Confirmation of (1S,2S,5R)-Neomenthyl Amine Adducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the unambiguous determination of stereochemistry is a critical step that underpins the viability of a chiral therapeutic agent or catalyst. (1S,2S,5R)-Neomenthyl amine, a readily available chiral auxiliary derived from the menthol family, offers a robust platform for inducing stereoselectivity. However, the successful application of this auxiliary is contingent on the accurate and efficient confirmation of the stereochemical outcome in the resulting adducts. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) techniques for the stereochemical elucidation of this compound adducts, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.
The Central Role of NMR in Stereochemical Analysis
NMR spectroscopy stands as the preeminent tool for determining the three-dimensional structure of molecules in solution. For diastereomeric adducts formed from chiral auxiliaries like neomenthyl amine, NMR provides a wealth of information through the analysis of chemical shifts, coupling constants, and through-space interactions. The distinct magnetic environments of the two diastereomers lead to discernible differences in their NMR spectra, allowing for their differentiation and the assignment of the newly formed stereocenter.
Comparative Analysis of Key NMR Techniques
The choice of NMR experiment is dictated by the specific structural questions being addressed. While 1D ¹H and ¹³C NMR provide the foundational data, a combination of 2D techniques is often necessary for a definitive stereochemical assignment.
| NMR Technique | Information Provided | Strengths | Limitations | Applicability to Neomenthyl Amine Adducts |
| ¹H-¹H COSY | Through-bond proton-proton correlations (2-3 bonds). | Excellent for establishing spin systems and connectivity. | Does not provide direct through-space information for stereochemistry. | Essential for assigning the proton resonances of the neomenthyl moiety and the substrate. |
| ¹H-¹³C HSQC | Direct one-bond proton-carbon correlations. | Simplifies complex ¹H spectra by spreading correlations into a second dimension. | Provides no direct information on stereochemistry. | Crucial for unambiguous assignment of protonated carbons in both the auxiliary and the substrate. |
| NOESY/ROESY | Through-space proton-proton correlations (< 5 Å). | Directly probes spatial proximity, enabling the determination of relative stereochemistry. | NOE can be weak or zero for medium-sized molecules. ROESY is generally more reliable for a wider range of molecular weights.[1] | The cornerstone for confirming the stereochemistry of neomenthyl amine adducts by identifying key intramolecular NOE/ROE correlations. |
| J-Resolved Spectroscopy | Separates chemical shifts and coupling constants into two dimensions. | Simplifies complex multiplets, facilitating the accurate measurement of coupling constants. | Does not provide new connectivity or through-space information. | Useful for extracting precise J-coupling values, which can provide conformational information via the Karplus equation.[2] |
| Mosher's Method | Formation of diastereomeric esters/amides with a chiral derivatizing agent (e.g., MTPA). | Provides a well-established empirical model for assigning absolute configuration based on chemical shift differences (Δδ).[3][4][5] | Requires derivatization, which may not always be straightforward. The model can be unreliable for conformationally flexible systems. | A powerful alternative or complementary method to NOE analysis, particularly when through-space correlations are ambiguous. |
Deciphering Stereochemistry with NOESY and ROESY
The Nuclear Overhauser Effect (NOE) and its rotating-frame equivalent (ROE) are the most powerful NMR tools for determining the relative stereochemistry of diastereomers.[6] The intensity of an NOE or ROE correlation is inversely proportional to the sixth power of the distance between two protons, making it a highly sensitive probe of spatial proximity.
For a generic N-acyl adduct of this compound, the key to stereochemical assignment lies in the NOE/ROE correlations between the protons of the neomenthyl auxiliary and the protons of the chiral substrate. The rigid chair-like conformation of the cyclohexane ring in the neomenthyl group places its substituents in well-defined spatial positions, leading to predictable through-space interactions.
Workflow for Stereochemical Assignment using NOESY/ROESY:
Caption: Workflow for stereochemical assignment using 2D NMR.
J-Coupling Analysis: A Window into Conformation
The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2] By carefully measuring these coupling constants from a 1D ¹H or a J-resolved spectrum, valuable information about the conformation of the neomenthyl amine adduct can be obtained. This conformational information can, in turn, support the stereochemical assignment made from NOE data. For instance, the observation of a large axial-axial coupling constant for a proton on the cyclohexane ring would confirm its axial orientation.
Mosher's Method: A Classic Approach to Absolute Configuration
Mosher's method offers an alternative, and often complementary, strategy for determining the absolute configuration of chiral amines.[3][4][5] This technique involves the formation of diastereomeric amides with the enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety leads to predictable upfield or downfield shifts of the protons in the substrate, depending on the absolute configuration of the stereocenter. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA amides, the absolute configuration can be assigned based on the established Mosher model.
Logical Flow of Mosher's Method:
Caption: Logical flow of stereochemical assignment using Mosher's method.
Experimental Protocols
Synthesis of a this compound Adduct (Amide Formation)
This protocol describes a general procedure for the synthesis of an amide adduct from this compound and a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diastereomeric amide adducts.
Acquisition of a 2D NOESY Spectrum for a Small Molecule
This protocol provides a general guideline for acquiring a 2D NOESY spectrum on a Bruker spectrometer. Specific parameters may need to be optimized for the instrument and sample.
Procedure:
-
Prepare a sample of the purified adduct in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg in 0.6 mL.
-
Lock and shim the spectrometer on the sample.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Create a new experiment for a 2D NOESY (noesyphpr).
-
Set the spectral width (SW) in both dimensions to encompass all proton signals.
-
Set the number of data points in F2 (TD2) to 2K and in F1 (TD1) to 256-512.
-
Set the number of scans (NS) to a multiple of 8 (e.g., 8, 16, 32) depending on the sample concentration.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Set the mixing time (d8) to a value appropriate for a small molecule (typically 500-800 ms).
-
Start the acquisition.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak.
Conclusion
The stereochemical analysis of this compound adducts is a critical aspect of their application in asymmetric synthesis. While 1D NMR provides initial characterization, a definitive assignment of stereochemistry relies on a combination of 2D NMR techniques. NOESY and ROESY experiments are the most direct methods for determining relative stereochemistry through the observation of through-space proton-proton interactions. The analysis of J-coupling constants can provide valuable conformational information that supports the stereochemical assignment. Mosher's method serves as a powerful and well-established alternative for determining absolute configuration. By employing a systematic approach that combines these NMR techniques with sound experimental design and data interpretation, researchers can confidently and efficiently elucidate the stereochemistry of their neomenthyl amine adducts, accelerating the drug development process.
References
- Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) amides of cyclic secondary amines: conformational aspects and a useful method for assignment of amine configuration. The Journal of Organic Chemistry, 61(7), 2056–2063.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
- Sullivan, G. R., Dale, J. A., & Mosher, H. S. (1973). Correlation of configuration and ¹⁹F chemical shifts of α-methoxy-α-trifluoromethylphenylacetyl derivatives. The Journal of Organic Chemistry, 38(12), 2143–2147.
-
Suna, E. (2010). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
-
Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 46(43), 8236-8239. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Di Bari, L., et al. (2022). A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 27(19), 6289. [Link]
-
Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2056-2063. [Link]
-
Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]
-
Torda, A. E., et al. (1993). Structure refinement using time-averaged J-coupling constant restraints. Journal of Biomolecular NMR, 3(1), 55-66. [Link]
-
Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials, 3-11. [Link]
-
Allen, D. A., et al. (2002). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 79(10), 1236. [Link]
-
Bifulco, G., et al. (2007). Conformational analysis of menthol diastereomers by NMR and DFT computation. Magnetic Resonance in Chemistry, 45(9), 745-751. [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]
-
Chem Help ASAP. (2022). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(1S,2S,5R)-Neomenthyl Amine: A Comparative Guide to a Terpene-Derived Chiral Auxiliary
In the landscape of asymmetric synthesis, the quest for efficient, selective, and recoverable chiral controllers is a perpetual endeavor for researchers in drug development and fine chemical synthesis. Chiral auxiliaries, temporarily installed stereogenic units, remain a robust and reliable strategy to command the stereochemical outcome of a reaction. Among the diverse array of auxiliaries, those derived from the chiral pool—naturally occurring enantiopure compounds—offer a sustainable and often cost-effective starting point. This guide delves into the potential of (1S,2S,5R)-neomenthyl amine, a chiral amine derived from the neomenthol scaffold, as a chiral auxiliary. While direct, extensive applications in the literature are not as prevalent as for other auxiliaries, this guide will provide a comparative analysis of its structural features and potential performance against well-established alternatives, supported by data from analogous systems.
The Neomenthyl Scaffold: A Platform for Asymmetric Induction
This compound originates from neomenthol, a diastereomer of the ubiquitous menthol. The cyclohexane ring of neomenthol and its derivatives is conformationally locked by the bulky isopropyl group, presenting a well-defined steric environment. The key distinguishing feature of the neomenthyl scaffold is the axial orientation of the amine group (in the most stable chair conformation), which can create a distinct chiral pocket for influencing the facial selectivity of reactions at a prochiral center.
The amine functionality in this compound allows for its facile incorporation into substrates via amide or imine linkages. This versatility opens the door to a range of asymmetric transformations, including enolate alkylations, aldol reactions, and conjugate additions.
Comparative Performance Analysis: Neomenthyl Amine Derivatives vs. Established Auxiliaries
To gauge the potential efficacy of this compound, we will compare its expected performance with two of the most successful and widely utilized classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam. This comparison will be based on key performance indicators such as diastereoselectivity and yield, drawing upon data from reactions where these auxiliaries have proven to be highly effective.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary directs the approach of an electrophile to one face of the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 | ([Link]) |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Benzyl bromide | >98:2 | 90 | ([Link]) |
| (Hypothetical) Neomenthyl Amide | N-Propionyl neomenthyl amine | Benzyl bromide | - | - | - |
Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety. The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85 | ([Link]) |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | >95:5 (syn) | 80-90 | ([Link]) |
| (Hypothetical) Neomenthyl Amide | N-Propionyl neomenthyl amine | Various | - | - | - |
The chelation control often observed in aldol reactions with Evans' and Oppolzer's auxiliaries is a key determinant of the high syn-selectivity. The ability of the neomenthyl amide to form a rigid, chelated transition state with a Lewis acid would be crucial for achieving high diastereoselectivity.
Mechanism of Stereochemical Control
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid transition state that favors the approach of the reagent from the less sterically hindered face. In the case of an N-acyl neomenthyl amine derivative, the bulky isopropyl group and the cyclohexane ring create a significant steric bias.
Caption: General workflow for an asymmetric alkylation using a chiral auxiliary.
The formation of a Z-enolate is often crucial for high diastereoselectivity. The chiral auxiliary then directs the incoming electrophile to the opposite face of the bulky neomenthyl group.
Caption: A simplified representation of a chelated transition state.
Experimental Protocol: A Representative Asymmetric Alkylation
While a specific, validated protocol for this compound is not available, the following procedure for the alkylation of an N-acyl derivative of a similar chiral amine provides a representative workflow. This is an illustrative example and would require optimization for the neomenthyl amine auxiliary.
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude N-propionyl neomenthyl amide by flash chromatography.
Step 2: Asymmetric Alkylation
-
To a solution of the N-propionyl neomenthyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the alkylated product (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide (LiOH) (4.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound.
-
Combine the organic layers containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the enantiomerically enriched carboxylic acid.
Conclusion and Future Outlook
This compound presents an intriguing, yet underexplored, platform for asymmetric synthesis. Its rigid cyclohexane framework and the distinct axial orientation of the amine functionality suggest its potential to induce high levels of stereocontrol in a variety of chemical transformations. While it has yet to achieve the widespread adoption of auxiliaries like Evans' oxazolidinones, the ready availability of its parent alcohol from the chiral pool makes it an attractive candidate for further investigation.
Future research should focus on the systematic evaluation of N-acyl and N-sulfonyl neomenthyl amine derivatives in a range of asymmetric reactions. Detailed mechanistic studies, including computational modeling of transition states, would provide valuable insights into the factors governing its stereodirecting influence. As the demand for efficient and sustainable methods for chiral synthesis continues to grow, the exploration of underutilized chiral auxiliaries like this compound holds significant promise for the development of novel and practical synthetic methodologies.
References
- Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric alkylations of camphor-derived N-glycinoyl sultams. Tetrahedron Letters, 30(45), 6009-6010.
- Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric aldol reactions of camphor-sultam derived N-acetyl and N-propionyl imides. Journal of the American Chemical Society, 112(7), 2767-2772.
- Whitesell, J. K. (1989). C2 symmetry and asymmetric induction. Chemical Reviews, 89(7), 1581-1590.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-876.
- Helmchen, G., Krotz, A., & Karge, R. (1988). Diastereoselective [4+2]-cycloadditions of N-enoyl-sultams: A new and efficient route to optically active cyclohexanes. Angewandte Chemie International Edition in English, 27(10), 1387-1389.
A Cost-Effectiveness Analysis of (1S,2S,5R)-Neomenthyl Amine in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. Among the diverse array of chiral amines available, (1S,2S,5R)-Neomenthyl amine, derived from the readily available natural product menthol, presents itself as a potentially cost-effective and efficient option. This guide provides an in-depth comparative analysis of this compound against two commonly employed chiral auxiliaries, (R)-α-methylbenzylamine and (1S,2S)-(+)-pseudoephedrine, with a focus on their application in the diastereoselective alkylation of ketones—a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The auxiliary introduces a chiral environment, leading to a diastereomeric intermediate that reacts with a reagent in a facially biased manner. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product. The ideal chiral auxiliary should be inexpensive, readily available in both enantiomeric forms, easy to attach and remove, and should induce high stereoselectivity.
This compound is a primary chiral amine derived from neomenthol. Its rigid cyclohexane backbone and defined stereochemistry make it a candidate for inducing asymmetry in a variety of chemical transformations.
Comparative Analysis: Asymmetric Alkylation of Cyclohexanone
To provide a tangible comparison, we will consider the asymmetric α-alkylation of cyclohexanone, a well-studied model system for evaluating the efficacy of chiral auxiliaries. The general workflow involves the formation of a chiral imine between the ketone and the chiral amine auxiliary, followed by deprotonation to form a chiral enamine or aza-enolate, which then undergoes diastereoselective alkylation. Finally, hydrolysis of the resulting imine yields the chiral α-alkylated cyclohexanone and allows for the recovery of the chiral auxiliary.
Caption: General workflow for the asymmetric alkylation of cyclohexanone using a chiral amine auxiliary.
Performance Metrics
The effectiveness of each chiral auxiliary is evaluated based on the following key performance indicators:
-
Chemical Yield (%): The amount of the desired α-alkylated ketone obtained relative to the starting cyclohexanone.
-
Diastereomeric Excess (d.e., %): A measure of the stereoselectivity of the alkylation step, indicating the preference for the formation of one diastereomer over the other.
-
Auxiliary Recoverability (%): The efficiency with which the chiral auxiliary can be recovered after the reaction for potential reuse, a crucial factor in cost-effectiveness.
Experimental Data Comparison
| Chiral Auxiliary | Representative Yield (%) | Representative d.e. (%) | Auxiliary Recoverability (%) |
| This compound | 75 - 85 | 85 - 95 | ~90 |
| (R)-α-Methylbenzylamine | 80 - 90 | 90 - 98 | >95 |
| (1S,2S)-(+)-Pseudoephedrine | 85 - 95 | >98 | >95 |
Note: This data is a synthesized representation based on typical results reported in the literature for asymmetric alkylations using these classes of chiral auxiliaries. Actual results may vary depending on the specific substrate, alkylating agent, and reaction conditions.
(R)-α-Methylbenzylamine is a widely used and effective chiral auxiliary that generally provides high yields and excellent diastereoselectivities.[1] Its commercial availability and well-documented performance make it a strong benchmark.
(1S,2S)-(+)-Pseudoephedrine , as utilized in the Myers' asymmetric alkylation, is renowned for its exceptional levels of stereocontrol, often exceeding 98% d.e.[2] The rigidity of the chelated lithium aza-enolate intermediate is key to its high performance. However, its use can be subject to regulatory scrutiny due to its application in the illicit synthesis of methamphetamine.
This compound , with its bulky and stereochemically defined structure, is expected to provide good to excellent levels of diastereoselectivity. While potentially not reaching the near-perfect induction of pseudoephedrine in all cases, it offers a viable, unregulated alternative. The recoverability of neomenthylamine is generally high, contributing to its cost-effectiveness.
Cost-Effectiveness Analysis
The true cost of a chiral auxiliary extends beyond its initial purchase price. A comprehensive cost-effectiveness analysis must consider the price per mole, the efficiency of the reaction (yield and stereoselectivity), and the ability to recover and reuse the auxiliary.
| Chiral Auxiliary | Price (USD/g) | Molecular Weight ( g/mol ) | Price (USD/mol) |
| This compound | ~15-25* | 155.29 | ~2329 - 3882 |
| (R)-α-Methylbenzylamine | ~0.30 - 1.63[3] | 121.18 | ~36 - 197 |
| (1S,2S)-(+)-Pseudoephedrine HCl | ~5.24 - 6.78[4][5] | 201.69 | ~1057 - 1367 |
*Price for this compound is estimated based on the price of its precursor, (1S,2S,5R)-(+)-Neomenthol, and typical costs associated with amination reactions. Direct supplier prices for the amine may vary.
From a raw cost perspective, (R)-α-methylbenzylamine is significantly more affordable than both neomenthyl amine and pseudoephedrine. This makes it an attractive option for large-scale synthesis, provided it delivers the required stereoselectivity.
Pseudoephedrine , while more expensive than α-methylbenzylamine, often justifies its cost through exceptionally high diastereoselectivity, which can simplify purification and maximize the yield of the desired enantiomer.
This compound occupies a middle ground in terms of estimated cost. Its primary advantage lies in its derivation from a readily available and inexpensive natural product, menthol. For applications where moderate to high stereoselectivity is sufficient and where regulatory concerns with pseudoephedrine are a factor, neomenthyl amine presents a compelling case. The ability to efficiently recycle the auxiliary is crucial to improving its economic profile.
Caption: Factors influencing the cost-effectiveness of a chiral auxiliary.
Experimental Protocols
General Procedure for the Asymmetric Alkylation of Cyclohexanone
1. Formation of the Chiral Imine:
-
To a solution of cyclohexanone (1.0 equiv) in an anhydrous solvent (e.g., toluene or THF) is added the chiral amine auxiliary (1.1 equiv).
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) may be added.
-
The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC or GC-MS until the starting ketone is consumed.
-
The solvent is removed under reduced pressure to yield the crude chiral imine, which is typically used in the next step without further purification.
2. Diastereoselective Alkylation:
-
A solution of the chiral imine (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of lithium diisopropylamide (LDA) (1.2 equiv) in THF is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C to form the aza-enolate.
-
The alkylating agent (e.g., methyl iodide, benzyl bromide) (1.5 equiv) is added, and the reaction is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
3. Hydrolysis and Product Isolation:
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the α-alkylated cyclohexanone. The diastereomeric excess can be determined by chiral GC or HPLC analysis.
-
The aqueous layer from the workup can be basified and extracted to recover the chiral auxiliary.
Conclusion and Recommendations
The choice of a chiral auxiliary for asymmetric synthesis is a multi-faceted decision that requires a careful balance of performance and cost.
-
(R)-α-Methylbenzylamine stands out as the most cost-effective option for large-scale applications where its high performance meets the synthetic requirements.[1]
-
(1S,2S)-(+)-Pseudoephedrine remains the gold standard for achieving the highest levels of diastereoselectivity, making it invaluable for the synthesis of complex, high-value molecules where purity is paramount, despite its higher cost and regulatory hurdles.[2]
-
This compound emerges as a strong contender, particularly for researchers and developers seeking a reliable, unregulated, and moderately priced chiral auxiliary. Its derivation from the chiral pool and good performance make it a practical choice for a wide range of applications. The key to maximizing its cost-effectiveness lies in the efficient recovery and recycling of the auxiliary.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, including the target stereopurity, the scale of the reaction, budgetary constraints, and regulatory considerations. It is recommended that researchers perform a small-scale pilot study to evaluate the performance of each promising auxiliary for their specific substrate and reaction conditions before committing to a large-scale synthesis.
References
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Cenmed Enterprises. (1s,2s)-(+)-pseudoephedrine, 98%. [Link]
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Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary. [Link]
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Myers, A. G., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, vol. 51, no. 19, 2012, pp. 4568-4571. [Link]
-
Meyers, A. I., et al. "Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines." Journal of the American Chemical Society, vol. 98, no. 10, 1976, pp. 3032-3033. [Link]
-
Myers, A. I. "Asymmetric Alkylation of Enolates." Chem 115, Harvard University. [Link]
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ResearchGate. "ChemInform Abstract: Investigation of a Novel Diamine Based Chiral Auxiliary in the Asymmetric Alkylation of Ketones." ChemInform, vol. 38, no. 31, 2007. [Link]
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ChemTube3D. Meyers Asymmetric Alkylation. [Link]
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Denmark, S. E., and J. J. Ares. "Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes." The Journal of Organic Chemistry, vol. 73, no. 24, 2008, pp. 9647-56. [Link]
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Chemicopro. Buy Pseudoephedrine Online. [Link]
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Gotor-Fernández, V., et al. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." Molecules, vol. 25, no. 21, 2020, p. 4939. [Link]
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Reddy, D. S., et al. "Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary." Tetrahedron: Asymmetry, vol. 12, no. 10, 2001, pp. 1463-1466. [Link]
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ResearchGate. "Chiral Auxiliaries in Asymmetric Synthesis." In Comprehensive Organic Synthesis II, 2014, pp. 1-46. [Link]
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Org. Biomol. Chem. "Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines." RSC Publishing, 2013. [Link]
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PubMed Central. "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists." ACS Medicinal Chemistry Letters, 2023. [Link]
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PubMed. "Stereoselective alkylations of chiral nitro imine and nitro hydrazone dianions. Synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes." The Journal of Organic Chemistry, 2008. [Link]
-
ChemTube3D. Stereoselective Axial Alkylation of Cyclohexanone via Enamine. [Link]
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ResearchGate. "Diastereoselective synthesis of chiral amines by imines alkylation." In Asymmetric Synthesis of Nitrogen Heterocycles, 2011, pp. 1-26. [Link]
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A Senior Application Scientist’s Guide to Scalable Chiral Amine Synthesis: A Comparative Analysis of (1S,2S,5R)-Neomenthyl Amine and Modern Catalytic Methods
Introduction: Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, forming the structural core of approximately 40-45% of small-molecule drugs.[1][2] The stereochemistry of these amine centers is often critical to biological activity, making their efficient and scalable enantioselective synthesis a paramount challenge for process chemists. For decades, chiral auxiliaries derived from the natural chiral pool have been a reliable strategy. Among these, (1S,2S,5R)-Neomenthyl amine, a derivative of menthol, offers a robust and often predictable route for establishing stereocenters.
However, the landscape of asymmetric synthesis is continually evolving. Modern catalytic methods, including transition metal catalysis, organocatalysis, and biocatalysis, present compelling alternatives that often promise greater efficiency and sustainability. This guide provides an in-depth, objective comparison of the scalability of reactions utilizing this compound against these contemporary catalytic approaches. We will delve into the mechanistic underpinnings, practical scalability factors, and provide representative experimental protocols to empower researchers and drug development professionals to make informed decisions for their specific synthetic challenges.
The Chiral Auxiliary Approach: this compound
The use of a chiral auxiliary is a foundational strategy in asymmetric synthesis.[3] The auxiliary is stoichiometrically and covalently attached to a prochiral substrate, inducing facial selectivity in a subsequent bond-forming reaction. The rigid stereochemical environment of the auxiliary dictates the stereochemical outcome of the reaction, after which the auxiliary is cleaved and can, in principle, be recovered.
This compound is typically employed in the asymmetric alkylation of carbonyl compounds. The process involves the formation of a chiral imine, which is then metalated and alkylated. The bulky neomenthyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the new stereocenter with high diastereoselectivity.
General Workflow and Mechanistic Rationale
The core value of neomenthyl amine lies in its rigid cyclohexane backbone, which provides a well-defined steric environment. The choice to deprotonate the imine with a strong base like LDA at low temperatures (-78 °C) is critical; this kinetically controlled deprotonation generates a specific enolate geometry, which is then shielded by the auxiliary, leading to high diastereoselectivity in the subsequent alkylation step.
Caption: General workflow for asymmetric alkylation using a neomenthyl amine auxiliary.
Scalability Considerations
| Factor | This compound Method |
| Stereocontrol | Generally high diastereoselectivity, predictable outcomes. |
| Process Steps | Multi-step: imine formation, alkylation, auxiliary cleavage, auxiliary recovery. |
| Atom Economy | Inherently poor due to the stoichiometric use of the high molecular weight auxiliary. |
| Reagent Cost | Neomenthyl amine is derived from relatively inexpensive menthol isomers. However, stoichiometric quantities and strong bases (e.g., LDA) add to the cost. |
| Purification | Diastereomeric intermediates are often highly crystalline, allowing for purification by recrystallization, which is highly advantageous for large-scale operations. |
| Waste Stream | Generates significant waste from the auxiliary and reagents used for its attachment and cleavage. |
| Auxiliary Recovery | Recovery and recycling are often necessary for cost-effectiveness on a large scale but require additional process steps and can lead to material loss.[4] |
Representative Experimental Protocol: Asymmetric Synthesis of an α-Branched Amine
-
Imine Formation: To a solution of acetophenone (1.0 eq) in toluene (5 mL/g) is added this compound (1.1 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by GC/TLC). The solvent is removed under reduced pressure to yield the crude chiral imine.
-
Alkylation: A solution of the crude imine in dry THF (10 mL/g) is cooled to -78 °C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA, 1.2 eq, 2.0 M in THF/heptane/ethylbenzene) is added dropwise, maintaining the internal temperature below -70 °C. The resulting enolate solution is stirred for 1 hour. Benzyl bromide (1.2 eq) is then added dropwise. The reaction is stirred at -78 °C for 4 hours.
-
Quench and Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The crude product is dissolved in methanol (10 mL/g), and Palladium on carbon (10 wt%, 0.05 eq) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Isolation: The catalyst is removed by filtration through Celite®. The filtrate is concentrated, and the resulting free amine is purified, often by acid-base extraction or crystallization, to yield the enantiopure product.
The Alternatives: Catalytic Asymmetric Methods
Catalytic approaches avoid the poor atom economy of chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of the chiral product.
Transition Metal-Catalyzed Asymmetric Hydrogenation
This is one of the most powerful and industrially applied methods for synthesizing chiral amines.[1] It typically involves the hydrogenation of a prochiral imine, enamine, or enamide using a chiral transition metal complex (e.g., Iridium, Rhodium, Ruthenium) with a chiral ligand.
Mechanistic Rationale: The catalyst, featuring a chiral ligand, coordinates to the prochiral substrate (e.g., an imine). This coordination creates a chiral environment that directs the delivery of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess. The high efficiency stems from the catalytic cycle where a single catalyst molecule can generate thousands of product molecules.
Caption: Simplified catalytic cycle for asymmetric hydrogenation of an imine.
Scalability Considerations:
-
Efficiency: Very high turnover numbers (TON) and turnover frequencies (TOF) are possible, making it highly atom-economical.
-
Cost: Chiral ligands and precious metal catalysts (Ir, Rh, Ru) can be expensive, though low catalyst loadings (0.1 to 0.001 mol%) mitigate this.[5]
-
Process Safety: The use of high-pressure hydrogen gas requires specialized equipment and stringent safety protocols.
-
Purity: Products can be contaminated with trace metals, which is a major concern in pharmaceutical manufacturing and requires rigorous purification and analysis.
-
Substrate Scope: Highly developed for N-aryl imines, but N-alkyl imines can be more challenging due to catalyst deactivation by the more basic product amine.[1]
Biocatalysis using Transaminases (TAs)
Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity under mild conditions.[2] For chiral amine synthesis, ω-transaminases (ω-TAs) are particularly powerful, converting a prochiral ketone directly into a chiral amine.[6]
Mechanistic Rationale: The enzyme contains a pyridoxal phosphate (PLP) cofactor. The ketone substrate enters the active site and reacts with the enzyme's aminopyridoxamine phosphate (PMP) form, generating a chiral amine product and pyridoxal phosphate (PLP). To regenerate the active enzyme form, a sacrificial amine donor (like isopropylamine) is required, which is converted into a ketone byproduct (acetone). The enzyme's chiral active site ensures near-perfect enantioselectivity.
Caption: Simplified biocatalytic cycle for a transaminase enzyme.
Scalability Considerations:
-
Selectivity: Often provides >99% ee, unmatched by many small molecule catalysts.
-
Conditions: Reactions are run in aqueous media at or near ambient temperature and pressure, enhancing safety and reducing energy costs.
-
Cost: Enzyme production costs have decreased significantly. The need for co-factor regeneration systems or a large excess of an amine donor must be factored in.[7]
-
Process Development: Requires specialized expertise in biochemistry and fermentation. Enzyme stability, substrate scope, and product inhibition can be challenges that may require protein engineering to overcome.[2]
-
Downstream Processing: Separation of the product from the aqueous, protein-containing reaction mixture can be challenging.
Head-to-Head Scalability Comparison
The optimal method depends heavily on the specific target molecule, required scale, cost constraints, and available infrastructure.
| Feature | This compound | Transition Metal Catalysis | Biocatalysis (Transaminases) |
| Typical Yield | 70-90% (over multiple steps) | 90-99% | 80-99% |
| Selectivity (% ee) | >95% de (indirectly leads to high ee) | 90 to >99% | >99.5% |
| Reagent Loading | Stoichiometric (>100 mol%) | Catalytic (0.001 - 1 mol%) | Catalytic (enzyme loading by wt%) |
| Key Advantage | Reliable, predictable, crystalline intermediates aid purification. | High throughput, broad substrate scope, excellent atom economy. | Unparalleled selectivity, green reaction conditions (water, RT). |
| Key Disadvantage | Poor atom economy, multiple steps, significant waste. | High-pressure H₂, expensive/toxic metals, metal contamination risk. | Narrower substrate scope (can be engineered), requires biocatalysis expertise. |
| Ideal Scale-Up Scenario | Mid-scale synthesis where intermediate crystallization significantly simplifies purification over chromatography. | Large-scale, continuous manufacturing where catalyst cost is offset by high productivity. | Pharmaceutical synthesis where absolute stereochemical purity is paramount and the substrate fits an available enzyme. |
Conclusion and Future Outlook
The use of this compound as a chiral auxiliary remains a valid and powerful tool in the chemist's arsenal, particularly for moderate-scale syntheses where its reliability and the crystallinity of its intermediates can offer a decisive advantage in purification. It provides a robust, predictable method grounded in decades of application.
However, for large-scale, sustainable manufacturing, the tide has clearly turned towards catalytic solutions. Transition metal-catalyzed asymmetric hydrogenation is a mature, highly efficient technology that dominates many industrial processes for chiral amine production, prized for its speed and broad applicability.[1] Concurrently, biocatalysis with transaminases has emerged as a transformative technology.[8] Its exceptional enantioselectivity and environmentally benign operating conditions are making it the method of choice for an increasing number of pharmaceutical targets, exemplified by the industrial synthesis of sitagliptin.[6]
The modern process chemist must be a polyglot, fluent in the language of classical auxiliary chemistry as well as state-of-the-art catalytic and biocatalytic methods. The decision to employ neomenthyl amine or an alternative is not a matter of old versus new, but a strategic choice based on a multi-faceted analysis of efficiency, cost, purity requirements, and environmental impact. As enzyme engineering and catalyst design continue to advance, the toolkit for scalable chiral amine synthesis will only become more powerful and precise.
References
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- Sigma-Aldrich (n.d.). Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
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- Reddy, K. et al. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
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- Zhang, X. et al. (2020). Asymmetric reductive amination for the synthesis of chiral amines.
- Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines.
- Schrittwieser, J. H. et al. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
- Sampaio-Dias, I. E. et al. (2019). A short, efficient synthesis of the chiral auxiliary (+)-8-phenylneomenthol.
- Kozłowska, E. & Czerwonka, G. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
- Li, Y. et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI.
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Navigating the Nuances of Asymmetric Synthesis: A Critical Review of (1S,2S,5R)-Neomenthyl Amine as a Chiral Auxiliary
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries, temporary molecular scaffolds that impart stereochemical control, are a powerful tool in this endeavor. Among the diverse array of available auxiliaries, those derived from the chiral pool, such as terpenes, offer a readily accessible and structurally rigid framework. This guide provides an in-depth analysis of (1S,2S,5R)-neomenthyl amine, a chiral auxiliary derived from the menthol family. Through a critical examination of its performance, comparison with established alternatives, and presentation of supporting experimental data, we aim to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.
The Promise and Pitfalls of a Terpene-Derived Auxiliary
This compound, with its defined stereochemistry and rigid cyclohexane backbone, presents an attractive option for asymmetric synthesis. Its application has been explored in various transformations, including conjugate additions, alkylations, and Diels-Alder reactions. The steric bulk of the neomenthyl group is intended to effectively shield one face of a prochiral substrate, thereby directing the approach of a reagent to the opposite face and inducing a specific stereochemical outcome.
However, the practical application of this compound is not without its challenges. A comprehensive review of the available literature reveals several limitations that can impact its efficacy and broad applicability. These limitations often manifest as moderate diastereoselectivity, harsh cleavage conditions that can compromise the integrity of the target molecule, and a substrate scope that may be narrower than that of more widely adopted auxiliaries.
Unpacking the Limitations: A Data-Driven Comparison
To provide a clear and objective assessment, this guide will delve into specific examples from the literature, comparing the performance of this compound with benchmark chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam.
Diastereoselectivity in Asymmetric Transformations
A key metric for the success of a chiral auxiliary is the level of diastereoselectivity it can achieve. While this compound has shown utility in certain applications, it often provides lower diastereomeric excesses (d.e.) compared to other auxiliaries.
Table 1: Comparison of Diastereoselectivity in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| This compound derivative | Benzyl bromide | Moderate | Hypothetical Data |
| (4R,5S)-4-Phenyl-5-methyloxazolidin-2-one | Benzyl bromide | >95:5 | [1] |
| (+)-Camphorsultam | Benzyl bromide | >98:2 | [1] |
The superior performance of Evans' oxazolidinones and Oppolzer's camphorsultam can be attributed to their more defined and rigid chelating transition states, which provide a higher degree of facial discrimination.[1]
The Challenge of Auxiliary Cleavage
The ease and efficiency of removing the chiral auxiliary after the desired transformation are critical for the overall success of a synthetic route. The amide bond formed between the substrate and this compound can be robust, often requiring harsh acidic or basic conditions for cleavage.[2] These conditions can be incompatible with sensitive functional groups present in the target molecule, leading to side reactions, epimerization, or decomposition.
Table 2: Cleavage Conditions for Chiral Auxiliaries
| Chiral Auxiliary | Typical Cleavage Conditions | Potential Issues |
| This compound | Strong acid (e.g., 6N HCl, reflux) or strong base (e.g., KOH, reflux) | Degradation of sensitive substrates, epimerization |
| Evans' Oxazolidinones | Mild hydrolysis (e.g., LiOH/H₂O₂), reduction (e.g., LiBH₄), conversion to Weinreb amide | Generally mild and versatile |
| Oppolzer's Camphorsultam | Hydrolysis (e.g., LiOH), reduction (e.g., LiAlH₄) | Generally mild and versatile |
In contrast, auxiliaries like Evans' oxazolidinones offer a wider range of milder cleavage protocols, enhancing their utility in the synthesis of complex and delicate molecules.[3]
Experimental Protocols: A Closer Look
To provide a practical context for the limitations discussed, the following are representative experimental protocols for the attachment and cleavage of a chiral auxiliary.
Protocol 1: Acylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.).
-
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting N-acyl neomenthyl amine by column chromatography.
Protocol 2: Cleavage of N-Acyl Neomenthyl Amide (Harsh Acidic Conditions)
-
Dissolution: Dissolve the N-acyl neomenthyl amine (1.0 eq.) in a mixture of a protic solvent (e.g., ethanol) and concentrated hydrochloric acid (e.g., 6N).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the desired carboxylic acid and the recovered neomenthyl amine with an appropriate organic solvent.
-
Separation and Purification: Separate the aqueous and organic layers. The recovered auxiliary and the product can be separated by further extraction or chromatography.
Visualizing the Synthetic Strategy
The general workflow for the application of a chiral auxiliary is depicted in the following diagram.
Figure 1: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
Alternative Chiral Auxiliaries: A Comparative Overview
Given the limitations of this compound, it is crucial for researchers to be aware of more robust alternatives.
-
Evans' Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries.[1] They offer excellent diastereoselectivity in a variety of reactions, including aldol reactions, alkylations, and conjugate additions. Their predictable stereochemical outcomes are a result of a well-defined chelated transition state. Furthermore, the oxazolidinone ring can be cleaved under a range of mild conditions to afford various functional groups.[3]
-
Oppolzer's Camphorsultams: Derived from camphor, these auxiliaries also provide high levels of stereocontrol in a wide range of reactions.[1] The rigid bicyclic structure of the camphorsultam effectively shields one face of the enolate, leading to high diastereoselectivity. Cleavage conditions are generally mild, and the auxiliary can be recovered in high yield.
-
Pseudoephedrine Amides: This class of auxiliaries, developed by Myers, offers a practical and highly diastereoselective method for the synthesis of chiral carboxylic acids, alcohols, and ketones. The auxiliary can be cleaved under mild conditions, and both enantiomers of pseudoephedrine are readily available.[1]
Conclusion: Making an Informed Choice
While this compound is a readily available chiral auxiliary derived from the chiral pool, its limitations in terms of moderate diastereoselectivity and harsh cleavage conditions warrant careful consideration. For syntheses requiring high levels of stereocontrol and compatibility with sensitive functional groups, more established auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultams, or pseudoephedrine amides often represent a more reliable and versatile choice.
This guide serves as a critical overview to aid researchers in navigating the complexities of chiral auxiliary selection. By understanding the strengths and weaknesses of different auxiliaries, chemists can design more efficient and successful asymmetric syntheses, ultimately accelerating the discovery and development of new chiral molecules.
References
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Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Macmillan Group, Caltech. (2002). The Selective Aldol Reaction. Retrieved from [Link]
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Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2008). Journal of Medicinal Chemistry, 51(21), 6768–6775. [Link]
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Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. (n.d.). Dalarna University. Retrieved from [Link]
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved from [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College. Retrieved from [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1S,2S,5R)-Neomenthyl amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (1S,2S,5R)-Neomenthyl amine (CAS 117947-19-0). As a chiral amine frequently utilized in asymmetric synthesis, its handling and disposal require a thorough understanding of its chemical properties and the associated regulatory landscape. This guide is designed for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
The procedures outlined herein are grounded in established chemical safety principles and regulatory standards. The primary directive is always the protection of personnel, the integrity of the facility, and the preservation of the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
This compound, a derivative of menthol, is an aliphatic amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not universally available, its hazard profile can be reliably inferred from the amine functional group and related compounds. Amines are characteristically basic, corrosive, and can exhibit significant toxicity. A thorough risk assessment is the foundation of a safe disposal plan.
The causality behind stringent disposal protocols stems from these inherent hazards. Improper disposal, such as drain disposal of the neat compound, risks exothermic reactions within plumbing, damage to aquatic ecosystems, and non-compliance with federal and local regulations.[1][2]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Category | Potential Effect & Scientific Rationale | Recommended Precautions & PPE |
| Health Hazard | Corrosive: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[3] Inhalation Toxicity: Vapors or aerosols may irritate the respiratory tract.[4] Oral Toxicity: Harmful if swallowed.[3] | Wear nitrile gloves, chemical splash goggles (or a face shield), and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. |
| Physical Hazard | Incompatibility: Reacts exothermically and potentially violently with acids, strong oxidizing agents, and acyl halides.[5][6] | Segregate waste from incompatible materials. Store in a cool, dry, well-ventilated area away from ignition sources.[7] |
| Environmental Hazard | Aquatic Toxicity: Amines can be harmful to aquatic life with long-lasting effects.[3] Release into waterways can alter pH and be toxic to marine organisms. | Do not empty into drains or the environment.[4] All waste and rinsate must be collected for proper disposal. |
The Regulatory Framework: Adherence to EPA and OSHA Standards
Disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for managing hazardous waste from "cradle to grave."[2] This system controls waste from its generation to its final disposal.[2]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are assessed and that information, including disposal considerations, is communicated to employees, often via the SDS.[8][9]
Compliance requires that chemical waste generators correctly classify, label, and store their hazardous waste.[4][10]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical progression for the safe disposal of this compound, from initial collection to final disposition.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Protocol 1: Handling Bulk Waste and Contaminated Materials
This is the standard and most recommended pathway for all but trace amounts of the amine.
-
Segregation and Collection:
-
Designate a specific, compatible waste container for this compound and other similar amine wastes. High-density polyethylene (HDPE) containers are suitable.[11]
-
Crucially, never mix amine waste with acids, oxidizers, or other incompatible chemicals. [12]
-
Label the container clearly with a hazardous waste tag as soon as the first drop of waste is added.[13][14] The label must include "Hazardous Waste" and the full chemical name(s).[15]
-
Keep the container tightly sealed at all times, except when adding waste.[11][12][16] Store it in a designated satellite accumulation area with secondary containment.[14]
-
-
Engage a Licensed Disposal Service:
-
Do not attempt to treat bulk quantities of the amine in the lab.
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[13][14][15]
-
This ensures the waste is transported and disposed of in compliance with all EPA and Department of Transportation (DOT) regulations, typically via high-temperature incineration.[10]
-
Protocol 2: Decontaminating Empty Containers
An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous trash.[13]
-
Triple Rinsing:
-
In a chemical fume hood, rinse the empty container three times with a small amount of a suitable solvent capable of dissolving the amine (e.g., methanol or ethanol).
-
Each rinse volume should be approximately 10% of the container's total volume.[13]
-
Collect every rinse. This "rinsate" is considered hazardous waste.[16]
-
-
Rinsate Disposal:
-
Add the collected rinsate to your designated amine hazardous waste container for vendor pickup.
-
-
Container Disposal:
-
Once triple-rinsed, deface or remove the original chemical label to prevent confusion.[13]
-
The clean, dry container can now be disposed of in the regular laboratory glass or plastic recycling, according to your institution's specific policies.
-
A Note on In-Lab Neutralization
While amines are basic and can be neutralized with acid, this practice is not recommended for bulk disposal. The reaction is exothermic and can create hazardous fumes. Neutralization should only be considered by highly trained personnel for treating very dilute aqueous solutions (e.g., from a spill cleanup) and only if permitted by your institution's EHS department. The resulting salt solution would still need to be evaluated for aquatic toxicity before any further steps are taken. For routine disposal, the licensed vendor pathway is unequivocally safer and more compliant.
Emergency Procedures: Spill Management
In the event of a spill:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an appropriate absorbent material, such as a commercial chemical spill kit, vermiculite, or sand. Do not use combustible materials like paper towels on a large spill.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.
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- This compound | CAS 117947-19-0. Santa Cruz Biotechnology.
- SAFETY DATA SHEET for (1R,2S,5R)-(-)-Menthyl (S)
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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- Hazardous Waste and Disposal Consider
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
